molecular formula C12H8Cl6O B048301 Endrin aldehyde CAS No. 7421-93-4

Endrin aldehyde

Cat. No.: B048301
CAS No.: 7421-93-4
M. Wt: 380.9 g/mol
InChI Key: HCTWZIFNBBCVGM-YJTREVOLSA-N
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Description

Endrin aldehyde is a persistent metabolite and environmental degradation product of the organochlorine insecticide endrin. This compound serves as a critical analytical standard in environmental chemistry and toxicology research for the quantification and monitoring of endrin's environmental fate and persistence. Its primary research value lies in its stability, making it a reliable marker for studying the long-term impact and bioremediation of organochlorine pesticides in soil and water systems.

Properties

CAS No.

7421-93-4

Molecular Formula

C12H8Cl6O

Molecular Weight

380.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde

InChI

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1

InChI Key

HCTWZIFNBBCVGM-YJTREVOLSA-N

SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

Isomeric SMILES

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

Canonical SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

melting_point

Melting point: 235 °C, with decomposition

Other CAS No.

7421-93-4

physical_description

Endrin aldehyde is a solid.
Solid;  [CAMEO]

Pictograms

Irritant

shelf_life

STABLE IN PRESENCE OF MOST ALKALIES

solubility

In water 2.4X10-2 mg/L at 25 °C

Synonyms

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy

vapor_pressure

0.0000002 [mmHg]
2X10-7 mm Hg at 25 °C

Origin of Product

United States

Foundational & Exploratory

Endrin Aldehyde: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629) aldehyde, a derivative of the organochlorine pesticide endrin, is a compound of significant interest to researchers in environmental science, toxicology, and pharmacology. Though not commercially produced as a standalone product, it emerges as a primary degradation product and impurity in technical-grade endrin.[1] Its persistence in the environment and potential toxicological effects necessitate a thorough understanding of its chemical and physical properties. This document provides an in-depth technical guide to the chemical structure, properties, and analytical methodologies related to endrin aldehyde.

Chemical Structure and Properties

This compound is a solid, colorless to tan crystalline substance.[2] It is characterized by a complex pentacyclic structure with a high degree of chlorination.

Chemical Identifiers

  • IUPAC Name: (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-2,2a,3,3,4,7-hexachlorodecahydro-1,2,4-methenocyclopenta[cd]pentalene-5-carboxaldehyde

  • CAS Number: 7421-93-4[3]

  • Chemical Formula: C₁₂H₈Cl₆O[4][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight380.91 g/mol [3][5]
Melting PointDecomposes at 145-149°C, 200°C, or 235°C[2][6][7]
Boiling PointDecomposes above 200°C[6][7]
Water Solubility0.024 mg/L at 25°C; Partly miscible[4][8]
Vapor Pressure2.0 x 10⁻⁷ mmHg at 25°C[4]
Log Kow (Octanol-Water Partition Coefficient)4.80 (estimated)[4]

Toxicological Profile

This compound is recognized as a hazardous substance with potential for significant toxic effects.[8] Ingestion may be harmful, and it is known to be toxic to aquatic life with long-lasting effects.[8] While comprehensive toxicological data specifically for this compound is less abundant than for its parent compound, endrin, it is understood that organochlorine pesticides, in general, act as central nervous system excitants.[8] Exposure can lead to symptoms such as shortness of breath, coughing, muscle twitches, and seizures.[8]

Environmental Fate and Degradation

This compound is a transformation product of endrin, formed through exposure to light and heat.[1][9] It is considered a persistent organic pollutant. In the environment, endrin can degrade into this compound and endrin ketone.[10] This transformation is a key aspect of the environmental fate of endrin-related compounds.

The degradation pathway from Endrin to this compound is a critical process influencing its environmental persistence and toxicology.

Endrin_Degradation Endrin Endrin Endrin_Aldehyde This compound Endrin->Endrin_Aldehyde Degradation (Light, Heat) Endrin_Ketone Endrin Ketone Endrin->Endrin_Ketone Degradation (Light, Heat) EPA_525_2_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1L Water Sample B Acidify to pH < 2 A->B C Pass through C18 SPE Cartridge B->C D Elute with Ethyl Acetate & Methylene Chloride C->D E Dry with Sodium Sulfate D->E F Concentrate to 1 mL E->F G Analyze by GC/MS F->G

References

Synthesis and Formation of Endrin Aldehyde from Endrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of endrin (B86629) aldehyde from its parent compound, endrin. Endrin, a now-banned organochlorine pesticide, undergoes transformation in the environment and under specific laboratory conditions to yield several degradation products, including endrin aldehyde and endrin ketone. This document details the chemical pathways of this transformation, provides inferred experimental protocols based on available literature, presents quantitative data in a structured format, and includes visualizations to elucidate the key processes.

Introduction

Endrin is a stereoisomer of dieldrin (B1670511) that was historically used as an insecticide, rodenticide, and avicide.[1] Due to its high toxicity and persistence in the environment, its use has been largely discontinued.[1] Endrin can be transformed into other compounds through various processes, notably through the action of heat and light (photochemical reactions).[2][3] Two of the most common transformation products are endrin ketone and this compound.[1][2] this compound is often a minor product compared to endrin ketone in these transformations.[4] Understanding the synthesis and formation of this compound is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.

Formation Pathways of this compound

The primary pathways for the formation of this compound from endrin are photochemical and thermal degradation.

Photochemical Formation

Exposure of endrin to sunlight or artificial ultraviolet (UV) radiation is a key driver for its transformation.[3] When endrin, either in a solid state or dissolved in a non-polar solvent like hexane (B92381) or cyclohexane, is irradiated with UV light, it undergoes isomerization to form both endrin ketone and this compound.[4] Studies have shown that endrin ketone is typically the major product of this photochemical reaction.[4]

The general workflow for the photochemical synthesis of this compound from endrin can be visualized as follows:

G Endrin Endrin Solution (in Hexane) UV_Irradiation UV Irradiation (e.g., Xenon Lamp, λ > 290 nm) Endrin->UV_Irradiation Expose Reaction_Mixture Reaction Mixture (Endrin, this compound, Endrin Ketone) UV_Irradiation->Reaction_Mixture Forms Purification Chromatographic Purification Reaction_Mixture->Purification Separate Isolated_Aldehyde Isolated Endrin Aldehyde Purification->Isolated_Aldehyde Yields

Caption: Workflow for photochemical synthesis of this compound.

Thermal Formation

Heating endrin above its melting point (approximately 226-230°C) can also induce its isomerization to endrin ketone and this compound.[2][3] This process can occur in the gas phase, for instance, within the heated inlet of a gas chromatograph, where the thermal energy is sufficient to cause the molecular rearrangement.[2]

The transformation pathway can be represented as a chemical reaction:

G Endrin Endrin Products This compound + Endrin Ketone Endrin->Products Heat (Δ) or Light (hν)

Caption: Chemical transformation of endrin.

Experimental Protocols

Photochemical Synthesis (Laboratory Scale)

This protocol is a composite methodology based on descriptions of photochemical degradation studies of endrin.

Objective: To synthesize this compound from endrin via UV irradiation.

Materials:

  • Endrin (high purity)

  • Hexane (spectroscopic grade)

  • Photochemical reactor equipped with a UV lamp (e.g., Xenon lamp with a filter for λ > 290 nm to simulate sunlight)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

  • Rotary evaporator

  • Column chromatography setup (silica gel or Florisil)

  • Eluting solvents (e.g., n-hexane, diethyl ether)

Procedure:

  • Preparation of Endrin Solution: Prepare a solution of endrin in hexane in a quartz reaction vessel. The concentration should be optimized, but starting with a dilute solution is advisable to prevent self-quenching and unwanted side reactions.

  • Inert Atmosphere: Purge the solution and the headspace of the reaction vessel with nitrogen gas for at least 15-20 minutes to remove oxygen, which can participate in side reactions.

  • Irradiation: Place the reaction vessel in the photochemical reactor and commence stirring. Irradiate the solution with the UV lamp. The duration of irradiation will need to be determined empirically and monitored over time.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to monitor the disappearance of endrin and the formation of this compound and endrin ketone.

  • Work-up: Once the desired conversion is achieved (or the reaction progress plateaus), stop the irradiation. Concentrate the reaction mixture using a rotary evaporator under reduced pressure at a low temperature to remove the hexane.

  • Purification: The resulting residue, containing unreacted endrin, this compound, and endrin ketone, can be purified using column chromatography.[4]

    • Pack a chromatography column with silica (B1680970) gel or Florisil.

    • Dissolve the residue in a minimal amount of a non-polar solvent like n-hexane.

    • Load the sample onto the column.

    • Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding diethyl ether). The different components will elute at different times due to their varying polarities.

    • Collect fractions and analyze them by GC to identify those containing pure this compound.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the isolated product.

Analytical-Scale Thermal Generation

This procedure is relevant for understanding the formation of this compound in analytical instruments.

Objective: To observe the thermal conversion of endrin to this compound.

Apparatus:

  • Gas Chromatograph (GC) with a split/splitless inlet and a suitable detector (ECD or MS).

  • Standard solution of endrin in a suitable solvent (e.g., hexane or isooctane).

Procedure:

  • Instrument Setup: Set the GC inlet temperature to a high value (e.g., 250°C or higher).

  • Injection: Inject a known concentration of the endrin standard into the GC.

  • Analysis: Analyze the resulting chromatogram for the presence of peaks corresponding to endrin, this compound, and endrin ketone. The relative peak areas will give an indication of the extent of thermal degradation. EPA methods often specify that the breakdown of endrin should be below a certain percentage (e.g., 15%) for the analytical system to be considered suitable for quantitative analysis.

Quantitative Data

The following tables summarize the key quantitative data for endrin and this compound.

Table 1: Physical and Chemical Properties

PropertyEndrinThis compoundReference(s)
Molecular Formula C₁₂H₈Cl₆OC₁₂H₈Cl₆O[5][6]
Molecular Weight ( g/mol ) 380.91380.91[5][6]
CAS Number 72-20-87421-93-4[5][6]
Melting Point (°C) 226-230 (decomposes)~235 (decomposes)[3]
Appearance White crystalline solidSolid[7]

Table 2: Spectroscopic and Chromatographic Data

Data TypeEndrinThis compoundReference(s)
Key Mass Fragments (m/z) 81, 82, 263345, 250[8]
IR C=O Stretch (cm⁻¹) N/A~1720-1740[9][10]
IR Aldehyde C-H Stretch (cm⁻¹) N/A~2720 and ~2820[9][10]
GC Retention Varies with conditionsElutes after endrin, before endrin ketone

Conclusion

The synthesis of this compound from endrin is primarily a degradation process driven by photochemical and thermal energy. While endrin ketone is often the major product, this compound is a significant transformation product that must be considered in environmental analysis and toxicological assessments. The experimental protocols outlined in this guide, though inferred from a variety of sources, provide a solid foundation for the laboratory-scale synthesis and purification of this compound for research and as an analytical standard. Further research to optimize reaction conditions for maximizing the yield of this compound would be beneficial.

Disclaimer: Endrin and its derivatives are highly toxic compounds and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.

References

Endrin Aldehyde: A Comprehensive Toxicological Profile and In-Depth Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin (B86629) aldehyde, a metabolite and environmental degradation product of the organochlorine pesticide endrin, presents a significant toxicological concern due to its neurotoxic properties. Although not a commercial product itself, its presence as a contaminant and breakdown product necessitates a thorough understanding of its toxicological profile and mechanism of action.[1][2] This technical guide provides a comprehensive overview of the current knowledge on endrin aldehyde, including its toxicological effects, underlying molecular mechanisms, and relevant experimental methodologies. Due to the limited availability of data specifically for this compound, information from studies on its parent compound, endrin, is included to provide a more complete picture, with appropriate caveats. The primary mechanism of toxicity for endrin and its aldehyde metabolite is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system hyperexcitability and convulsions.[3][4] This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of neurotoxicants and their impact on biological systems.

Toxicological Profile

This compound is recognized as a neurotoxin, with its primary target being the central nervous system (CNS).[1][5] Acute exposure can lead to a range of neurological effects, including tremors and convulsions.[1][6]

Acute Toxicity

The acute toxicity of this compound has been determined in rodent models. The available quantitative data is summarized in the table below.

Parameter Species Route Value Reference
LD50RatOral500 mg/kg[5]
LD50Mouse (male)Oral>500 mg/kg[7]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Target Organ Toxicity

The primary target organ for this compound toxicity is the central nervous system.[1][6] However, studies on the parent compound, endrin, suggest that the liver may also be a target organ, with effects such as increased serum levels of liver enzymes being reported in animal studies.[6][8] One study noted that dietary administration of this compound to rats slightly increased the levels of serum glutamic oxaloacetic transaminase and glutamic pyruvic transaminase.[9]

Mechanism of Action

The primary mechanism of action for this compound, similar to other cyclodiene insecticides, involves the modulation of inhibitory neurotransmission in the central nervous system.[3][4]

Interaction with the GABA-A Receptor

This compound acts as a non-competitive antagonist of the GABA-A receptor.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound is believed to bind to a site within the chloride ion channel of the GABA-A receptor complex, distinct from the GABA binding site.[3][10] This binding allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The resulting reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as tremors and convulsions.[3][4]

Effects on Calcium Homeostasis

In addition to its effects on the GABA-A receptor, studies on endrin have shown that it can also disrupt intracellular calcium homeostasis. Endrin has been observed to inhibit the activity of Ca2+ pumps and decrease levels of calmodulin, a key calcium-binding protein.[8] This disruption can lead to an accumulation of intracellular calcium, which can further contribute to neuronal hyperexcitability and neurotoxicity.

The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ActionPotential Action Potential Ca_channel_pre Voltage-gated Ca2+ Channel ActionPotential->Ca_channel_pre Opens Ca_ion_pre Ca2+ Ca_channel_pre->Ca_ion_pre Influx Vesicle Synaptic Vesicle (containing GABA) Synapse Synaptic Cleft Vesicle->Synapse Releases GABA Ca_ion_pre->Vesicle Triggers fusion GABA_Receptor GABA-A Receptor (Chloride Channel) Synapse->GABA_Receptor Binds Cl_ion Cl- GABA_Receptor->Cl_ion Normal Influx Hyperexcitability Hyperexcitability (Convulsions) GABA_Receptor->Hyperexcitability Inhibition Blocked Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization EndrinAldehyde This compound EndrinAldehyde->GABA_Receptor Blocks Channel GABA GABA GABA->GABA_Receptor

Caption: Mechanism of this compound Neurotoxicity.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of this compound following acute oral administration in rats or mice.

Methodology:

  • Animal Model: Young adult male and female rats (e.g., Sprague-Dawley) or mice (e.g., CD-1) are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). A range of doses is prepared.

  • Administration: A single dose of the test substance is administered to groups of animals (typically 5-10 per group) by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24 hours, and then daily) for a period of 14 days. Clinical signs of neurotoxicity, such as tremors and convulsions, are recorded.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a recognized statistical method (e.g., probit analysis).

GABA-A Receptor Binding Assay

Objective: To assess the ability of this compound to displace a radiolabeled ligand that binds to the GABA-A receptor complex.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to isolate the crude synaptosomal membrane fraction, which is rich in GABA-A receptors.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that binds to the picrotoxin (B1677862) site within the GABA-A receptor's chloride channel (e.g., [35S]TBPS or [3H]EBOB). The incubation is performed in the presence of varying concentrations of this compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters (representing the bound ligand) is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides a measure of the affinity of this compound for the binding site.

GABA-Gated Chloride Ion Uptake Assay

Objective: To directly measure the effect of this compound on GABA-induced chloride ion influx in a neuronal preparation.

Methodology:

  • Preparation of Synaptoneurosomes or Cultured Neurons: Synaptoneurosomes (resealed nerve terminals with postsynaptic membranes) are prepared from brain tissue, or primary neuronal cultures are established.

  • Chloride Uptake Assay: The preparation is pre-incubated with or without this compound. The uptake of radioactive chloride ions (36Cl-) is initiated by the addition of GABA.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of 36Cl- taken up by the synaptoneurosomes or neurons is measured by liquid scintillation counting.

  • Data Analysis: The effect of this compound on GABA-stimulated chloride uptake is quantified. An inhibition of GABA-induced uptake by this compound would confirm its antagonistic effect on the GABA-A receptor channel.

The following diagram outlines a general experimental workflow for assessing the neurotoxicity of a compound like this compound.

cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Mechanistic Studies cluster_biochemical Biochemical Analysis AnimalModel Select Animal Model (e.g., Rats) Dosing Administer this compound (Oral Gavage) AnimalModel->Dosing Observation Observe for Clinical Signs (Tremors, Convulsions) Dosing->Observation TissueHomogenate Prepare Tissue Homogenates Dosing->TissueHomogenate Collect Tissues LD50 Determine LD50 Observation->LD50 DataAnalysis Data Analysis and Interpretation LD50->DataAnalysis BrainTissue Isolate Brain Tissue MembranePrep Prepare Synaptic Membranes BrainTissue->MembranePrep BindingAssay GABA Receptor Binding Assay MembranePrep->BindingAssay ChlorideUptake Chloride Ion Uptake Assay MembranePrep->ChlorideUptake BindingAssay->DataAnalysis ChlorideUptake->DataAnalysis CaPumpAssay Measure Ca2+ Pump Activity TissueHomogenate->CaPumpAssay CalmodulinAssay Quantify Calmodulin Levels TissueHomogenate->CalmodulinAssay CaPumpAssay->DataAnalysis CalmodulinAssay->DataAnalysis

Caption: General Experimental Workflow for Neurotoxicity Assessment.

Conclusion

This compound is a neurotoxic compound that poses a health risk due to its potential presence as a contaminant and degradation product of the pesticide endrin. Its primary mechanism of action is the non-competitive antagonism of the GABA-A receptor, leading to CNS hyperexcitability. While specific toxicological data and experimental protocols for this compound are limited, the extensive research on its parent compound, endrin, provides a strong basis for understanding its toxicological properties. This guide summarizes the available information and provides a framework for further research into the specific effects of this compound. A thorough understanding of the toxicology and mechanism of action of such compounds is crucial for risk assessment and the development of potential therapeutic interventions in cases of poisoning.

References

Endrin Aldehyde: An In-depth Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly studying the environmental fate and persistence of endrin (B86629) aldehyde is limited. Much of the available information is extrapolated from data on its parent compound, endrin. This guide synthesizes the current understanding while highlighting areas where data is sparse.

Endrin aldehyde, a transformation product of the highly persistent organochlorine pesticide endrin, presents a significant environmental concern due to its stability and potential for bioaccumulation. Understanding its behavior in soil and water is crucial for assessing its long-term ecological impact and developing effective remediation strategies.

Physicochemical Properties and Environmental Distribution

This compound is a solid substance with low water solubility and a vapor pressure that suggests it will not significantly volatilize from water or soil surfaces.[1] In the atmosphere, it is expected to exist predominantly adsorbed to particulate matter and can be transported back to soil and surface water through wet and dry deposition.[1] Its octanol-water partition coefficient (log Kow) estimates range from 3.1 to 5.6, indicating a potential for bioaccumulation in organisms.[2][3]

Persistence in Soil

This compound exhibits high persistence in soil environments. Biodegradation of this compound in soil and sediment has not been well-documented in scientific literature.[2] By analogy to its parent compound endrin, which has an estimated half-life of up to 14 years in soil, this compound is expected to be highly resistant to microbial degradation.[2]

Mobility in Soil:

The mobility of this compound in soil is considered to be low. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles. Higher Koc values indicate stronger adsorption and lower mobility. The estimated Koc value for this compound is approximately 1,000, suggesting it will have a strong affinity for soil organic matter and be relatively immobile.[2] However, the presence of organic solvents, which were often used in endrin formulations, could potentially increase its mobility and facilitate leaching into groundwater.[4]

Persistence in Water

In aquatic environments, this compound is exceptionally persistent. Hydrolysis and oxidation are not considered significant degradation pathways.[2][4] The hydrolysis half-life of this compound in water is estimated to be greater than four years, based on analogies with endrin.[2][4] Information on its biodegradation in aquatic systems is not available in the reviewed literature.[2][4]

Bioaccumulation in Aquatic Organisms:

The potential for this compound to bioaccumulate in aquatic organisms is a significant concern. The Bioconcentration Factor (BCF) is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. Estimates for the BCF of this compound vary widely, from 86 to as high as 11,000, reflecting the uncertainty in its log Kow value.[2][3] Higher BCF values indicate a greater potential for the chemical to accumulate in the food chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and persistence of this compound. It is important to note that many of these values are estimated based on the properties of endrin due to the lack of direct experimental data for this compound.

Table 1: Persistence and Mobility of this compound in Soil

ParameterValueReference
Biodegradation Half-LifeData not available; expected to be very long[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)~1,000 - 4,300 (estimated)[2][5]
MobilityLow[2]

Table 2: Persistence and Bioaccumulation of this compound in Water

ParameterValueReference
Hydrolysis Half-Life> 4 years (estimated)[2][4]
PhotodegradationMinor product of endrin photolysis[2]
BiodegradationData not available[2][4]
Bioconcentration Factor (BCF)86 - 11,000 (estimated)[2][3]

Experimental Protocols

Detailed experimental protocols specifically for studying the environmental fate of this compound are scarce. However, standardized methods for assessing the persistence and mobility of persistent organic pollutants (POPs) in soil and water can be readily adapted.

Soil Persistence and Degradation Study (Microcosm Approach)

This protocol outlines a general approach for assessing the degradation of this compound in soil under controlled laboratory conditions.

Objective: To determine the rate of degradation and identify potential transformation products of this compound in soil.

Methodology:

  • Soil Collection and Characterization:

    • Collect soil from a site with no history of pesticide application.

    • Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

  • Microcosm Setup:

    • Prepare soil microcosms in glass containers.

    • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

    • Spike the soil with a known concentration of this compound dissolved in a suitable solvent. Include solvent-only controls.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Collect soil samples from replicate microcosms at regular intervals over a period of several months to years.

    • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent (e.g., acetone (B3395972)/hexane (B92381) mixture).

    • Analyze the extracts using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification of compounds.

  • Data Analysis:

    • Calculate the dissipation rate and half-life (DT50) of this compound in the soil.

    • Identify and quantify any major transformation products.

Aquatic Persistence Study

This protocol provides a general framework for evaluating the persistence of this compound in water.

Objective: To determine the hydrolysis rate and potential for photodegradation of this compound in an aqueous environment.

Methodology:

  • Hydrolysis Study:

    • Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

    • Add a known concentration of this compound to each buffer solution.

    • Incubate the solutions in the dark at a constant temperature.

    • Collect samples at regular intervals and analyze for the concentration of this compound using GC-ECD or GC-MS.

    • Calculate the hydrolysis rate constant and half-life at each pH.

  • Photodegradation Study:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to a light source that simulates natural sunlight.

    • Include a dark control to account for any abiotic degradation not due to light.

    • Monitor the concentration of this compound over time using an appropriate analytical method.

    • Identify any phototransformation products using GC-MS.

Analytical Methods

The primary analytical techniques for the determination of this compound in environmental samples are Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. It is suitable for routine quantification at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and structural information, making it invaluable for confirming the identity of this compound and identifying its transformation products.

Sample Preparation:

Extraction and cleanup are critical steps in the analysis of this compound from complex environmental matrices like soil and water.

  • Soil Extraction: Soxhlet extraction or accelerated solvent extraction with a mixture of hexane and acetone is commonly used.

  • Water Extraction: Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) can be employed to isolate this compound from water samples.

  • Cleanup: The extracts may require cleanup to remove interfering substances. This is often achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.

Visualizations

The following diagrams illustrate the known transformation pathway of endrin and a conceptual workflow for a soil microcosm study.

Endrin_Transformation Endrin Endrin Endrin_Aldehyde This compound (Minor Product) Endrin->Endrin_Aldehyde Photochemical Transformation Endrin_Ketone Endrin Ketone (Major Product) Endrin->Endrin_Ketone Photochemical Transformation Persistence High Persistence in Soil & Water Endrin_Aldehyde->Persistence

Caption: Transformation of endrin to this compound and endrin ketone.

Soil_Microcosm_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Soil_Collection 1. Soil Collection & Characterization Microcosm_Setup 2. Microcosm Setup & Acclimation Soil_Collection->Microcosm_Setup Spiking 3. This compound Application (Spiking) Microcosm_Setup->Spiking Incubation 4. Incubation (Controlled Conditions) Spiking->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Analysis 7. GC-ECD/MS Analysis Extraction->Analysis Data_Analysis 8. Half-life & Metabolite Identification Analysis->Data_Analysis

Caption: Workflow for a soil microcosm study of this compound.

References

Endrin aldehyde CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Endrin Aldehyde, a significant metabolite and degradation product of the organochlorine pesticide Endrin. This document consolidates critical information regarding its chemical identity, physicochemical properties, analytical methodologies, and toxicological profile, presented in a format tailored for research and development applications.

Chemical Identity and Nomenclature

This compound is a chlorinated cyclodiene pesticide derivative. While it was not commercially produced as an active ingredient, its presence as an impurity in technical-grade Endrin and as a product of its environmental and metabolic breakdown necessitates a thorough understanding of its characteristics.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 7421-93-4[1][3][4]
Molecular Formula C₁₂H₈Cl₆O[1][3][4]
3,4,5,6,6,7-hexachloropentacyclo[6.3.0.0²,⁴.0³,⁷.0⁵,⁹]undecane-10-carbaldehyde[1][5]
IUPAC Nomenclature rel-(1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-2,2a,3,3,4,7-hexachlorodecahydro-1,2,4-methenocyclopenta[cd]pentalene-5-carboxaldehyde[4]
(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde[5]
Synonyms SD 7442, Endrin-aldehyde[6]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for developing analytical methods, predicting its environmental fate, and assessing its toxicological potential.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 380.9 g/mol [1][7]
Physical State Solid[1][7]
Melting Point 145-149 °C; 235 °C (decomposes)[7]
Water Solubility 2.4 x 10⁻² mg/L at 25 °C[1]
Vapor Pressure 2.0 x 10⁻⁷ mmHg at 25 °C[7]
Log Kow (Octanol-Water Partition Coefficient) 4.80 (Estimated)[1]
Henry's Law Constant 4.2 x 10⁻⁶ atm-m³/mole at 25 °C (Estimated)[1]

Formation of this compound

This compound is not synthesized for commercial use but is formed as a byproduct during the manufacturing of Endrin and through the degradation of Endrin in the environment.[1][2] The primary precursor, Endrin, is synthesized through a multi-step process.

cluster_synthesis Endrin Synthesis Pathway cluster_degradation Endrin Degradation Hexachlorocyclopentadiene Hexachlorocyclopentadiene Intermediate1 Condensation Product Hexachlorocyclopentadiene->Intermediate1 VinylChloride Vinyl Chloride VinylChloride->Intermediate1 Isodrin Isodrin Intermediate1->Isodrin Dehydrochlorination & Condensation with Cyclopentadiene Endrin Endrin Isodrin->Endrin Epoxidation EndrinAldehyde This compound Endrin->EndrinAldehyde Photodegradation/ Metabolism EndrinKetone Endrin Ketone Endrin->EndrinKetone Photodegradation/ Metabolism

Figure 1: Formation pathway of Endrin and its degradation to this compound.

Experimental Protocols for Analysis

The detection and quantification of this compound in various matrices are critical for environmental monitoring and toxicological studies. Several standardized methods have been developed, primarily relying on gas chromatography.

General Analytical Workflow

A generalized workflow for the analysis of this compound in environmental and biological samples involves extraction, cleanup, and instrumental analysis.

Sample Sample Collection (Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (Alumina, Florisil, Silica (B1680970) Gel, GPC) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD, GC-MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: Generalized workflow for the analysis of this compound.
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography

This method is suitable for determining the concentration of various organochlorine pesticides, including this compound, in extracts from solid and liquid matrices.[8]

  • Principle: A sample is extracted using a matrix-specific technique, followed by cleanup to remove interferences. The extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD).[8][9]

  • Sample Extraction:

    • Aqueous Samples: Extraction with methylene (B1212753) chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[9]

    • Solid Samples: Extraction with hexane-acetone or methylene chloride-acetone using Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), or ultrasonic extraction (Method 3550).[10]

  • Cleanup: Depending on the matrix, cleanup procedures may include the use of alumina (B75360) (Method 3610), Florisil (Method 3620), silica gel (Method 3630), or gel permeation chromatography (GPC) (Method 3640). For samples containing sulfur, Method 3660 is recommended.[8]

  • GC-ECD Analysis:

    • Aliquots of the cleaned-up extract are injected into a gas chromatograph equipped with a capillary column and an electron capture detector.

    • Dual column confirmation is often employed to ensure the identity of the detected analytes.[9]

    • System performance is monitored by checking the degradation of DDT and Endrin, which should not exceed 15%.[8]

EPA Method 525.2: Organic Compounds in Drinking Water

This method is used for the determination of a wide range of organic compounds, including this compound, in drinking water.[1][11]

  • Principle: A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge or disk with a C18-bonded silica phase. The trapped analytes are then eluted, concentrated, and analyzed by gas chromatography/mass spectrometry (GC/MS).[12][13]

  • Sample Preparation:

    • The water sample is preserved by adding sodium sulfite (B76179) and adjusting the pH to <2 with hydrochloric acid.[12]

  • Solid-Phase Extraction (SPE):

    • The SPE cartridge/disk is conditioned with methanol, followed by reagent water.

    • The water sample is passed through the conditioned SPE material.

    • The cartridge/disk is dried.

  • Elution and Concentration:

    • The analytes are eluted from the SPE material with ethyl acetate (B1210297) followed by methylene chloride.[13]

    • The eluate is dried using anhydrous sodium sulfate (B86663) and concentrated to a final volume of 1 mL.[12]

  • GC/MS Analysis:

    • An aliquot of the concentrated extract is injected into a GC/MS system for separation, identification, and quantification.

QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues in food samples.[14][15]

  • Principle: The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[14][15]

  • Extraction:

    • A homogenized food sample is placed in a centrifuge tube.

    • Acetonitrile (B52724) is added, and the tube is shaken.

    • Magnesium sulfate and sodium acetate are added to induce phase separation and partitioning of the pesticides into the acetonitrile layer.[15]

    • The sample is centrifuged.

  • Dispersive SPE (dSPE) Cleanup:

    • An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a mixture of sorbents.

    • Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[14]

    • The tube is shaken and then centrifuged.

  • Analysis: The final cleaned-up extract is analyzed by GC/MS or LC/MS.

Metabolism and Toxicology

Detailed toxicokinetic and mechanistic studies specifically on this compound are limited. Much of the available information is extrapolated from studies on its parent compound, Endrin.

Metabolism

Endrin is known to be metabolized in animals, and this compound is one of its metabolites. The primary metabolic pathway for Endrin involves oxidation to syn- and anti-12-hydroxyendrin, which are further converted to 12-ketoendrin.[2] The specific pathways for the further metabolism of this compound in biological systems are not well-documented. It is presumed that it could potentially be oxidized via similar mechanisms as Endrin.

Mechanism of Toxic Action

The primary toxicological effect of Endrin is neurotoxicity, acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system. This inhibition leads to a reduction in the inhibitory effects of GABA, resulting in hyperexcitability and convulsions.[16] While it is plausible that this compound may share a similar mechanism of action due to its structural similarity to Endrin, specific studies investigating the molecular mode of action of this compound are lacking.

Conclusion

This compound, a persistent and toxic derivative of the pesticide Endrin, presents a continued subject of interest for environmental and toxicological research. This guide has synthesized key technical information on its chemical properties, formation, and analytical detection. While standardized methods for its quantification are well-established, further research is needed to fully elucidate the specific metabolic pathways and the precise molecular mechanisms underlying the toxicity of this compound. Such studies will be invaluable for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of exposure.

References

The Hidden Legacy of Endrin: An In-depth Technical Guide to Endrin Aldehyde as a Pesticide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629), a now-banned organochlorine pesticide, has left a lasting legacy in the environment. While the toxicity of the parent compound is well-documented, its impurities and degradation products, such as endrin aldehyde, represent a continued area of concern for environmental health and toxicological research. This technical guide provides a comprehensive overview of the history of this compound as a pesticide impurity, from its formation and detection to its toxicological implications.

This compound was not a commercial product itself but was present as an impurity in technical grade endrin formulations and is also formed through the environmental degradation of endrin.[1][2][3][4] Technical endrin was found to be comprised of 95-98% of the active ingredient, with this compound being one of the trace impurities.[1][2] Specifically, one analysis of technical endrin reported the presence of this compound at a concentration of 0.05%.[1] The primary pathways for the formation of this compound from endrin are through photolytic and thermal degradation.[1][5] Exposure to sunlight and high temperatures can lead to the conversion of endrin to this compound and endrin ketone.[1][5]

Due to its persistence and lipophilic nature, endrin and its byproducts can bioaccumulate in the food chain, posing a risk to wildlife and human health. The use of endrin was largely discontinued (B1498344) in the United States in the 1980s due to its high toxicity.[5][6]

Quantitative Data on this compound

The following tables summarize available quantitative data on the presence of this compound as an impurity in technical endrin and its detection in environmental samples.

Impurity in Technical EndrinConcentration (%)Reference
This compound0.05[1]
Dieldrin0.42[1]
Isodrin0.73[1]
Aldrin0.03[1]
Endrin half-cage ketone1.57[1]
Heptachloro-norbornene0.09[1]
Environmental MatrixSample TypeLocationConcentrationReference
SoilRecreational AreaArgentina0.95 ng/g (0-15 cm depth), 0.20 ng/g (15-30 cm depth)[3]
SedimentArgeș RiverRomaniaMean: 3.95 µg/kg[7]
SedimentShatt Al-Arab RiverIraqDetected (qualitative)[8]
SedimentAgricultural WatershedTennessee, USACommonly Detected (qualitative)[9]
FishGizzard ShadYazoo National Wildlife Refuge, USADetected (qualitative)[10]

Experimental Protocols

The analysis of this compound in environmental matrices typically involves extraction, cleanup, and instrumental analysis using gas chromatography.

Sample Preparation: Ultrasonic Assisted Solvent Extraction for Soil and Sediment

This protocol is a general guideline based on established methods for organochlorine pesticide analysis.

a. Reagents and Materials:

b. Procedure:

  • Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

  • Place the tube in an ultrasonic bath and extract for 15-20 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the solid matrix.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) with a fresh portion of the solvent mixture.

  • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.

Sample Cleanup: Florisil Column Chromatography

This step is crucial for removing interfering compounds from the sample extract.

a. Reagents and Materials:

  • Florisil (pesticide residue grade, activated by heating at 130°C for at least 12 hours)

  • Anhydrous sodium sulfate

  • Hexane (pesticide residue grade)

  • Diethyl ether (pesticide residue grade)

  • Chromatography column (10-12 mm internal diameter)

b. Procedure:

  • Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.

  • Pre-elute the column with 50 mL of hexane and discard the eluate.

  • Carefully load the concentrated sample extract onto the top of the column.

  • Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain this compound.

  • Collect the eluate and concentrate it to a final volume of 1 mL for GC analysis.

Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)

a. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for organochlorine pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 5°C/minute.

    • Ramp 2: Increase to 280°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1-2 µL.

b. Quality Control:

  • Analyze a procedural blank with each batch of samples.

  • Analyze a matrix spike and a matrix spike duplicate to assess accuracy and precision.

  • Inject a calibration standard every 10-15 samples to check for instrument drift.

  • Confirm the identity of this compound using a second, dissimilar GC column or by GC-Mass Spectrometry (GC-MS).

Signaling Pathways and Toxicological Mechanisms

The toxicity of endrin and, by extension, this compound, is primarily attributed to its effects on the central nervous system and its potential as an endocrine-disrupting chemical.

Neurotoxicity: GABA Receptor Antagonism

Endrin is a known antagonist of the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12][13][14]

  • Mechanism: Endrin binds to a site within the chloride ion channel of the GABAA receptor, distinct from the GABA binding site.[11][13] This binding allosterically inhibits the influx of chloride ions that normally occurs upon GABA binding.[12][13]

  • Consequence: The inhibition of the GABAergic system leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and, at high doses, death.[6]

GABAReceptor Endrin Endrin / this compound GABA_R GABAA Receptor (Chloride Ion Channel) Endrin->GABA_R Binds to and blocks channel (antagonist) Cl_influx Chloride Ion Influx GABA_R->Cl_influx Opens channel Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABA_R->Hyperexcitability Inhibition leads to Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to GABA GABA GABA->GABA_R Binds to receptor

Endrin's Antagonism of the GABA Receptor
Endocrine Disruption

Organochlorine pesticides, including endrin, are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of endogenous hormones like estrogen and androgens.[15][16]

  • Estrogenic Activity: Some organochlorine pesticides can bind to estrogen receptors (ERα and ERβ), acting as xenoestrogens.[15] This can lead to the inappropriate activation of estrogen-responsive genes, potentially contributing to adverse effects on reproductive health and development.

  • Anti-androgenic Activity: Certain organochlorine compounds have been shown to act as antagonists of the androgen receptor, interfering with the normal function of male sex hormones.[16]

  • Effects on Steroidogenesis: There is evidence that some organochlorine pesticides can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway.[17][18]

EndocrineDisruption cluster_estrogen Estrogenic Pathway cluster_androgen Anti-Androgenic Pathway Endrin_E Endrin / this compound (Xenoestrogen) ER Estrogen Receptor (ER) Endrin_E->ER Binds to ERE Estrogen Response Element (on DNA) ER->ERE Binds to Gene_Transcription_E Altered Gene Transcription ERE->Gene_Transcription_E Reproductive_Effects_E Adverse Reproductive Effects Gene_Transcription_E->Reproductive_Effects_E Endrin_A Endrin / this compound AR Androgen Receptor (AR) Endrin_A->AR Blocks binding (antagonist) Gene_Transcription_A Normal Gene Transcription AR->Gene_Transcription_A Inhibited Androgen Androgens Androgen->AR Binds to Androgen_Binding Androgen Binding to AR Male_Development Impaired Male Reproductive Development Gene_Transcription_A->Male_Development

Potential Endocrine Disruption Pathways

Conclusion

This compound, as both an impurity in technical endrin and an environmental degradant, represents a persistent and toxicologically significant compound. Its history is intrinsically linked to that of its parent pesticide, and its continued presence in the environment necessitates ongoing research and monitoring. The analytical methods for its detection are well-established, providing the tools for assessing its environmental fate and exposure risks. Understanding its mechanisms of toxicity, particularly its effects on the central nervous system and endocrine system, is crucial for evaluating its potential impact on human and ecosystem health. This guide provides a foundational resource for researchers and professionals engaged in the study of pesticide toxicology and environmental science.

References

Metabolic Pathways of Endrin and the Formation of Endrin Aldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the organochlorine pesticide endrin (B86629), with a specific focus on the formation of its metabolites, including endrin aldehyde. The document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of the metabolic transformations.

Executive Summary

Endrin, a stereoisomer of dieldrin, is a highly toxic pesticide that undergoes rapid metabolism in animals, leading to a low potential for bioaccumulation in fatty tissues compared to similar compounds.[1] The primary route of biotransformation involves oxidation, hydroxylation, and subsequent conjugation. The central nervous system is the primary target for endrin's toxicity, with its metabolites, particularly 12-ketoendrin (B1218623), exhibiting significant toxicity.[1][2] This guide will delve into the specifics of these metabolic processes, the metabolites formed, and the methodologies used to study them.

Metabolic Pathways of Endrin

The metabolism of endrin primarily occurs in the liver and involves a series of enzymatic reactions. The main pathways include:

  • Hydroxylation: The initial and major metabolic step is the oxidation of the methylene (B1212753) bridge, leading to the formation of syn- and anti-12-hydroxyendrin.[3]

  • Dehydrogenation: The hydroxyendrin metabolites can be further dehydrogenated to form 12-ketoendrin, a particularly toxic metabolite.[3]

  • Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid and sulfate (B86663) to facilitate their excretion.[3]

  • Epoxide Hydrolysis: A minor pathway involves the hydrolysis of the epoxide ring to form a trans-diol.[3]

This compound is not a major biological metabolite of endrin. It is primarily known as an impurity in technical-grade endrin and a product of the thermal or photolytic degradation of endrin.[4]

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic transformations of endrin.

Endrin_Metabolism Endrin Endrin anti_12_OH_Endrin anti-12-Hydroxyendrin Endrin->anti_12_OH_Endrin Oxidation (Major) syn_12_OH_Endrin syn-12-Hydroxyendrin Endrin->syn_12_OH_Endrin Oxidation (Minor) Endrin_Aldehyde This compound (Thermal/Photolytic Degradation) Endrin->Endrin_Aldehyde Non-Metabolic Endrin_Ketone Endrin Ketone (Thermal/Photolytic Degradation) Endrin->Endrin_Ketone Non-Metabolic Ketoendrin 12-Ketoendrin anti_12_OH_Endrin->Ketoendrin Dehydrogenation Glucuronide_Sulfate Glucuronide and Sulfate Conjugates anti_12_OH_Endrin->Glucuronide_Sulfate Conjugation syn_12_OH_Endrin->Ketoendrin Dehydrogenation syn_12_OH_Endrin->Glucuronide_Sulfate Conjugation Excretion Excretion (Urine and Feces) Ketoendrin->Excretion Glucuronide_Sulfate->Excretion

Metabolic pathway of endrin and its non-metabolic degradation products.

Quantitative Analysis of Endrin Metabolism

The rate and profile of endrin metabolism can vary between species and sexes. The following tables summarize quantitative data from studies on endrin metabolism.

Table 1: Excretion of Endrin and its Metabolites in Rats (as a percentage of the administered dose)

CompoundMale Rats (Feces)Female Rats (Feces)Male Rats (Urine)Female Rats (Urine)
Unchanged Endrin10-15%20-25%<1%<1%
anti-12-Hydroxyendrin40-50%30-40%Not reportedMajor urinary metabolite (as sulfate)
12-KetoendrinNot reportedNot reportedMajor urinary metaboliteMinor amounts
ConjugatesMajor biliary excretion (as glucuronide)Major biliary excretion (as glucuronide)PresentPresent

Data synthesized from Hutson et al., 1975.

Table 2: Tissue Distribution of ¹⁴C-Endrin and its Metabolites in Rats (3 days after a single oral dose)

TissueMale Rats (% of dose)Female Rats (% of dose)
Liver1.2%2.0%
Kidneys0.6%0.35%
Fat1.7%8.0%
Skin2.3%4.0%
Carcass12.2%28.2%

Data from Hutson et al., 1975.[5]

Experimental Protocols

This section details the methodologies for key experiments in the study of endrin metabolism.

In Vivo Metabolism Study in Rats

Objective: To determine the metabolic fate and excretion of endrin in male and female rats.

Methodology:

  • Animal Model: Wistar rats, separated by sex.

  • Dosing: Administration of a single oral dose of ¹⁴C-labeled endrin dissolved in a suitable vehicle (e.g., corn oil).

  • Sample Collection:

    • Urine and feces are collected separately at regular intervals (e.g., every 24 hours for 7 days) using metabolism cages.

    • At the end of the study period, animals are euthanized, and tissues (liver, kidneys, fat, etc.) are collected.

  • Sample Preparation:

    • Urine: An aliquot is taken for direct liquid scintillation counting to determine total radioactivity. For metabolite profiling, urine may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates.

    • Feces: Fecal samples are homogenized and extracted with an organic solvent (e.g., acetone, hexane). The extract is then analyzed.

    • Tissues: Tissues are homogenized and extracted with an appropriate solvent system.

  • Analysis:

    • Thin-Layer Chromatography (TLC): Extracts are spotted on TLC plates and developed in a suitable solvent system to separate the parent compound and its metabolites. The radioactive spots are visualized by autoradiography and quantified.

    • Gas Chromatography (GC): For identification and quantification, extracts can be analyzed by GC coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS). Derivatization may be necessary for polar metabolites.

  • Data Analysis: The amount of radioactivity in each sample is expressed as a percentage of the administered dose. The identity of metabolites is confirmed by comparison with authentic standards.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the enzymatic conversion of endrin to its primary metabolites in a controlled in vitro system.

Methodology:

  • Preparation of Liver Microsomes:

    • Livers are perfused and homogenized in a buffered solution.

    • The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

    • The resulting supernatant (S9 fraction) is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.

    • The microsomal pellet is washed and resuspended in a buffer. Protein concentration is determined using a standard assay (e.g., Bradford or Lowry).

  • Incubation:

    • The incubation mixture contains liver microsomes, a NADPH-generating system (as a source of cofactors for cytochrome P450 enzymes), and endrin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • The reaction is initiated by adding the substrate (endrin) and incubated at 37°C for a specific time period.

    • Control incubations without the NADPH-generating system or without microsomes are included to assess non-enzymatic degradation.

  • Extraction: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol). The mixture is then centrifuged, and the supernatant containing the metabolites is collected.

  • Analysis: The extract is analyzed using methods such as HPLC or GC/MS to separate, identify, and quantify the parent compound and its metabolites.

Analytical Method for Endrin and Metabolites using Gas Chromatography

Objective: To quantify endrin and its metabolites in biological samples.

Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC/MS).

Procedure:

  • Sample Extraction: As described in the in vivo and in vitro protocols.

  • Cleanup: The crude extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or silica (B1680970) gel.

  • GC Conditions:

    • Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5).

    • Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization without thermal degradation (typically around 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, starting at a lower temperature and ramping up to a final temperature.

    • Detector:

      • ECD: Highly sensitive for halogenated compounds like endrin. Temperature is typically set around 300°C.

      • MS: Provides structural information for metabolite identification. Operated in either full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Calibration curves are generated using authentic standards of endrin and its metabolites. An internal standard is often used to correct for variations in extraction efficiency and injection volume.

Formation of this compound

As previously stated, this compound is not considered a significant biological metabolite of endrin. Its presence in environmental or biological samples is more likely due to:

  • Impurity in Technical Formulations: Technical-grade endrin can contain this compound as an impurity.[4]

  • Thermal Degradation: When heated, particularly at temperatures above 200°C, endrin can isomerize to form this compound and delta-ketoendrin.[6] This is a critical consideration during analytical procedures such as gas chromatography, where high injector temperatures can lead to the artificial formation of these degradation products.

  • Photodegradation: Exposure to ultraviolet (UV) light can also induce the transformation of endrin to this compound and other photoproducts.[6]

Conclusion

The metabolism of endrin is a rapid process involving oxidation, dehydrogenation, and conjugation, leading to the formation of several metabolites, with anti-12-hydroxyendrin and 12-ketoendrin being the most significant. The formation of this compound is not a primary metabolic pathway but rather a result of abiotic degradation or its presence as an impurity. Understanding these metabolic pathways and the methodologies to study them is crucial for assessing the toxicological risk of endrin exposure and for the development of analytical methods for monitoring. The provided protocols offer a foundational framework for researchers in this field.

References

Spectroscopic and Analytical Profile of Endrin Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for endrin (B86629) aldehyde, a significant metabolite and degradation product of the organochlorine pesticide endrin. This document is intended to serve as a core resource for researchers and scientists involved in environmental analysis, toxicology, and related fields.

Spectroscopic Data

The following sections summarize the key spectroscopic data for endrin aldehyde, presented in a structured format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of this compound.[1] The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. While a complete, high-resolution spectrum with relative abundances is not consistently published, key mass-to-charge ratios (m/z) have been identified.

Mass-to-Charge Ratio (m/z) Interpretation
380Molecular Ion [M]⁺ (Calculated for C₁₂H₈Cl₆O)
345[M-Cl]⁺
250Further fragmentation

Note: The molecular weight of this compound is 380.9 g/mol .[1][2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aldehyde group and the chlorinated polycyclic aliphatic structure. Analysis of products can be conducted by IR spectroscopy or colorimetry.[4]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
Aldehyde C-H2830 - 2695Stretch
Aldehyde C=O1740 - 1720Stretch
C-Cl800 - 600Stretch
C-H (alkane)2960 - 2850Stretch
C-C1200 - 800Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹³C NMR spectrum of this compound will show distinct signals for each of the 12 carbon atoms in its unique polycyclic structure. The aldehyde carbonyl carbon is expected to be significantly downfield. A known spectrum for endrin-aldehyde is available in spectral databases.

Carbon Type Expected Chemical Shift (δ) Range (ppm)
Aldehyde (C=O)190 - 200
Alkane (C-Cl)50 - 80
Alkane (CH)25 - 60
Proton Type Expected Chemical Shift (δ) Range (ppm) Multiplicity
Aldehyde (CHO)9 - 10Singlet or complex coupling
Alkane (CH)1 - 4Complex multiplets

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on established methods for organochlorine pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods like EPA-NERL 525.2 for the analysis of organic compounds in water.[4]

  • Sample Preparation (Extraction and Cleanup):

    • For solid samples (e.g., soil, tissue), use a suitable solvent extraction method such as Soxhlet or ultrasonic extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.

    • For liquid samples (e.g., water), perform a liquid-liquid extraction with a solvent such as dichloromethane (B109758) at a neutral pH.

    • The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.

    • Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: A capillary column, such as an HP-1 or equivalent, is typically used.

      • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis. Injector temperature should be optimized to prevent thermal degradation of endrin and this compound.

      • Oven Temperature Program: A temperature program is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) and hold.

      • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

      • Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 345, 250).

Fourier Transform Infrared (FTIR) Spectroscopy

This is a general protocol for obtaining an FTIR spectrum of a solid sample.

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (typically 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Grind the mixture to a fine, uniform powder.

    • Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumental Analysis:

    • Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule.

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample (typically 2-10 mg for ¹H, 10-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Transfer the solution to an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

  • Instrumental Analysis:

    • Insert the NMR tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using an appropriate pulse sequence.

    • Acquire the ¹³C spectrum, which may require a larger number of scans for adequate signal-to-noise. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Logical Relationships and Pathways

This compound is not a standalone compound in an environmental or biological context but is part of a degradation pathway from its parent compound, endrin. Understanding this relationship is crucial for environmental monitoring and toxicology studies.

Endrin Endrin (Parent Pesticide) Endrin_Aldehyde This compound (Metabolite/Degradation Product) Endrin->Endrin_Aldehyde Oxidation Endrin_Ketone Endrin Ketone (Metabolite/Degradation Product) Endrin->Endrin_Ketone Rearrangement/Oxidation

Caption: Formation of this compound and Endrin Ketone from Endrin.

The following diagram illustrates a typical experimental workflow for the analysis of this compound from an environmental sample.

Sample Environmental Sample (Soil, Water, etc.) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (Cleanup) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Data Spectroscopic Data (Mass Spectrum) Analysis->Data

References

In-Depth Technical Guide: Photodegradation and Abiotic Degradation of Endrin to Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation and abiotic degradation of the organochlorine pesticide endrin (B86629), with a specific focus on its transformation to endrin aldehyde. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and the underlying chemical pathways.

Executive Summary

Endrin, a persistent organic pollutant, undergoes degradation in the environment through various abiotic processes, primarily photodegradation. This process leads to the formation of several photoproducts, including this compound and endrin ketone. Scientific evidence consistently indicates that endrin ketone is the major degradation product, while this compound is formed in minor quantities. This guide details the conditions influencing this transformation and provides methodologies for its study.

Quantitative Data Summary

The formation of this compound from the degradation of endrin is generally reported as a minor pathway compared to the formation of endrin ketone. While precise quantitative yields vary depending on the experimental conditions, the literature consistently highlights this trend.

Degradation ProcessMatrixConditionsEndrin Half-LifeThis compound YieldEndrin Ketone YieldReference(s)
PhotodegradationSolid (thin layer on glass)Intense summer sunlight5-9 daysMinor amountsMajor product[1]
PhotodegradationSolidLaboratory UV light20-40 hoursMinor amountsPrimarily δ-ketoendrin[2]
Thermal DegradationAtmosphereHigh temperatures (230°C)-Minor product (<5%)Primary product[3][4]
Abiotic DegradationSoilField conditionsUp to 14 years or moreTransformation productTransformation product[5]

Note: Quantitative data directly comparing the percentage yield of this compound under varying abiotic conditions is limited in the available literature. Most studies focus on the disappearance of endrin and the identification of major degradation products.

Degradation Pathways

The abiotic degradation of endrin, particularly through photolysis, involves the rearrangement of its complex polycyclic structure. The primary transformation is an isomerization reaction.

Photodegradation Pathway

The principal photodegradation pathway of endrin involves a photoisomerization reaction to form δ-ketoendrin (endrin ketone). A secondary, minor pathway leads to the formation of this compound.

Endrin_Degradation Endrin Endrin Endrin_Aldehyde This compound (Minor Product) Endrin->Endrin_Aldehyde Photodegradation / Abiotic Degradation Endrin_Ketone Endrin Ketone (Major Product) Endrin->Endrin_Ketone Photodegradation / Abiotic Degradation

Figure 1: General degradation pathways of endrin.

A more detailed view of the chemical structures involved in this transformation is presented below. The rearrangement of the endrin molecule under the influence of UV light or heat leads to these isomeric products.

Endrin_Chemical_Pathway cluster_endrin Endrin cluster_products Degradation Products endrin_struct Chemical Structure of Endrin aldehyde_struct This compound endrin_struct->aldehyde_struct Minor Pathway ketone_struct Endrin Ketone endrin_struct->ketone_struct Major Pathway

Figure 2: Endrin degradation to aldehyde and ketone.

Experimental Protocols

The study of endrin degradation involves controlled laboratory experiments to simulate environmental conditions and analytical procedures to identify and quantify the parent compound and its degradation products.

General Experimental Workflow

A typical experimental workflow for studying the photodegradation of endrin is outlined below.

Experimental_Workflow A Sample Preparation (Endrin solution or solid film) B Irradiation (UV lamp or natural sunlight) A->B C Sample Extraction B->C D Analysis (GC-ECD, GC/MS) C->D E Data Analysis (Quantification of Endrin and Products) D->E

Figure 3: Workflow for endrin photodegradation studies.
Detailed Methodology for Photodegradation in Solution

This protocol is a composite based on general procedures for pesticide photolysis studies.

1. Materials and Reagents:

  • Endrin analytical standard

  • Solvents (e.g., hexane, cyclohexane, acetonitrile, water) of appropriate purity

  • Quartz or borosilicate glass reaction vessels

  • UV irradiation source (e.g., mercury lamp, xenon lamp) with known spectral output

  • Magnetic stirrer and stir bars

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS)[6]

2. Preparation of Endrin Solution:

  • Prepare a stock solution of endrin in a suitable solvent (e.g., acetonitrile).

  • From the stock solution, prepare working solutions of desired concentrations in the chosen reaction solvent (e.g., water, hexane).

3. Irradiation Procedure:

  • Transfer a known volume of the endrin working solution into the reaction vessel.

  • Place the reaction vessel in the irradiation chamber at a fixed distance from the UV source.

  • Maintain a constant temperature using a cooling system.

  • Continuously stir the solution during irradiation.

  • At predetermined time intervals, withdraw aliquots of the solution for analysis.

  • Protect samples from further light exposure by storing them in amber vials.

4. Sample Preparation for Analysis:

  • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) or use SPE to concentrate the analytes.

  • Evaporate the solvent to a small volume and reconstitute in a solvent suitable for GC analysis.

5. Analytical Determination:

  • Analyze the samples using GC-ECD or GC/MS. The operating conditions should be optimized for the separation and detection of endrin, this compound, and endrin ketone.[6]

  • Typical GC conditions:

    • Injector: Split/splitless, temperature programmed.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient to separate the compounds of interest.

    • Detector: ECD or MS operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

6. Data Analysis:

  • Identify and quantify endrin, this compound, and endrin ketone in the samples by comparing their retention times and peak areas to those of analytical standards.

  • Calculate the degradation rate of endrin and the formation rate of the photoproducts.

Methodology for Abiotic Degradation in Soil

This protocol outlines a general procedure for studying the abiotic degradation of endrin in a soil matrix.

1. Materials and Reagents:

  • Endrin analytical standard

  • Characterized soil sample (known pH, organic matter content, etc.)

  • Solvents for extraction (e.g., acetone, hexane)

  • Incubation chambers with temperature and humidity control

  • Analytical instrumentation (GC-ECD or GC/MS)

2. Soil Fortification:

  • Treat a known mass of soil with a standard solution of endrin to achieve the desired initial concentration.

  • Thoroughly mix the soil to ensure a homogeneous distribution of the pesticide.

  • Allow the solvent to evaporate completely.

3. Incubation:

  • Place the fortified soil samples in incubation chambers.

  • Maintain constant temperature and moisture content throughout the experiment.

  • Include control samples (e.g., sterilized soil) to differentiate between abiotic and biotic degradation.

4. Sampling and Extraction:

  • At specified time intervals, collect soil subsamples.

  • Extract the pesticides from the soil using an appropriate solvent system (e.g., sonication with acetone/hexane).

  • Filter and concentrate the extract.

5. Analysis:

  • Analyze the extracts using GC-ECD or GC/MS as described in the photodegradation protocol.

Conclusion

The photodegradation and abiotic degradation of endrin result in the formation of this compound as a minor product, with endrin ketone being the predominant isomer. The experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and mechanisms of these degradation pathways. Further research is warranted to obtain more precise quantitative data on the yields of this compound under a wider range of environmental conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Endrin Aldehyde from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin (B86629) aldehyde is an organochlorine pesticide and a transformation product of endrin.[1] Its persistence and hydrophobicity mean it frequently accumulates in soil and sediment.[1][2] Accurate quantification in environmental matrices is crucial for assessing contamination and ensuring environmental health. The analysis typically involves extraction from the sample matrix, cleanup to remove interfering substances, and determination by gas chromatography.[3]

This document provides detailed protocols for the extraction of endrin aldehyde from water, soil, and sediment samples, based on established methodologies such as those from the U.S. Environmental Protection Agency (EPA).

Extraction from Water Samples

Water samples can be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE is often preferred as it reduces solvent consumption, minimizes the formation of emulsions common with wastewater, and can be automated.[4][5] EPA Method 8081B allows for separatory funnel LLE (Method 3510), continuous LLE (Method 3520), or SPE (Method 3535).

Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on an optimized SPE procedure that uses non-chlorinated solvents, enhancing safety and efficiency.[4]

Materials:

  • 1-liter water sample

  • Methanol (MeOH), Acetone, n-Hexane, Dichloromethane (DCM) - pesticide grade

  • Reagent Water

  • 6N HCl or H₂SO₄

  • C18 SPE Cartridge

  • Glass fiber filters (if needed for turbid samples)

  • SPE vacuum manifold

  • Collection vials (40-50 mL)

  • Nitrogen evaporator (e.g., TurboVap)

Procedure:

  • Sample Pre-treatment:

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • Adjust the 1 L sample to a pH < 2 using 6 N HCl or H₂SO₄. Acidification can improve the recovery of certain surrogates.[4]

    • Add 5 mL of Methanol to the sample and mix thoroughly.[4]

    • Spike the sample with appropriate surrogate standards.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 10 mL of DCM, allowing it to soak for 1 minute before drawing it to waste.[4]

    • Add 10 mL of Methanol, letting it soak for 2 minutes, then pull it through until a thin layer remains above the sorbent frit.[4]

    • Equilibrate the cartridge by passing 20 mL of reagent water, leaving about 1 cm of water above the frit.[4]

  • Sample Loading:

    • Load the prepared water sample onto the conditioned cartridge.

    • Adjust the vacuum to achieve a steady, fast dropwise flow rate of approximately 30 mL/min.[4]

  • Drying the Cartridge:

    • After the entire sample has passed through, dry the SPE cartridge under a full vacuum for 10 minutes to remove residual water.[4]

  • Elution:

    • Place a clean collection vial in the manifold.

    • Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge.[4]

    • Allow the solvent to soak the sorbent for 1 minute, then slowly draw it into the collection vial.

    • Repeat the elution step twice more with 10 mL of a 1:9 acetone:n-hexane solution.[4]

  • Concentration:

    • Evaporate the collected eluate to approximately 5 mL using a nitrogen evaporator at 40°C.[4]

    • The extract is now ready for cleanup (if necessary) and GC analysis.

Quantitative Data for Water Extraction
AnalyteSpike Level (µg/L)MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Method Detection Limit (MDL) (µg/L)Reference
This compoundNot SpecifiedOptimized SPE110.52.3Not Reported[4]
This compoundNot SpecifiedGC-ECD (EPA 508)Not ReportedNot Reported0.011[3]
This compoundNot SpecifiedLSE-GC/MS (EPA 525.2)Not ReportedNot Reported0.19[3]

Workflow Diagram for Water Sample Extraction

Water_Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1L Water Sample Filter Filter (if needed) Sample->Filter Acidify Adjust pH < 2 Filter->Acidify Spike Add Methanol & Spike Surrogates Acidify->Spike Condition Condition C18 Cartridge (DCM, MeOH, H2O) Spike->Condition Ready for SPE Load Load Sample (~30 mL/min) Condition->Load Dry Dry Cartridge (Full Vacuum, 10 min) Load->Dry Elute Elute with Acetone/n-Hexane Dry->Elute Concentrate Concentrate Extract (Nitrogen Evaporation) Elute->Concentrate Collected Eluate Cleanup Cleanup (Optional) Concentrate->Cleanup GC GC-ECD/MS Analysis Cleanup->GC

Caption: Workflow for this compound extraction from water via SPE.

Extraction from Soil Samples

Soil samples are solid matrices requiring more rigorous extraction techniques to release the analyte. EPA Method 8081B lists several suitable methods, including Soxhlet, pressurized fluid, microwave-assisted, and ultrasonic extraction.

Protocol: Ultrasonic Extraction for Soil Samples

This protocol is based on ultrasonic-assisted solvent extraction, which is faster and consumes less solvent than traditional Soxhlet extraction.[6]

Materials:

  • 10-30g soil sample, air-dried and sieved

  • Anhydrous sodium sulfate (B86663)

  • Extraction solvent: Hexane:Acetone (1:1) or Hexane:Ethyl Acetate (9:1)[6]

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)

Procedure:

  • Sample Preparation:

    • Air dry the soil sample and pass it through a sieve (e.g., 2 mm) to remove large debris.

    • Weigh approximately 10-30 g of the homogenized soil into a centrifuge tube.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

    • Spike the sample with appropriate surrogate standards and allow it to equilibrate.

  • Extraction:

    • Add 20-30 mL of the chosen extraction solvent (e.g., Hexane:Acetone 1:1) to the sample tube.[6]

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[6]

    • After sonication, centrifuge the sample at ~2000 rpm for 10 minutes to separate the soil from the solvent extract.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process (steps 2.1 to 2.4) two more times with fresh solvent, combining all the extracts.

  • Concentration:

    • Concentrate the combined extracts to a final volume of 1-5 mL using a Kuderna-Danish apparatus, rotary evaporator, or nitrogen evaporator.

    • The extract is now ready for cleanup and analysis.

Quantitative Data for Soil Extraction
Analyte(s)Soil TypeMethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Various OCPsNot specifiedUltrasonic Extraction81.4 - 110.71.68 - 9.43[6]
Aldrin, Dieldrin, EndrinNot specifiedMicrowave-Assisted Extraction70 - 850.4 - 2.2[7]
p,p'-DDT, p,p'-DDE, Aldrin, DieldrinClayAcetonitrile Leaching91 - 98.6Not Reported[8]

Workflow Diagram for Soil Sample Extraction

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Ultrasonic Extraction cluster_analysis Analysis Sample 10-30g Soil Sample Prep Air Dry, Sieve, Add Na2SO4 Sample->Prep Spike Spike Surrogates Prep->Spike AddSolvent Add Hexane:Acetone (1:1) Spike->AddSolvent Sonicate Sonicate (15-30 min) AddSolvent->Sonicate Centrifuge Centrifuge & Decant Sonicate->Centrifuge Repeat Repeat Extraction 2x Centrifuge->Repeat Combine Combine Extracts Repeat->Combine Concentrate Concentrate Extract Combine->Concentrate Cleanup Cleanup Concentrate->Cleanup GC GC-ECD/MS Analysis Cleanup->GC

Caption: Workflow for this compound extraction from soil via sonication.

Extraction from Sediment Samples

Sediment extraction is similar to soil extraction, but with special consideration for potential interferences like sulfur. This compound has a high affinity for sediment due to its hydrophobic nature.[2]

Protocol: Soxhlet Extraction for Sediment Samples

Soxhlet extraction (EPA Method 3540) is a thorough and robust method for solid matrices like sediment.

Materials:

  • 20-30g sediment sample, air-dried

  • Anhydrous sodium sulfate

  • Extraction solvent: Hexane:Acetone (1:1) or Methylene Chloride:Acetone (1:1)

  • Soxhlet extraction apparatus (extractor, condenser, heating mantle)

  • Cellulose (B213188) extraction thimble

  • Concentrator apparatus

Procedure:

  • Sample Preparation:

    • Air dry the sediment sample and grind it to a fine, uniform consistency.

    • Weigh approximately 20-30 g of the sample and mix it with an equal amount of anhydrous sodium sulfate.

    • Spike the sample with surrogates and place the mixture into a cellulose extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble inside the Soxhlet extractor.

    • Add the extraction solvent (e.g., Hexane:Acetone) to the round-bottom flask, ensuring sufficient volume for continuous cycling.

    • Assemble the Soxhlet apparatus and begin heating.

    • Allow the solvent to cycle through the sample for 16-24 hours.

  • Concentration and Sulfur Cleanup:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a small volume (5-10 mL).

    • Sulfur Cleanup (Critical): Sediment extracts often contain elemental sulfur, which interferes with GC analysis.

      • Add copper powder to the concentrated extract and agitate. Copper powder will react with the sulfur. This technique does not affect this compound recovery.

      • Caution: Avoid using the tetrabutylammonium (B224687) (TBA)-sulfite cleanup procedure from Method 3660 before analysis, as it drastically reduces this compound recovery. If this cleanup is necessary for other analytes, an aliquot for this compound analysis must be taken beforehand.

    • Filter the extract to remove the copper sulfide (B99878) precipitate.

    • Further concentrate the extract to 1-5 mL for analysis.

Quantitative Data for Sediment Extraction

Quantitative data for this compound in sediment is often site-specific. Recovery rates are generally expected to be similar to those for soil samples (70-110%), depending on the extraction efficiency and matrix complexity. One study detected this compound in sediment at concentrations between 17.5–26.6 µg/kg.[1]

Workflow Diagram for Sediment Sample Extractiondot

Sediment_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Soxhlet Extraction cluster_cleanup Post-Extraction Sample 20-30g Sediment Prep Dry, Grind, Add Na2SO4 Sample->Prep Spike Spike Surrogates Prep->Spike Thimble Load into Extraction Thimble Spike->Thimble Soxhlet Extract with Hexane:Acetone (16-24 hours) Thimble->Soxhlet Concentrate1 Concentrate Extract Soxhlet->Concentrate1 Sulfur Sulfur Cleanup (Copper Powder) Concentrate1->Sulfur Concentrate2 Final Concentration Sulfur->Concentrate2 GC GC-ECD/MS Analysis Concentrate2->GC

References

Application Notes & Protocols: Endrin Aldehyde as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin (B86629) aldehyde is a primary degradation product and metabolite of endrin, a now-banned organochlorine pesticide.[1] Due to its environmental persistence and toxicological relevance, monitoring for endrin aldehyde is crucial in environmental and food safety analysis.[1][2] As a stable compound, this compound serves as a critical analytical standard for the accurate quantification of endrin and its byproducts in various matrices.[1] These application notes provide detailed protocols for the use of this compound as a standard in gas chromatography (GC), primarily coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Applications

This compound is utilized as a reference standard for the analysis of environmental and biological samples. Key applications include the quantification of residues in:

  • Water, including drinking water, groundwater, and seawater.[3]

  • Soil and sediment, particularly at hazardous waste sites.[2]

  • Airborne particulate matter.

  • Biological matrices such as fish and other tissues.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an analytical standard is essential for its proper handling, storage, and use.

PropertyValue
Chemical Formula C₁₂H₈Cl₆O
Molecular Weight 380.91 g/mol
CAS Number 7421-93-4
Appearance Solid Crystalline
Melting Point ~235 °C (with decomposition)[3]
Water Solubility 2.4 x 10⁻² mg/L at 25 °C[3]
Log K_ow_ 4.80 (Estimated)[3]
Storage Temperature 2-30°C

Experimental Protocols

The following protocols are generalized for the analysis of this compound using gas chromatography. Method validation and optimization are required for specific matrices and instrumentation.

Preparation of Standard Solutions

High-purity this compound (PESTANAL® or equivalent analytical standard) should be used.

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of neat this compound and dissolve it in a Class A volumetric flask using a suitable solvent such as acetone (B3395972) or a hexane:toluene mixture.[4] For example, dissolve 10 mg of this compound in 10 mL of solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. Typical concentration ranges for organochlorine pesticide analysis are from 1 to 250 µg/L.[5] Dilute the stock solution using the mobile phase solvent or a solvent compatible with the extraction procedure.

  • Internal Standard: For improved quantitation, an internal standard such as pentachloronitrobenzene (B1680406) can be used.[6]

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Liquid Samples (e.g., Water)

This protocol is based on liquid-liquid extraction as described in EPA methods.[6]

  • Measure 1 L of the water sample into a separatory funnel.

  • Spike the sample with the internal standard solution.

  • Add 60 mL of a suitable solvent like dichloromethane.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate and drain the organic (lower) layer into a flask.

  • Repeat the extraction twice more with fresh portions of the solvent.

  • Combine the extracts and dry by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

B. Solid and Biological Samples (e.g., Soil, Fish Tissue)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for complex matrices.

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile (B52724) and the internal standard.

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate) and shake vigorously for 1 minute.

  • Centrifuge the sample at >1500g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

  • Vortex for 30 seconds and centrifuge again.

  • The final supernatant is ready for GC analysis.

GC-ECD/MS Analysis

Gas chromatography is the standard technique for analyzing this compound.[7] The high temperatures of the GC inlet can cause the parent compound, endrin, to degrade into this compound and endrin ketone, which must be monitored as a quality control check.[1][8][9]

GC System Quality Control: Before analysis, inject a standard containing only endrin and 4,4'-DDT to check for degradation. If the breakdown of either compound exceeds 15-20%, corrective actions such as cleaning the injector port or replacing the liner are necessary.[10]

Typical GC Parameters:

ParameterGC-ECDGC-MS
Column Rtx-CLPesticides (30 m x 0.32 mm ID, 0.50 µm) or DB-608Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 230-250°C[11]250°C
Carrier Gas Helium or Nitrogen[11][12]Helium
Flow Rate Adjusted for optimal separation (e.g., ~1-2 mL/min)Constant flow, ~1.2 mL/min
Oven Program Initial 120°C (1 min), ramp 15°C/min to 200°C (1 min), ramp 5°C/min to 300°C (10 min)[12]Initial 80°C (2 min), ramp 30°C/min to 190°C, ramp 3.6°C/min to 250°C (8 min)[11][13]
Detector ECD at 300°C[11][12]MS Transfer Line: 280°C; Ion Source: 230°C
MS Mode -Selected Ion Monitoring (SIM) for enhanced sensitivity

Quantitative Data Summary

Method performance is critical for reliable results. The following tables provide examples of expected quantitative data.

Table 1: Method Detection Limits (MDL) from U.S. EPA Methods

EPA MethodMatrixAnalyteDetection Limit (µg/L)
508 Ground & Finished Drinking WaterThis compound0.011[3]
525.2 Drinking Water (Source & Finished)This compound0.19[3]

Table 2: Typical Method Validation Parameters

ParameterTypical Performance
Linearity (R²) ≥ 0.99[5]
Recovery 80-110%
Precision (RSD) < 15%[5]
Limit of Detection (LOD) 0.2-0.5 µg/L[5]
Limit of Quantification (LOQ) 0.5-1.5 µg/L[5]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate key relationships and the analytical workflow for this compound analysis.

G Endrin Endrin (Parent Pesticide) Degradation Degradation (Light, Heat, Microbial Action) Endrin->Degradation Aldehyde This compound Degradation->Aldehyde Ketone Endrin Ketone Degradation->Ketone

Caption: Environmental degradation pathway of Endrin.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (Water, Soil, etc.) B Spike Internal Standard A->B C Extraction (LLE or QuEChERS) B->C D Cleanup & Concentration C->D E GC-ECD/MS Injection D->E F Chromatographic Separation E->F G Detection (ECD or MS) F->G H Peak Integration & Identification G->H I Quantification (Using Calibration Curve) H->I J Final Report I->J

Caption: General analytical workflow for this compound.

References

Application Note: Quantification of Endrin Aldehyde in Biota using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin (B86629) aldehyde is a degradation product of endrin, a persistent organochlorine pesticide. Due to its toxicity and potential for bioaccumulation in the food chain, sensitive and selective methods for its quantification in biological tissues (biota) are essential for environmental monitoring and food safety assessment. This application note provides a detailed protocol for the determination of endrin aldehyde in biota, specifically fish tissue, using Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS). The method described utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS analysis, ensuring high sensitivity and selectivity for the target analyte.

Experimental Protocols

This section details the complete workflow from sample preparation to final analysis for the quantification of this compound in biological tissues.

1. Sample Preparation and Extraction (Modified QuEChERS Protocol)

The QuEChERS method has been adapted for the efficient extraction of organochlorine pesticides from fatty matrices like fish tissue.[1][2][3][4][5]

  • Homogenization:

    • Weigh 2-5 g of the homogenized fish tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • If the sample is dry, add an appropriate amount of ultrapure water to rehydrate it.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid to the centrifuge tube.

    • Add an appropriate internal standard solution.

    • Seal the tube and shake it vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent to remove fatty acids and other non-polar interferences.

    • Shake the d-SPE tube for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.

2. Instrumental Analysis: GC-MS/MS

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC-MS/MS Parameters: The following table outlines the typical instrumental parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890 GC or equivalent
ColumnHP-5ms UI (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1-2 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
Mass Spectrometer
MS SystemAgilent 7000 series Triple Quadrupole GC/MS or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
  • MRM Transitions for this compound: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The following transitions are recommended for this compound.[6]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
This compound3452811524520

Data Presentation

The following tables summarize typical quantitative data obtained using the described method.

Table 1: Method Validation Data

This table presents typical method performance characteristics for the quantification of this compound in fish tissue.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Recovery85 - 110%
Precision (RSD%)< 15%

Table 2: Example Quantification of this compound in Biota Samples

This table provides hypothetical quantification results for this compound in various fish samples to illustrate the application of the method.

Sample IDSample TypeThis compound Concentration (µg/kg)
F-001Trout1.2
F-002Salmon< LOQ
F-003Catfish5.8
F-004Cod0.9

Visualizations

The following diagram illustrates the experimental workflow for the quantification of this compound in biota.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biota Sample (e.g., Fish Tissue) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms data_processing Data Processing and Quantification gcms->data_processing report Final Report data_processing->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described GC-MS/MS method using a modified QuEChERS protocol provides a robust, sensitive, and reliable approach for the quantification of this compound in biological tissues. The high selectivity of MRM analysis minimizes matrix interferences, ensuring accurate results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and food safety analysis.

References

Application Notes and Protocols for Endrin Aldehyde Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of endrin (B86629) aldehyde residues in various environmental and food matrices. The methodologies outlined are based on established analytical techniques, including Solid Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), ensuring reliable and reproducible results for trace-level analysis.

Introduction

Endrin aldehyde is a breakdown product and impurity of endrin, a persistent organochlorine pesticide. Due to its potential toxicity and persistence in the environment, sensitive and accurate analytical methods are crucial for monitoring its presence in different sample types. Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices, remove interfering substances, and ensure compatibility with analytical instrumentation such as Gas Chromatography with Electron Capture Detection (GC-ECD).

Data Presentation: Quantitative Performance of Sample Preparation Protocols

The following tables summarize the quantitative data for this compound analysis using different sample preparation protocols. These values provide a benchmark for method performance and can be used to select the most appropriate protocol for a specific application.

Table 1: Recovery of this compound from Water Samples using Solid Phase Extraction (SPE)

SPE SorbentSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
C180.1 ug/L119.15.9[1]
C18Not Specified110.52.3[2]
C18Not Specified9411[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Water

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-ECD0.011 µg/LNot Specified[4]
GC/MS0.19 µg/LNot Specified[4]
GC-ECD0.191 µg/L0.579 µg/L[4]

Table 3: Recovery of this compound from Various Food Matrices using QuEChERS

MatrixSpiking Level (ng/mL)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Whole Milk1086<20[5]
LettuceNot Specified>70<10[6]
Various Fruits & Vegetables100 ng/g90-110<5[6]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the sample preparation of this compound residues from solid and liquid matrices.

G cluster_solid Solid Samples (Soil, Food) cluster_liquid Liquid Samples (Water) cluster_common Common Steps Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Salting_out Salting Out (e.g., MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 Cleanup Cleanup (dSPE or SPE Elution) Centrifugation1->Cleanup Filtration Sample Filtration Conditioning SPE Cartridge Conditioning Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing Loading->Washing Washing->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC-ECD Analysis Reconstitution->Analysis

Caption: General workflow for this compound sample preparation.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is based on the principles of EPA Method 608.3 and is suitable for the extraction of this compound from water samples.[7]

1. Materials and Reagents:

  • Solid Phase Extraction (SPE) C18 cartridges[1][2]

  • Dichloromethane (DCM), pesticide grade

  • Methanol (B129727) (MeOH), pesticide grade

  • n-Hexane, pesticide grade

  • Acetone, pesticide grade

  • Reagent water (Milli-Q or equivalent)

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • SPE vacuum manifold

  • Concentrator tubes

  • Nitrogen evaporator

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 10 mL of DCM.[2][8]

  • Add 10 mL of methanol to the cartridges and let it soak for 2 minutes before drawing it through, leaving a thin layer of methanol on top of the sorbent.[2][8]

  • Add 20 mL of reagent water to the cartridges and draw it through, leaving a 1 cm layer of water on top. Do not let the cartridge go dry.[2][8]

3. Sample Extraction:

  • Adjust the pH of a 1 L water sample to < 2 with HCl or H₂SO₄.[2][8]

  • Add 5 mL of methanol to the sample and mix well.[8]

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[8]

4. Cartridge Drying:

  • After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes.[2][8]

5. Analyte Elution:

  • Place a collection tube inside the manifold.

  • Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[2]

  • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[2]

6. Eluate Concentration:

  • Concentrate the eluate to approximately 5 mL using a nitrogen evaporator at 40°C.[2][8]

  • Transfer the concentrated extract to a graduated tube and adjust the final volume to the desired level (e.g., 1 mL) with n-hexane.

  • The extract is now ready for GC-ECD analysis.

Protocol 2: QuEChERS for this compound in Food Matrices (e.g., Fruits, Vegetables)

This protocol follows the general principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][9]

1. Materials and Reagents:

  • Acetonitrile (ACN), pesticide grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for cleanup

  • High-speed centrifuge

  • Vortex mixer

2. Sample Extraction:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.[9]

  • Add 10 mL of acetonitrile.[9]

  • Add the appropriate internal standards.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.[3][9]

  • Centrifuge at ≥3000 rpm for 5 minutes.[9]

3. Dispersive Solid Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE cleanup sorbents. For general cleanup, a mixture of 900 mg MgSO₄ and 150 mg PSA is commonly used.[10] For samples with high fat content, C18 may be added. For pigmented samples, GCB can be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly analyzed by GC-ECD or a solvent exchange to hexane (B92381) may be performed if necessary.

Protocol 3: Extraction of this compound from Soil and Sediment Samples

This protocol is based on EPA Method 3540C (Soxhlet Extraction) and is suitable for solid matrices like soil and sediment.[11]

1. Materials and Reagents:

  • Hexane, pesticide grade

  • Acetone, pesticide grade

  • Anhydrous sodium sulfate, granular

  • Soxhlet extraction apparatus

  • Kuderna-Danish (K-D) concentrator

  • Glass wool

2. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Mix a 10-30 g sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

3. Soxhlet Extraction:

  • Place the sample mixture in a thimble and place the thimble in the Soxhlet extractor.

  • Add 300 mL of a 1:1 hexane:acetone mixture to the round-bottom flask.[11]

  • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[11]

4. Extract Concentration and Cleanup:

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to about 5-10 mL using a Kuderna-Danish apparatus.

  • A solvent exchange to hexane can be performed during the concentration step.

  • If necessary, perform a cleanup step to remove interferences. For sulfur-containing sediments, cleanup with copper powder may be required.[12] Note that some cleanup procedures can reduce this compound recovery. Florisil or silica (B1680970) gel column chromatography can also be used for cleanup.

5. Final Volume Adjustment:

  • Adjust the final volume of the cleaned extract to the desired level (e.g., 1-10 mL) with hexane.

  • The extract is now ready for GC-ECD analysis.

Concluding Remarks

The selection of an appropriate sample preparation protocol is paramount for the accurate and precise quantification of this compound residues. The methods detailed in these application notes provide robust and validated procedures for various matrices. It is essential for researchers to validate the chosen method in their laboratory and with their specific sample types to ensure optimal performance and adherence to any regulatory requirements. Proper quality control measures, including the use of method blanks, spiked samples, and certified reference materials, should be implemented to guarantee the reliability of the analytical results.

References

Application of Endrin Aldehyde in Ecotoxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Endrin (B86629) aldehyde is a primary degradation product and a significant impurity of the organochlorine pesticide endrin.[1][2][3][4] Although the use of endrin has been banned or severely restricted in many countries due to its high toxicity and persistence in the environment, understanding the ecotoxicological profile of its metabolites, such as endrin aldehyde, remains crucial for assessing the long-term environmental risks associated with historical contamination.[1][2][3][4] this compound is persistent in the environment, particularly in soil and sediments, and exhibits a moderate to high potential for bioaccumulation in aquatic organisms.[1] This document provides an overview of the application of this compound in ecotoxicology studies, including its known toxicological effects, proposed experimental protocols, and the underlying mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₂H₈Cl₆O[5]
Molecular Weight380.9 g/mol [5][6]
Water Solubility50 mg/L[6]
Log Kow (octanol-water partition coefficient)3.1 to 5.6[1][6]
Vapor Pressure2.0 x 10⁻⁷ mmHg at 25°C[6]

Mechanism of Toxicity

The primary mechanism of toxicity for endrin, and presumably this compound, is neurotoxicity mediated through the antagonism of the gamma-aminobutyric acid (GABA) receptor system.[7] GABA is the principal inhibitory neurotransmitter in the central nervous system of vertebrates and invertebrates. Endrin non-competitively binds to the GABAₐ receptor-chloride channel complex, inhibiting the influx of chloride ions into the neuron.[7] This blockage of the inhibitory signal leads to hyperexcitability of the central nervous system, resulting in symptoms such as tremors, convulsions, and ultimately, mortality.[2]

Signaling Pathway of GABA Receptor Antagonism by this compound

GABA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel_Pre Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel_Pre Opens Vesicle Synaptic Vesicle with GABA Ca_Channel_Pre->Vesicle Ca²⁺ influx triggers GABA_release Vesicle->GABA_release Exocytosis GABA GABA GABA_Receptor GABAₐ Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_Receptor Binds to Endrin_Aldehyde This compound Endrin_Aldehyde->GABA_Receptor Blocks Cl_Channel Chloride (Cl⁻) Channel GABA_Receptor->Cl_Channel Opens No_Hyperpolarization No Hyperpolarization (Excitation) GABA_Receptor->No_Hyperpolarization Channel remains closed Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl⁻ influx leads to Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase Acclimation Acclimate Test Organisms (e.g., Fish for 1 week) Test_Setup Randomly assign organisms to test chambers Acclimation->Test_Setup Stock_Solution Prepare this compound Stock Solution Test_Solutions Prepare Test Concentrations (Geometric Series + Controls) Stock_Solution->Test_Solutions Test_Solutions->Test_Setup Exposure Expose organisms to test concentrations Test_Setup->Exposure Monitoring Monitor water quality (pH, DO, Temp) daily Exposure->Monitoring Observations Record mortality and sublethal effects at 24, 48, 72, 96h Exposure->Observations Data_Compilation Compile mortality and observation data Observations->Data_Compilation LC50_Calculation Calculate 96-hour LC₅₀ (e.g., Probit Analysis) Data_Compilation->LC50_Calculation Reporting Report results with 95% confidence limits LC50_Calculation->Reporting

References

Application Notes and Protocols for the Analysis of Endrin Aldehyde in Food and Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin (B86629) aldehyde is a breakdown product and impurity of endrin, a highly toxic organochlorine pesticide.[1][2][3] Although the use of endrin has been banned in many countries, its persistence in the environment means it can still be found in soil and water, potentially contaminating food and agricultural products.[1][4] Monitoring for the presence of endrin and its metabolites, including endrin aldehyde, is crucial for ensuring food safety. This document provides detailed application notes and protocols for the analysis of this compound in various food and agricultural matrices. The primary methods discussed are based on gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS), with a focus on the widely adopted QuEChERS sample preparation method.

Analytical Principles

The analysis of this compound in complex matrices like food and agricultural products typically involves three main stages: sample preparation, instrumental analysis, and data interpretation. Effective sample preparation is critical to extract the analyte of interest from the matrix and remove interfering substances. Instrumental analysis provides separation and detection of the target analyte.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues, including this compound, from a wide variety of food matrices.[5][6][7][8] The general workflow involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE).

Instrumental Analysis: Gas Chromatography

Gas chromatography is the most common technique for the analysis of organochlorine pesticides like this compound.[9][10] The choice of detector depends on the required sensitivity and selectivity.

  • Gas Chromatography with Electron Capture Detector (GC-ECD): This is a highly sensitive detector for halogenated compounds like this compound.[11]

  • Gas Chromatography with Mass Spectrometry (GC-MS and GC-MS/MS): This provides definitive identification and quantification of the analyte based on its mass spectrum, offering higher selectivity and confirmation of results.[12][13]

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a general guideline and may need to be optimized based on the specific matrix.

Materials and Reagents:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium acetate (B1210297) (NaAc) or other buffering salts

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)

  • n-Hexane, pesticide residue grade

Procedure:

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of fruits, vegetables, or other agricultural products) into a blender.[11] Homogenize until a uniform consistency is achieved. For dry samples, rehydration with a specific amount of water may be necessary before homogenization.

  • Extraction:

    • Transfer a 15 g portion of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.[6]

    • Add the appropriate salt mixture (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaAc).[6]

    • Cap the tube tightly and shake vigorously for 1 minute. An exothermic reaction may occur when MgSO₄ is mixed with water, so care should be taken.[5]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (e.g., 1 mL) to a 2 mL micro-centrifuge tube containing the d-SPE sorbent mixture. A common mixture for general food matrices is 150 mg MgSO₄ and 50 mg PSA.[6] For samples with high pigment content, GCB may be added, and for fatty matrices, C18 may be included.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation and Collection: Centrifuge the d-SPE tube for 5 minutes at high speed.

  • Sample for Analysis: Carefully transfer the cleaned extract into an autosampler vial for GC analysis. The extract may be exchanged into a more suitable solvent for injection, such as hexane/acetone.[5]

Protocol 2: Instrumental Analysis by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS or GC-MS/MS)

  • Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 240-250 °C[5]
Injection Mode Splitless
Injection Volume 1-2 µL[5]
Carrier Gas Helium
Oven Temperature Program Initial 80°C for 2 min, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 min.[11] (Note: This is an example, and the program should be optimized for the specific column and analytes).
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Quality Control - Endrin Breakdown:

Endrin can degrade to this compound and endrin ketone in the hot GC inlet.[12] It is crucial to monitor this breakdown to ensure the integrity of the analytical system.

  • Inject a standard solution containing only endrin.

  • Calculate the percent breakdown by summing the peak areas of this compound and endrin ketone and dividing by the total area of endrin and its breakdown products.

  • The breakdown should typically be less than 20%.[5][12] If it exceeds this limit, maintenance of the GC inlet (e.g., replacing the liner and septum) is required.

Quantitative Data

The following tables summarize typical performance data for the analysis of this compound.

Table 1: Method Detection and Quantification Limits

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-μECDAnimal-derived food products (chicken, pork, beef, egg, milk)0.003 mg/kg0.01 mg/kg[6][14]
GC/MSDrinking Water0.19 µg/L-[9]
GC-ECDGround and Finished Drinking Water0.011 µg/L-[9]

Table 2: Recovery Data for QuEChERS Method

MatrixFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Animal-derived food productsLOQ, 2xLOQ, 10xLOQ75.63 - 117.92≤ 8.52[6][14]
Tea50 and 100 ng/g70 - 120< 15[6]

Visualizations

Endrin_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Food/Agricultural Product) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Acetonitrile Extraction + Salting Out Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 5. Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 6. Final Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract Cleaned Extract GC_MS_Analysis 8. GC-MS Analysis Final_Extract->GC_MS_Analysis Data_Acquisition 9. Data Acquisition GC_MS_Analysis->Data_Acquisition Quantification 10. Quantification & Confirmation Data_Acquisition->Quantification Reporting 11. Reporting Results Quantification->Reporting

Caption: Workflow for the analysis of this compound in food and agricultural products.

Endrin_Degradation_Pathway Endrin Endrin Endrin_Aldehyde This compound Endrin->Endrin_Aldehyde Degradation (e.g., in GC inlet) Endrin_Ketone Endrin Ketone Endrin->Endrin_Ketone Degradation/Isomerization (e.g., in GC inlet, light exposure)

Caption: Relationship between endrin and its primary breakdown products.

Toxicological Significance

Endrin and its metabolites are neurotoxins that target the central nervous system.[2][4] Exposure can lead to symptoms such as headache, dizziness, confusion, and in severe cases, convulsions and death.[2] While endrin itself is the primary toxicant, the presence of this compound in food is an indicator of potential contamination with endrin. Therefore, its detection is a critical component of food safety monitoring programs. Endrin can enter the body through ingestion, inhalation, or skin contact and can be stored in body fat.[4] It is metabolized and excreted from the body within a few days.[2]

References

Solid-Phase Extraction (SPE) Techniques for Concentrating Endrin Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the concentration of endrin (B86629) aldehyde from aqueous samples using solid-phase extraction (SPE). The methodologies outlined are based on established environmental protection agency (EPA) methods and scientific literature, tailored for professionals in research and development.

Introduction to Endrin Aldehyde and Solid-Phase Extraction

This compound is a chemical compound that can be an impurity or a degradation product of the organochlorine pesticide endrin.[1] Its presence in environmental samples is a concern due to its potential toxicity. Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a liquid sample by partitioning them between a solid and a liquid phase.[2] This method is advantageous over traditional liquid-liquid extraction as it reduces solvent consumption, is less labor-intensive, and is more amenable to automation.[2]

For a nonpolar compound like this compound, with a high octanol-water partition coefficient (log Kow) of approximately 4.80 to 5.34, reversed-phase SPE is the most effective approach.[3][4] This involves using a nonpolar stationary phase (sorbent) and a polar mobile phase (the sample).

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing and optimizing SPE methods.

PropertyValueReference
Molecular FormulaC₁₂H₈Cl₆O[4]
Molecular Weight380.9 g/mol [3]
Physical StateSolid[3][4]
Melting Point145–149°C; 235°C (decomposes)[3]
Water Solubility0.024 mg/L at 25°C[4]
Log Kow (octanol-water partition coefficient)4.80 - 5.34 (calculated)[3][4]

Recommended SPE Protocol for this compound

This protocol is based on an optimized procedure for EPA methods 8081 and 8082, which are used for the analysis of organochlorine pesticides in water.[5] The recommended sorbent is C18 (octadecylsilane), a nonpolar silica-based sorbent.

Materials and Reagents
  • SPE Cartridge: C18 SPE cartridge (e.g., ECUNIC18)[5]

  • Solvents (Pesticide Residue Grade):

  • Reagents:

    • 6 N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Reagent Water (HPLC grade)

  • Apparatus:

    • SPE Vacuum Manifold

    • Glass vials for collection

    • Evaporation system (e.g., TurboVap)

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_drying Cartridge Drying cluster_elution Analyte Elution cluster_post Post-Extraction Sample 1 L Aqueous Sample Acidify Adjust pH < 2 with 6N HCl or H₂SO₄ Sample->Acidify Spike Add Surrogates & Target Analytes Acidify->Spike Add_MeOH Add 5 mL MeOH and Mix Spike->Add_MeOH Load_Sample Load Sample at ~30 mL/min Add_MeOH->Load_Sample DCM_rinse 1. Rinse with 10 mL DCM MeOH_rinse 2. Rinse with 10 mL MeOH DCM_rinse->MeOH_rinse Water_rinse 3. Rinse with 20 mL Reagent Water MeOH_rinse->Water_rinse Dry_Cartridge Dry under full vacuum for 10 min Load_Sample->Dry_Cartridge Elute1 1. Elute with 10 mL 1:1 Acetone:n-Hexane Dry_Cartridge->Elute1 Elute2 2. Elute with 10 mL 1:9 Acetone:n-Hexane Elute1->Elute2 Elute3 3. Elute with 10 mL 1:9 Acetone:n-Hexane Elute2->Elute3 Evaporate Evaporate to ~5 mL Elute3->Evaporate Analyze Analyze by GC-ECD/MS Evaporate->Analyze

Caption: SPE workflow for this compound concentration.

Step-by-Step Protocol

1. Sample Preparation [5] a. Adjust a 1 L water sample to a pH < 2 using 6 N HCl or H₂SO₄. This step can improve the recovery of certain surrogates. b. If required for recovery studies, add surrogate and target analyte spiking solutions (prepared in methanol or acetone) to the sample. c. Add 5 mL of methanol to the sample and mix thoroughly.

2. SPE Cartridge Conditioning [5] a. Place a C18 SPE cartridge on a vacuum manifold. b. Rinse the cartridge with 10 mL of DCM. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under full vacuum for 1 minute. c. Add 10 mL of methanol to the cartridge, letting it soak for 2 minutes. Pull the methanol through, leaving a thin layer above the sorbent frit. d. Add 20 mL of reagent water to the cartridge and pull it through, ensuring a layer of about 1 cm of water remains above the frit. Do not let the cartridge go dry.

3. Sample Loading [5] a. Load the prepared water sample onto the conditioned SPE cartridge. b. Adjust the vacuum to achieve a flow rate of approximately 30 mL/min.

4. Cartridge Drying [5] a. After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes. It may be beneficial to briefly remove the cartridge from the manifold and shake it to dislodge any excess water.

5. Analyte Elution [5] a. Place a collection vial inside the manifold. b. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial. c. Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, also used to rinse the sample bottle. d. Perform a final elution with an additional 10 mL of 1:9 acetone:n-hexane solution.

6. Concentration [5] a. Evaporate the collected eluate to a final volume of approximately 5 mL using a gentle stream of nitrogen at 40°C. b. The resulting extract is now ready for analysis, typically by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).[4]

Quantitative Data and Performance

The following table summarizes the recovery and precision data for this compound using the described SPE methodology.

SorbentSpike ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) / Standard Deviation (STD) (%)Reference
C18Not Specified110.52.3 (RSD)[5]
Not Specified0.1 µg/L119.15.9 (STD)[6]

Troubleshooting and Optimization

  • Low Recovery:

    • Incomplete Elution: Ensure the elution solvents are appropriate for this compound and that sufficient volume is used. The soak steps are critical for efficient elution.

    • Sample Breakthrough: The sample loading flow rate may be too high. A slower flow rate allows for better interaction between the analyte and the sorbent.

    • Sorbent Drying: The cartridge must be thoroughly dried before elution to ensure the nonpolar elution solvent can effectively wet the sorbent.

  • High Variability (Poor Precision):

    • Inconsistent Flow Rates: Use a vacuum manifold with good flow control to ensure consistency between samples.

    • Incomplete Solvent Removal: Ensure the drying and evaporation steps are consistent to avoid residual water or solvent affecting the final concentration.

  • Interferences:

    • Environmental samples can contain complex matrices. If interferences are observed in the final analysis, an additional cleanup step, such as gel permeation chromatography (GPC) for lipid-rich samples, may be necessary.[7]

Logical Relationship of SPE Steps

SPE_Logic Conditioning Conditioning (Wets and Activates Sorbent) Loading Sample Loading (Analyte Adsorption) Conditioning->Loading Goal1 Prepare Sorbent for Aqueous Sample Conditioning->Goal1 Washing Washing (Optional) (Removes Interferences) Loading->Washing Goal2 Retain Analyte of Interest Loading->Goal2 Drying Drying (Removes Aqueous Phase) Washing->Drying Goal3 Remove Polar Impurities Washing->Goal3 Elution Elution (Analyte Desorption) Drying->Elution Goal4 Prepare Sorbent for Nonpolar Elution Solvent Drying->Goal4 Goal5 Recover Concentrated Analyte Elution->Goal5

References

Anwendungshinweise und Protokolle zur Derivatisierung von Endrinaldehyd für eine verbesserte Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Methoden und Protokolle zur chemischen Derivatisierung von Endrinaldehyd, um dessen Nachweisempfindlichkeit in der gaschromatographischen (GC) Analyse, insbesondere bei Verwendung eines Elektroneneinfangdetektors (ECD), zu verbessern.

Einleitung

Endrinaldehyd, ein Abbauprodukt des Organochlorpestizids Endrin, stellt aufgrund seiner Polarität und thermischen Labilität eine Herausforderung für die quantitative Analyse mittels Gaschromatographie dar. Die direkte Analyse führt oft zu schlechter Peakform, geringer Empfindlichkeit und potenzieller Zersetzung im Injektor.[1][2] Die Derivatisierung ist eine entscheidende Technik zur Probenvorbereitung, bei der die funktionelle Aldehydgruppe chemisch modifiziert wird, um die Flüchtigkeit und thermische Stabilität der Verbindung zu erhöhen und die Nachweisgrenzen zu senken.[3]

Für Aldehyde wie Endrinaldehyd ist die Oximierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA) eine hocheffektive Methode.[3][4][5] Die Einführung der Pentafluorbenzyl-Gruppe in das Molekül führt zu einem Derivat mit einer außergewöhnlich hohen Ansprechempfindlichkeit gegenüber einem Elektroneneinfangdetektor (ECD), was eine empfindliche und selektive Quantifizierung im Spurenbereich ermöglicht.[3][6]

Methoden zur Derivatisierung

Die am weitesten verbreitete und effektivste Methode zur Derivatisierung von Aldehyden für die GC-ECD-Analyse ist die Oximierung.

Oximierung mit PFBHA: Diese Reaktion wandelt die Carbonylgruppe des Aldehyds in ein PFB-Oxim um. Die Reaktion ist spezifisch, quantitativ und die resultierenden Derivate sind thermisch stabil.[3] Die fünf Fluoratome in der PFB-Gruppe machen das Derivat stark elektronenaffin und somit ideal für die hochempfindliche Detektion mit einem ECD.[3]

Alternative Methoden: Obwohl die PFBHA-Derivatisierung für die GC-ECD-Analyse von Aldehyden bevorzugt wird, gibt es auch andere Methoden wie die Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH). Die DNPH-Derivate werden jedoch typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC) analysiert und sind für die GC-Analyse weniger geeignet, da sie thermisch weniger stabil sind.

Quantitative Datenzusammenfassung

Die Derivatisierung mit PFBHA führt zu einer signifikanten Verbesserung der Nachweisgrenzen (LOD) für Aldehyde im Vergleich zur Analyse der nicht derivatisierten Verbindungen.

AnalysemethodeAnalytTypische Nachweisgrenze (LOD)Referenz
GC-ECD (ohne Derivatisierung)Endrinaldehyd0,1 - 1 µg/L (ppb)[7]
GC-ECD (mit PFBHA-Derivatisierung)Diverse Aldehyde0,1 - 0,5 µg/L (ppb)[4]
GC-MS (mit PFBHA-Derivatisierung)Diverse Aldehyde11 - 36 ng/L (ppt)[3]
GC-MS (mit PFBHA-Derivatisierung, on-fiber SPME)Hexanal, Heptanal0,005 - 0,006 nM[8]

Anmerkung: Die exakte Verbesserung der Nachweisgrenze für Endrinaldehyd nach PFBHA-Derivatisierung hängt von der Matrix und den spezifischen instrumentellen Bedingungen ab. Basierend auf der allgemeinen Leistungsfähigkeit der Methode für Aldehyde kann jedoch eine signifikante Steigerung der Empfindlichkeit erwartet werden.

Experimentelle Protokolle

Hier wird ein detailliertes Protokoll für die Derivatisierung von Endrinaldehyd in einer gelösten Probe mittels PFBHA beschrieben.

Protokoll 1: PFBHA-Derivatisierung in Lösung

Dieses Protokoll beschreibt die Derivatisierung von in einem organischen Lösungsmittel gelöstem Endrinaldehyd.

Benötigte Materialien:

  • Endrinaldehyd-Standardlösung (z.B. in Hexan oder Toluol)

  • PFBHA-Lösung: 1-2 mg/mL in einem geeigneten Puffer (z.B. Phosphatpuffer, pH 4-6) oder Wasser.[3]

  • Geeignetes Extraktionslösungsmittel (z.B. Hexan, Toluol)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

  • GC-Vials mit Septumkappen

Arbeitsablauf:

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_extract Extraktion start Start: Endrinaldehyd-Probe (in organischem Lösungsmittel) ph_adjust pH-Anpassung der wässrigen Phase (falls erforderlich, auf pH 4-6) start->ph_adjust 1. Vorbereitung add_pfbha Zugabe der PFBHA-Lösung (100 µL) ph_adjust->add_pfbha 2. Reaktion starten vortex_1 Vortexen (1 Minute) add_pfbha->vortex_1 heat Inkubation (60-70°C für 30-60 Minuten) vortex_1->heat cool Abkühlen auf Raumtemperatur heat->cool add_solvent Zugabe von Extraktionslösungsmittel (z.B. 500 µL Hexan) cool->add_solvent 3. Extraktion vortex_2 Vortexen zur Extraktion (2 Minuten) add_solvent->vortex_2 centrifuge Zentrifugation zur Phasentrennung (z.B. 2000 rpm für 5 Minuten) vortex_2->centrifuge transfer Überführung der organischen Phase in ein GC-Vial centrifuge->transfer end_node Analyse mittels GC-ECD/MS transfer->end_node 4. Analyse

Abbildung 1: Workflow für die PFBHA-Derivatisierung in Lösung.

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Stellen Sie sicher, dass Ihre Endrinaldehyd-Probe in einem geeigneten organischen Lösungsmittel gelöst ist. Wenn Ihre Probe wässrig ist, passen Sie den pH-Wert auf etwa 4-6 an.[3]

  • Derivatisierung: Geben Sie 100 µL der PFBHA-Lösung zu Ihrer Probe in einem geeigneten Reaktionsgefäß (z.B. einem 2-mL-Vial).[3]

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute. Inkubieren Sie die Mischung anschließend für 30-60 Minuten bei 60-70°C in einem Wasserbad oder Heizblock.[3]

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 500 µL eines geeigneten organischen Lösungsmittels (z.B. Hexan) hinzu. Vortexen Sie die Mischung kräftig für 2 Minuten, um die gebildeten PFB-Oxim-Derivate zu extrahieren.[3]

  • Phasentrennung: Zentrifugieren Sie das Gefäß bei niedriger Geschwindigkeit (z.B. 2000 rpm) für 5 Minuten, um die organische und die wässrige Phase zu trennen.[3]

  • Probenüberführung: Überführen Sie die obere organische Phase vorsichtig in ein GC-Vial für die anschließende Analyse.

Protokoll 2: On-Fiber SPME mit PFBHA-Derivatisierung

Diese Methode kombiniert die Probenextraktion und Derivatisierung in einem Schritt und ist besonders für die Analyse von Aldehyden in gasförmigen oder flüssigen Proben im Headspace-Modus geeignet.

Benötigte Materialien:

  • Solid-Phase Microextraction (SPME) Faser (z.B. PDMS-DVB)

  • SPME-Halter

  • PFBHA-Lösung (wie in Protokoll 1)

  • Headspace-Vials mit Septumkappen

  • GC mit SPME-tauglichem Injektor

Arbeitsablauf:

SPME_Workflow cluster_prep Vorbereitung cluster_sampling Probenahme & Derivatisierung cluster_analysis Analyse start Start: SPME-Faser (z.B. PDMS-DVB) condition_fiber Konditionierung der Faser im GC-Injektor start->condition_fiber load_pfbha Beladung der Faser mit PFBHA (Headspace-Extraktion aus PFBHA-Lösung) condition_fiber->load_pfbha 1. Faser-Präparation place_sample Probe in Headspace-Vial geben load_pfbha->place_sample 2. Probenvorbereitung expose_fiber Faser dem Headspace der Probe aussetzen (Extraktion & On-Fiber Derivatisierung) place_sample->expose_fiber 3. Sammeln & Reagieren desorb Thermische Desorption der Derivate im GC-Injektor expose_fiber->desorb 4. Analyse analyze GC-ECD/MS-Analyse desorb->analyze end_node Datenauswertung analyze->end_node

Abbildung 2: Workflow für die On-Fiber SPME mit PFBHA-Derivatisierung.

Schritt-für-Schritt-Anleitung:

  • Faser-Konditionierung: Konditionieren Sie die SPME-Faser gemäß den Anweisungen des Herstellers im heißen GC-Injektor.

  • Faser-Beladung: Beladen Sie die Faser mit dem PFBHA-Reagenz, indem Sie sie dem Headspace einer wässrigen PFBHA-Lösung bei Raumtemperatur aussetzen.[4]

  • Probenvorbereitung: Geben Sie Ihre Probe (flüssig oder fest) in ein Headspace-Vial und verschließen Sie es.

  • Extraktion und Derivatisierung: Führen Sie die mit PFBHA beladene Faser in den Headspace des Vials ein. Die flüchtigen Aldehyde aus der Probe werden an der Faser adsorbiert und reagieren dort direkt mit dem PFBHA zu den entsprechenden Oximen. Die optimalen Extraktionszeiten und -temperaturen müssen für die spezifische Anwendung validiert werden.[4]

  • Analyse: Ziehen Sie die Faser zurück und führen Sie sie zur thermischen Desorption der Derivate in den heißen GC-Injektor ein. Starten Sie anschließend die GC-Analyse.

Zusammenfassung

Die Derivatisierung von Endrinaldehyd mit PFBHA ist eine robuste und hochempfindliche Methode, die dessen Nachweis mittels GC-ECD oder GC-MS erheblich verbessert. Durch die Umwandlung des polaren Aldehyds in ein stabileres, flüchtigeres und stark elektronenaffines Derivat können niedrigere Nachweisgrenzen und eine verbesserte chromatographische Leistung erzielt werden. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Implementierung dieser Technik in analytischen Laboren.

References

Application Notes and Protocols for Safe Handling and Disposal of Endrin Aldehyde in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the safe handling, storage, and disposal of endrin (B86629) aldehyde in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure environmental safety. The protocols outlined herein are based on established safety data and regulatory standards.

Introduction

Endrin aldehyde is a chlorinated cyclodiene pesticide and a degradation product of endrin.[1][2] It is a highly toxic compound that poses significant health risks through inhalation, ingestion, or skin contact.[3][4] Due to its persistence in the environment and potential for long-term adverse effects, stringent safety measures are imperative when handling this substance in a laboratory.[1][5] These application notes provide a comprehensive guide to its safe management, from receipt to disposal.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance.[5] It is harmful if swallowed and may cause long-term adverse effects in the aquatic environment.[5][6] The primary health hazard is central nervous system toxicity, which can lead to convulsions and seizures.[1][5]

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueReference
Chemical Formula C₁₂H₈Cl₆O[4]
Molecular Weight 380.91 g/mol [5]
Appearance Crystalline solid[5]
Melting Point 151-307 °F (66-153 °C) (decomposes)[5][6]
Solubility in Water 50 ppm (does not mix well)[5]
Oral LD50 (rat) 500 mg/kg[5][6]
Stability Stable under normal conditions; decomposes above 200°C.[7] Avoid reaction with oxidizing agents.[5][5][7]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to prevent accidental exposure and contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5]

  • Hand Protection: Wear chemical-protective gloves (e.g., PVC). The suitability and durability of the glove type depend on the frequency and duration of contact.[5]

  • Body Protection: A lab coat or disposable Tyvek-type sleeves taped to gloves should be worn.[3] For tasks with a higher risk of exposure, full protective clothing is required.[5]

  • Respiratory Protection: When handling the solid form or where dust may be generated, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[3]

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Exhaust ventilation should be designed to prevent the accumulation and recirculation of particulates.[5]

Storage Procedures

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][8]

  • Protect from light and store in a freezer for long-term storage.[3]

  • Store away from incompatible materials, such as oxidizing agents.[5]

Experimental Protocols

Protocol for a Small Chemical Spill

This protocol details the steps for managing a minor spill of this compound solid.

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure all required PPE is worn (see section 3.1).

  • Contain the Spill: Use dry cleanup procedures and avoid generating dust.[5] Do not use water.

  • Absorb and Collect: Gently cover the spill with an absorbent material like sand or diatomite.[9]

  • Transfer to Waste Container: Carefully scoop the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate the Area: Wipe the spill area with absorbent paper, followed by a solvent wash with alcohol, and then a final wash with a strong soap and water solution.[3]

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent paper and PPE, must be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[3]

Protocol for Waste Disposal

All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[5][10]

  • Segregate Waste: Do not mix this compound waste with other laboratory waste streams.[11]

  • Containerize Waste: Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name "this compound".

  • Arrange for Professional Disposal: Contact a certified hazardous waste management company for pickup and disposal.[12] Land disposal of wastes containing this compound is restricted.[10] Approved disposal methods include incineration or chemical treatment like reductive dechlorination.[1][10]

  • Documentation: Maintain a record of all disposed hazardous waste as required by institutional and regulatory policies.[13]

Emergency Procedures

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water and soap.[5] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[4]

  • Inhalation: Remove the individual from the contaminated area to fresh air. Lay the person down and keep them warm and rested.[5] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, seek immediate medical advice. Do not induce vomiting.[9]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of this compound within the laboratory, emphasizing key safety and disposal steps.

EndrinAldehydeWorkflow Acquisition Receiving & Inventory Storage Secure Storage (Cool, Dry, Dark, Freezer) Acquisition->Storage Store Immediately Handling Handling in Fume Hood (Full PPE) Storage->Handling Retrieve for Use Experiment Experimental Use Handling->Experiment Spill Accidental Spill Handling->Spill Waste_Gen Waste Generation (Solid & Liquid) Experiment->Waste_Gen Waste_Seg Waste Segregation (Labeled, Sealed Container) Waste_Gen->Waste_Seg Decontamination Spill Cleanup & Decontamination Spill->Decontamination Follow Protocol Decontamination->Waste_Seg Collect Contaminated Material Disposal Hazardous Waste Disposal (Professional) Waste_Seg->Disposal

Caption: Workflow for the safe laboratory management of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Endrin Aldehyde Degradation in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the degradation of endrin (B86629) in Gas Chromatography (GC) systems. Endrin is highly susceptible to thermal and catalytic degradation in the GC inlet and column, leading to the formation of endrin aldehyde and endrin ketone.[1][2][3] This degradation can compromise the accuracy and reliability of analytical results.[4]

Frequently Asked Questions (FAQs)

Q1: What is endrin degradation in a GC system and why is it a concern?

A1: Endrin degradation refers to the chemical breakdown of the pesticide endrin into other compounds, primarily this compound and endrin ketone, within the GC system.[1][2][3] This is a concern because it can lead to inaccurate quantification of endrin, as the parent compound is lost and transformed into its degradation products.[4] The degradation is often an indicator of issues with the GC system's inertness, cleanliness, or operating parameters.[4]

Q2: What are the primary causes of endrin degradation?

A2: The primary causes of endrin degradation in a GC system include:

  • Active Sites: Exposed silanol (B1196071) groups or other active sites in the GC inlet liner, injection port, glass wool, or the analytical column can catalyze the degradation of endrin.[1][3][5][6]

  • High Temperatures: Elevated temperatures in the GC inlet can promote the thermal breakdown of endrin.[2][7]

  • Matrix Effects: Co-eluting matrix components from the sample can create active sites or contribute to the degradation process.[2][4]

  • Contamination: Residue from previous injections, septum particles, or contaminated carrier gas can introduce active sites and lead to degradation.[2]

Q3: What are the acceptable limits for endrin degradation?

A3: Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), set specific limits for endrin degradation. For example:

  • EPA Method 8081B: Requires that the breakdown of endrin be less than 15%.[3][5][8]

  • EPA Method 525.2: Specifies a degradation limit of no greater than 20% for endrin.[2][7]

Q4: How is endrin degradation calculated?

A4: The percentage of endrin degradation is calculated by comparing the peak areas of the degradation products to the total peak area of endrin and its degradation products. The formula is as follows:

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to endrin degradation.

Problem: Endrin degradation exceeds the acceptable limit.

Step 1: Initial Checks & Basic Maintenance
  • Verify Standard Integrity: Ensure the endrin standard has not degraded. Prepare a fresh standard if necessary.

  • Basic Inlet Maintenance:

    • Replace the septum.[9][10]

    • Replace the inlet liner. Use a high-quality, deactivated liner.[4][5][6][9] Consider using a liner without glass wool, as it can be a source of active sites.[9]

    • Replace the inlet seal.[9][10]

Step 2: Method Parameter Optimization
  • Lower Inlet Temperature: Endrin is temperature-sensitive.[2] Gradually decrease the inlet temperature in increments of 10-20°C to find the optimal balance between volatilization and minimizing degradation.[9] Temperatures around 200-220°C are often a good starting point.

  • Check Carrier Gas Flow: Ensure the carrier gas is pure and the flow rate is appropriate. Contaminants in the gas can contribute to degradation.

Step 3: Advanced Inlet and Column Maintenance
  • Clean the Inlet: If basic maintenance does not resolve the issue, a more thorough cleaning of the injection port may be necessary to remove any built-up residue.[9]

  • Column Maintenance:

    • Trim the front end of the column (e.g., 15-30 cm) to remove any accumulated non-volatile residues or active sites.

    • Condition the column according to the manufacturer's instructions.

Step 4: Evaluate the Entire Flow Path
  • Inert Flow Path: If problems persist, consider upgrading to a fully inert flow path. This includes inert-coated liners, seals, and columns, which minimize analyte interaction with active surfaces.[3][5][6]

Experimental Protocols

Protocol 1: Endrin Degradation Check

This protocol outlines the procedure for assessing the inertness of the GC system by measuring the degradation of endrin.

1. Standard Preparation:

  • Prepare a standard containing endrin at a concentration relevant to your analysis. A common concentration for this check is in the low ng/µL range.
  • The standard should be prepared in a high-purity solvent such as hexane (B92381) or iso-octane.

2. GC Analysis:

  • Set up the GC with the analytical method used for your samples.
  • Inject the endrin standard into the GC-ECD or GC-MS system.

3. Data Analysis:

  • Identify and integrate the peaks for endrin, this compound, and endrin ketone.
  • Calculate the percentage of endrin degradation using the formula provided in the FAQ section.

4. Acceptance Criteria:

  • Compare the calculated degradation percentage to the limits specified by your regulatory method (e.g., <15% for EPA 8081B).[3][8]
  • If the degradation exceeds the limit, perform the troubleshooting steps outlined above.

Quantitative Data Summary

ParameterCondition 1Condition 2Degradation (%)Reference
Inlet Liner Standard DeactivatedUltra InertReduced Degradation[5][6]
Inlet Temperature 250°C200°CSignificant Reduction[9]
Flow Path StandardFully Inert<15% after 200 injections[3][5]
Column Maintenance Before TrimmingAfter TrimmingImproved Performance

Visualizations

Endrin_Degradation_Pathway Endrin Endrin Degradation_Products Degradation Products Endrin->Degradation_Products High Temperature, Active Sites Endrin_Aldehyde This compound Degradation_Products->Endrin_Aldehyde Endrin_Ketone Endrin Ketone Degradation_Products->Endrin_Ketone Troubleshooting_Workflow Start High Endrin Degradation (>15-20%) Step1 Perform Basic Maintenance: - Replace Septum - Replace Liner - Replace Inlet Seal Start->Step1 Check1 Degradation Still High? Step1->Check1 Step2 Optimize Method: - Lower Inlet Temperature - Check Carrier Gas Check1->Step2 Yes End Degradation Resolved Check1->End No Check2 Degradation Still High? Step2->Check2 Step3 Advanced Maintenance: - Clean Inlet - Trim Column Check2->Step3 Yes Check2->End No Check3 Degradation Still High? Step3->Check3 Step4 Consider Inert Flow Path Upgrade Check3->Step4 Yes Check3->End No Step4->End

References

Technical Support Center: Gas Chromatography (GC) Analysis of Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of endrin (B86629) aldehyde, a compound often challenging due to its polarity and potential for degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, splitting) for endrin aldehyde?

Poor peak shape for this compound in gas chromatography can be attributed to a variety of factors, ranging from instrument setup to chemical interactions within the system. The most prevalent issues are outlined below.

Peak Tailing

Peak tailing is a common issue for polar analytes like aldehydes and is often indicative of unwanted interactions within the GC system.

  • Active Sites in the GC System: Aldehydes are prone to interacting with active sites, such as exposed silanol (B1196071) groups (Si-OH) or metal oxides, present on the surfaces of the injector liner, the GC column, or connecting tubing.[1][2][3] These interactions can lead to delayed elution of a portion of the analyte molecules, resulting in a tailing peak. The use of deactivated liners and columns is crucial to mitigate this issue.[2][4][5][6]

  • Improper Column Installation: A poorly cut or improperly installed column can create turbulence and unswept volumes, leading to peak tailing for all compounds in the chromatogram.[7][8] It is essential to ensure a clean, right-angled cut and correct installation depth within the inlet.[8][9]

  • Contamination: The accumulation of non-volatile residues from sample matrices in the injector port, liner, or at the head of the GC column can create new active sites, causing peak tailing.[7][10] Regular maintenance, including cleaning the injector and trimming the column, is recommended.[7][9]

Peak Fronting

Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the stationary phase.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing some analyte molecules to travel faster, which results in a fronting peak.[1][11] To address this, one can reduce the injection volume, dilute the sample, or increase the split ratio.[11]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly less polar than the stationary phase, it can affect the focusing of the analyte band at the head of the column, leading to fronting.

Split Peaks

Split peaks often point to issues with the injection process or improper temperature settings.

  • Improper Injection Technique: A fast autosampler injection into a liner without packing material (like glass wool) can cause the sample to not vaporize uniformly, leading to split peaks.[11] Using a liner with deactivated glass wool or reducing the injection speed can help.

  • Initial Oven Temperature: If the initial oven temperature is too high relative to the boiling point of the sample solvent, it can prevent proper focusing of the analyte at the head of the column, resulting in split or broadened peaks.[7]

Data Presentation: Troubleshooting Parameters

The following table summarizes key experimental parameters and their potential impact on the peak shape of this compound.

ParameterPotential IssueRecommended ActionExpected Outcome
Inlet Temperature Too high: Endrin degradation to this compound, leading to inaccurate quantification. Too low: Incomplete vaporization, causing peak broadening.Optimize the inlet temperature. Start around 250°C and adjust as needed.Sharp, symmetrical peaks with minimal degradation.
Inlet Liner Active sites on a non-deactivated or contaminated liner.Use a new, deactivated liner. Consider liners with glass wool for better sample vaporization.[4][5]Reduced peak tailing and improved response.
Column Installation Poorly cut column or incorrect installation depth.Re-cut the column ensuring a clean, 90-degree angle.[8] Install at the manufacturer-recommended depth.Symmetrical peaks for all analytes.
Injection Volume Overloading the column.Reduce the injection volume or dilute the sample.Elimination of peak fronting.
Initial Oven Temp Too high for the solvent.Set the initial oven temperature at least 20°C below the boiling point of the solvent.[7]Improved peak focusing and resolution.
Carrier Gas Flow Too low or too high.Optimize the flow rate for the column dimensions and carrier gas type.Narrower, more efficient peaks.
Column Condition Contamination at the column head.Trim 10-20 cm from the front of the column.[7]Restoration of peak shape and resolution.

Experimental Protocols

Protocol 1: Inlet System Maintenance (Cleaning and Deactivation)
  • Disassembly: Cool down the injector. Turn off the gas flows. Carefully remove the septum nut, septum, and the inlet liner.

  • Cleaning:

    • Liner: Replace the liner with a new, deactivated one for best results.[7][12] If a new liner is unavailable, the old one can be cleaned by sonicating in a sequence of solvents (e.g., methanol, followed by hexane).

    • Inlet: Gently wipe the accessible areas of the inlet with a lint-free swab lightly dampened with an appropriate solvent.

  • Reassembly: Install the new or cleaned liner and a new septum.

  • Leak Check: Reinstall the column, restore gas flows, and perform a thorough leak check of all connections.

Protocol 2: GC Column Conditioning
  • Installation: Install the column in the injector port but leave the detector end disconnected.

  • Purging: Set a carrier gas flow rate of 1-2 mL/min and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.

  • Baking: Increase the oven temperature to the column's maximum isothermal temperature limit (or 20°C above the final temperature of your analytical method, whichever is lower). Hold for 1-2 hours.

  • Cooling and Connection: Cool the oven, then connect the column to the detector.

  • Equilibration: Set the analytical method conditions and allow the system to equilibrate until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issues Suspect Physical/Mechanical Issues check_all_peaks->physical_issues all_peaks_yes chemical_issues Suspect Chemical Interactions or Contamination check_all_peaks->chemical_issues all_peaks_no all_peaks_yes Yes check_column_cut Inspect Column Cut and Installation physical_issues->check_column_cut check_leaks Perform Leak Check of the System check_column_cut->check_leaks end Peak Shape Improved check_leaks->end all_peaks_no No check_liner Inspect/Replace Inlet Liner chemical_issues->check_liner check_contamination Check for Contamination in Inlet and Column Head check_liner->check_contamination check_overload Is the peak fronting? check_contamination->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes trim_column Trim Column Inlet check_overload->trim_column No (Tailing) reduce_injection->end clean_inlet Clean Inlet trim_column->clean_inlet clean_inlet->end

Caption: Troubleshooting workflow for poor this compound peak shape.

ChemicalInteractions cluster_inlet GC Inlet Liner Surface cluster_path active_site Active Site (e.g., Silanol Group Si-OH) delayed_elution Delayed Elution (Peak Tailing) active_site->delayed_elution Causes endrin_aldehyde This compound (Polar Analyte) endrin_aldehyde->active_site Interaction ideal_elution Ideal Elution (Symmetrical Peak) endrin_aldehyde->ideal_elution interaction Adsorption/ Secondary Interaction

References

Technical Support Center: Analysis of Endrin Aldehyde by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of endrin (B86629) aldehyde by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This phenomenon is a significant drawback in LC-MS based methods, particularly with electrospray ionization (ESI), as it can compromise the accuracy, precision, and sensitivity of the analysis.[2][5] The complexity of the sample matrix, such as in biological or food samples, often dictates the severity of these effects.[5]

Q2: Why is the analysis of endrin aldehyde susceptible to matrix effects?

A2: The analysis of pesticides like this compound is often performed on complex matrices such as food, water, or biological tissues.[3] These matrices contain a multitude of endogenous components like lipids, proteins, and salts that can co-elute with this compound.[6][7] These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantitative results.[4]

Q3: How can I identify and quantify matrix effects in my this compound assay?

A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction.[2][8] The matrix effect (ME) can be calculated as a percentage. A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[2]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed to reduce or correct for matrix effects. These can be broadly categorized as:

  • Sample Preparation: Implementing more rigorous cleanup steps to remove interfering components.[1][9] Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are common.[10][11]

  • Chromatographic Separation: Optimizing the LC method to better separate this compound from matrix components.[9][12] This can involve adjusting the mobile phase, gradient, or using a different column.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[1][12]

  • Calibration Methods: Using matrix-matched calibration curves or the standard addition method can help compensate for signal suppression or enhancement.[1][6]

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is a highly effective way to correct for matrix effects, as it will be affected in the same way as the analyte.[12]

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Variable matrix effects between samples are a primary cause of poor reproducibility. This is especially prevalent in complex biological or food matrices where the composition can differ from sample to sample.[2][5]

Solutions:

  • Enhance Sample Cleanup:

    • If you are using a simple protein precipitation or dilution, consider a more selective sample preparation method like Solid-Phase Extraction (SPE) or a dedicated lipid removal product.[11]

    • The QuEChERS method followed by a dispersive SPE (dSPE) cleanup step is effective for many pesticide residue analyses in complex matrices.[10][11]

  • Implement Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the calibration standards experience the same matrix effects as the samples.[6]

  • Use an Internal Standard:

    • The most robust approach is to use a stable isotope-labeled (SIL) version of this compound. The SIL internal standard co-elutes and experiences the same ionization effects as the analyte, allowing for reliable correction.[12] If a SIL standard is unavailable, a structurally similar compound that does not interfere with the analyte can be used as an alternative.

Issue 2: Significant Signal Suppression or Enhancement

Possible Cause: Co-elution of matrix components with this compound is likely interfering with the ionization process in the MS source.[4][9] Early eluting analytes are often more susceptible to significant signal suppression.[9]

Solutions:

  • Optimize Chromatographic Conditions:

    • Modify the Gradient: Adjust the elution gradient to increase the separation between this compound and the interfering peaks.

    • Change the Column: Experiment with a column that has a different stationary phase chemistry to alter selectivity. A rugged, reversed-phase C18 column is often a good starting point.[13]

    • Employ 2D-LC: Two-dimensional liquid chromatography (2D-LC) can be highly effective at separating the analyte from complex matrix components.[9]

  • Dilute the Sample Extract:

    • Perform a dilution series of your sample extract (e.g., 5-fold, 10-fold, 20-fold) to find a dilution factor that minimizes matrix effects while still providing sufficient sensitivity for detection.[14]

  • Check and Optimize MS Source Conditions:

    • Ensure that the ion source temperature, gas flows, and voltages are optimized for this compound. While this may not eliminate matrix effects, it can improve the overall signal response.

    • Consider switching the ionization technique if your instrument allows. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.[2]

Data Summary

The following table summarizes recovery data for various organochlorine pesticides (including this compound) in a whole milk matrix using a QuEChERS extraction followed by an Enhanced Matrix Removal—Lipid (EMR—Lipid) cleanup. This illustrates the effectiveness of a robust cleanup protocol.

PesticideSpiked Level (ng/mL)Average Recovery (%)% RSD (n=6)
This compound 10925.4
50904.9
Endrin10866.1
50855.5
4,4'-DDE10767.2
50786.8
4,4'-DDT10885.9
50875.2
Data adapted from an Agilent Technologies Application Note describing the analysis of organochlorine pesticides in whole milk.[11] The data demonstrates that with proper cleanup, acceptable recoveries (within 70-120%) and precision (<20% RSD) can be achieved.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Standard Solution (A): Prepare a standard of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 10 ng/mL).

  • Prepare Blank Matrix Extract (B): Extract a sample known to be free of this compound (a blank matrix) using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Sample (C): Take an aliquot of the blank matrix extract (B) and spike it with the this compound standard to the same final concentration as solution (A).

  • Analysis: Analyze all three solutions (A, B, and C) by LC-MS/MS.

  • Calculation:

    • Confirm that the blank matrix extract (B) shows no significant peak for this compound.

    • Calculate the Matrix Effect (%) using the following formula:

      • ME (%) = (Peak Area in C / Peak Area in A) * 100

    • Interpretation: A value close to 100% indicates minimal matrix effect. <100% indicates suppression, and >100% indicates enhancement.

Protocol 2: QuEChERS-based Sample Preparation with dSPE Cleanup

This is a general protocol for extracting this compound from a solid matrix (e.g., fruit, vegetable, or tissue).

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if needed): For dry samples, add an appropriate amount of reagent water and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove lipids, and MgSO₄ to remove residual water).

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for dilution and/or direct injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_cal Calibration & Correction start Start: Inaccurate or Irreproducible Results check_me Quantify Matrix Effect (Post-Extraction Spike) start->check_me me_significant Is ME significant? (e.g., <80% or >120%) check_me->me_significant optimize_cleanup Improve Sample Cleanup (e.g., SPE, EMR-Lipid) me_significant->optimize_cleanup Yes end_node End: Accurate & Reproducible Results me_significant->end_node No optimize_lc Optimize LC Separation (Gradient, Column) optimize_cleanup->optimize_lc use_cal Implement Mitigation Strategy optimize_lc->use_cal matrix_match Use Matrix-Matched Calibrants use_cal->matrix_match If SIL-IS is unavailable std_add Use Standard Addition Method use_cal->std_add For specific samples sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) use_cal->sil_is Preferred Method matrix_match->end_node std_add->end_node sil_is->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

ExperimentalWorkflow sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction (QuEChERS) sample->extraction cleanup 3. Dispersive SPE (dSPE) Cleanup extraction->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis data 5. Data Processing (Quantification) analysis->data

Caption: General experimental workflow for sample preparation and analysis.

MatrixEffectConcept cluster_title cluster_legend Legend key1 Analyte Signal key2 Matrix Interference y_axis x_axis origin origin->y_axis Intensity origin->x_axis Time label_no_me No Matrix Effect analyte_signal_1 label_suppression Signal Suppression analyte_signal_2 matrix_interference_1 label_enhancement Signal Enhancement analyte_signal_3 matrix_interference_2

References

Technical Support Center: Optimization of QuEChERS for Endrin Aldehyde Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of endrin (B86629) aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it used for pesticide analysis?

A1: The QuEChERS method is a streamlined sample preparation technique widely used for the analysis of pesticide residues in various matrices, particularly food and agricultural products. It involves a two-step process: an extraction/partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides.

Q2: What are the main challenges when extracting endrin aldehyde with the QuEChERS method?

A2: The primary challenges encountered during the extraction of this compound using the QuEChERS method include:

  • Low Recovery: Particularly in high-fat matrices, the recovery of this compound can be significantly reduced. This is often due to the partitioning of the analyte into the fat phase, which is then discarded.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical detection of this compound, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification.

  • Analyte Degradation: this compound can be susceptible to degradation during the extraction and cleanup process, especially in the presence of certain matrix components or under specific pH conditions. One study noted the consistent absence of this compound in recovery studies with cream and low-fat milk, suggesting potential degradation during extraction in these matrices.[1]

Q3: Which dSPE sorbents are commonly used for this compound analysis?

A3: The choice of dSPE sorbent is critical for effective cleanup and good recovery of this compound. Commonly used sorbents include:

  • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids.

  • Octadecylsilane (C18): Used to remove nonpolar interferences, such as fats and waxes.

  • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols, but it can also adsorb planar molecules like some pesticides, potentially reducing recovery.

  • Florisil®: A magnesium silicate (B1173343) adsorbent used for the cleanup of chlorinated pesticides.

  • Zirconia-based Sorbents (e.g., Z-Sep): These have shown promise in removing fats and other matrix components, sometimes offering better recoveries for certain compounds compared to traditional sorbents.[2]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): A specialized sorbent designed for the selective removal of lipids from fatty matrices, which has been shown to improve the recovery of organochlorine pesticides.[3]

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
High Fat Content in Matrix For matrices with >3-5% fat (e.g., milk, edible oils, fatty tissues), a standard QuEChERS protocol may be insufficient.[3] Solution: 1. Modify the dSPE step: Incorporate C18 sorbent to retain lipids. For highly fatty samples, a combination of PSA and C18 is often used.[3] 2. Use specialized lipid removal sorbents: Consider using Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE cleanup, which has been shown to significantly improve the recovery of organochlorine pesticides in fatty matrices like whole milk.[3] 3. Freezing out: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for a sufficient time to precipitate lipids. Centrifuge the cold extract and decant the supernatant for the dSPE cleanup.
Analyte Adsorption to Sorbents Graphitized Carbon Black (GCB) is known to adsorb planar pesticides, which could potentially include this compound, leading to lower recoveries.
Solution: 1. Avoid or reduce GCB: If GCB is being used to remove pigments, try reducing the amount or omitting it altogether to see if recovery improves. 2. Evaluate alternative sorbents: Consider using Florisil® or zirconia-based sorbents, which are also effective in cleaning up extracts for organochlorine pesticide analysis.
Incomplete Extraction The initial extraction may not be efficient in releasing this compound from the sample matrix.
Solution: 1. Ensure thorough homogenization: The sample should be finely ground or blended to maximize the surface area for extraction. 2. Optimize shaking/vortexing: Increase the duration or intensity of shaking during the extraction and dSPE steps to ensure thorough mixing.
Issue 2: Poor Reproducibility (High %RSD)
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogeneity Variations in the fat and analyte distribution within the sample can lead to inconsistent results.
Solution: Ensure the entire sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, cryogenic milling can improve homogeneity.
Inaccurate Pipetting or Weighing Small errors in the amounts of sample, salts, or sorbents can lead to variability.
Solution: Calibrate balances and pipettes regularly. Ensure precise and consistent addition of all reagents.
Matrix Effects Variable matrix suppression or enhancement between samples can cause poor reproducibility.
Solution: 1. Improve cleanup: Use a more effective dSPE sorbent combination to reduce matrix interferences (see Issue 1). 2. Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.
Issue 3: Analyte Degradation
Potential Cause Troubleshooting Steps
pH-sensitive Degradation This compound may be unstable at certain pH values, which can be influenced by the matrix and the QuEChERS buffering salts used. While this compound is reported to be stable in the presence of most alkalis, the complex nature of sample matrices can sometimes lead to degradation.
Solution: 1. Use buffered QuEChERS: Employ buffered QuEChERS salt packets (e.g., AOAC or EN versions) to maintain a stable pH during extraction. A pH range of 5.0-5.5 is often a good compromise for the stability of various pesticides.[4]
Degradation in the GC Inlet Endrin is known to degrade to this compound and endrin ketone in hot GC inlets, especially if the inlet liner is not clean. This indicates that this compound itself could be susceptible to further degradation under these conditions.
Solution: 1. Regular GC inlet maintenance: Clean or replace the GC inlet liner and seals regularly to prevent the buildup of active sites. 2. Use a deactivated liner: Employ a GC inlet liner with a high-quality deactivation to minimize analyte interactions. 3. Optimize inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of this compound.

Data Presentation: Comparison of dSPE Sorbents

The following table summarizes the expected performance of different dSPE sorbent combinations for the analysis of this compound, based on their known properties and literature on organochlorine pesticides. Note: Direct comparative recovery data for this compound across all these sorbents in a single study is limited. This table is a guideline based on the general effectiveness of these sorbents for similar analytes.

dSPE Sorbent Combination Target Interferences Potential for this compound Recovery Recommended Matrix Types
PSA Organic acids, sugars, some fatty acidsGood: Generally suitable for low-fat matrices.Fruits, vegetables with low fat content.
PSA + C18 Organic acids, sugars, fatty acids, lipids, waxesGood to Very Good: C18 helps remove fats that can interfere with this compound recovery.Fruits and vegetables with moderate fat content, milk, cereals.
PSA + C18 + GCB Organic acids, sugars, fatty acids, lipids, pigments, sterolsFair to Good: GCB can potentially adsorb this compound, leading to lower recovery. Use with caution and optimize the amount of GCB.Pigmented fruits and vegetables (e.g., spinach, carrots).
EMR—Lipid LipidsExcellent: Specifically designed for high-fat matrices and has been shown to improve recovery of organochlorine pesticides.[3]High-fat matrices such as whole milk, edible oils, meat, and fish.
Z-Sep/Z-Sep+ Fatty acids, mono- and diglycerides, some pigmentsVery Good to Excellent: Zirconia-based sorbents have demonstrated effective cleanup and high recoveries for pesticides in fatty matrices.[2]Fatty matrices, complex matrices.

Experimental Protocols

Standard QuEChERS Protocol (Adapted for Low-Fat Matrices)

This protocol is a general guideline. The exact amounts of salts and sorbents may need to be optimized based on the specific matrix and instrumentation.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water and let it sit for 30 minutes before extraction.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by GC-MS or GC-MS/MS.

Optimized QuEChERS Protocol for High-Fat Matrices (e.g., Whole Milk)

This protocol is adapted from a method using EMR—Lipid cleanup.[5]

  • Sample Preparation:

    • To a 50 mL centrifuge tube, add 10 mL of whole milk.

  • Extraction:

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.

    • Add 9 mL of acetonitrile and vortex for 30 minutes.

    • Add a QuEChERS EN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • EMR—Lipid Cleanup:

    • Transfer a 5 mL aliquot of the supernatant to an EMR—Lipid dSPE tube.

    • Add 5 mL of water, vortex for 30 seconds, and then centrifuge.

  • Analysis:

    • Transfer the upper acetonitrile layer for analysis by GC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Extract 4. Shake Vigorously Add_Salts->Shake_Extract Centrifuge_Extract 5. Centrifuge Shake_Extract->Centrifuge_Extract Transfer_Supernatant 6. Transfer Supernatant Centrifuge_Extract->Transfer_Supernatant Acetonitrile Extract Add_dSPE 7. Add to dSPE Tube (e.g., PSA, C18, EMR-Lipid) Transfer_Supernatant->Add_dSPE Vortex_Cleanup 8. Vortex Add_dSPE->Vortex_Cleanup Centrifuge_Cleanup 9. Centrifuge Vortex_Cleanup->Centrifuge_Cleanup Final_Extract 10. Final Extract Centrifuge_Cleanup->Final_Extract Cleaned Extract GC_MS_Analysis 11. GC-MS/MS Analysis Final_Extract->GC_MS_Analysis

Caption: Standard QuEChERS workflow for this compound extraction.

Troubleshooting_Workflow Start Low this compound Recovery? Matrix_Type Is the matrix high in fat (>5%)? Start->Matrix_Type Modify_dSPE Modify dSPE: - Add C18 sorbent - Use EMR-Lipid or Z-Sep - Implement freeze-out step Matrix_Type->Modify_dSPE Yes Check_Sorbents Are you using GCB? Matrix_Type->Check_Sorbents No Check_GC Check GC-MS/MS System GC_Maintenance Perform Inlet Maintenance: - Clean/replace liner - Use deactivated liner - Optimize inlet temperature Check_GC->GC_Maintenance Degradation Suspected Review_Protocol Review basic protocol: - Ensure proper homogenization - Check shaking/vortexing times Check_GC->Review_Protocol No Obvious Degradation Check_Sorbents->Check_GC No Reduce_GCB Reduce or eliminate GCB Check_Sorbents->Reduce_GCB Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Navigating the Nuances of Endrin Aldehyde Stability in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the critical aspects of handling and storing endrin (B86629) aldehyde in various organic solvents. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development activities.

Endrin aldehyde, a persistent metabolite of the organochlorine pesticide endrin, is a critical analytical standard in environmental monitoring and toxicological studies. Its stability in solution is paramount for accurate quantification and reliable experimental outcomes. This technical support center offers guidance on maintaining the stability of this compound in common organic solvents and troubleshooting potential degradation issues.

Stability of this compound in Common Organic Solvents

While specific, direct comparative studies on the long-term stability of this compound across a range of organic solvents are not extensively documented in publicly available literature, its general stability is well-recognized.[1][2] Analytical standards of this compound are commercially available in solvents such as methanol (B129727) and acetonitrile (B52724), indicating a high degree of stability in these matrices when stored correctly.[3][4][5][6]

Based on the known chemical properties of aldehydes and organochlorine compounds, a representative stability profile can be projected. The following table summarizes the expected stability of this compound in various organic solvents under recommended storage conditions (refrigerated at 2-8°C, protected from light).

Disclaimer: The following data is a synthesized representation based on available chemical principles and information on related compounds, due to the absence of direct comparative studies. Actual stability may vary based on solvent purity, storage conditions, and the presence of contaminants.

Table 1: Representative Stability of this compound in Various Organic Solvents

SolventPurityStorage ConditionEstimated % Recovery after 6 MonthsEstimated % Recovery after 12 MonthsPotential Degradation Pathways
AcetonitrileHPLC Grade2-8°C, Amber Vial>99%>98%Minimal degradation expected.
MethanolHPLC Grade2-8°C, Amber Vial>98%>95%Potential for slow oxidation or acetal (B89532) formation.
Acetone (B3395972)HPLC Grade2-8°C, Amber Vial>95%>90%Potential for aldol (B89426) condensation or other self-condensation reactions.[7]
Hexane (B92381)HPLC Grade2-8°C, Amber Vial>99%>98%Minimal degradation expected due to non-polar nature.

Experimental Protocol: Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general procedure for determining the stability of this compound in a specific organic solvent over time.

Objective: To quantify the degradation of this compound in a selected organic solvent under specific storage conditions.

Materials:

  • This compound analytical standard (neat or in a certified solution)

  • High-purity organic solvent (e.g., HPLC grade methanol, acetonitrile, acetone, hexane)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps (B75204)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[8]

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 1000 µg/mL).

    • If using a certified standard solution, this can serve as the stock solution.

  • Preparation of Working Solutions:

    • Prepare several working solutions at a known concentration (e.g., 10 µg/mL) by diluting the stock solution with the same organic solvent.

    • Prepare enough working solutions for all time points in the study.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze a set of freshly prepared working solutions (n=3) using a validated analytical method (HPLC or GC).

    • The average peak area or concentration from this analysis will serve as the baseline (100% stability).

  • Storage:

    • Transfer aliquots of the working solution into amber glass vials, seal tightly, and store under the desired conditions (e.g., 2-8°C, room temperature, etc.).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a set of stored vials (n=3).

    • Allow the solutions to equilibrate to room temperature.

    • Analyze the samples using the same analytical method as the initial analysis.

  • Data Analysis:

    • Calculate the average peak area or concentration for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid degradation of this compound standard 1. Improper Storage: Exposure to light, elevated temperatures, or air.[1][7] 2. Solvent Impurities: Presence of water, acids, bases, or oxidizing agents in the solvent. 3. Contaminated Glassware: Residues on volumetric flasks or vials.1. Store solutions in amber vials at recommended temperatures (2-8°C).[7] Minimize exposure to ambient light and air. 2. Use high-purity, HPLC-grade solvents. Consider using solvents from a freshly opened bottle. 3. Ensure all glassware is thoroughly cleaned and dried before use.
Inconsistent or non-reproducible analytical results 1. Solvent Evaporation: Improperly sealed vials. 2. Incomplete Dissolution: this compound not fully dissolved in the solvent. 3. Instrumental Drift: Changes in detector response or column performance over time.1. Use high-quality vials with PTFE-lined caps and ensure they are tightly sealed.[9] 2. Vortex or sonicate the solution to ensure complete dissolution. 3. Calibrate the instrument before each analysis and use an internal standard to correct for variations.
Appearance of unknown peaks in the chromatogram 1. Degradation Products: Formation of new compounds due to the breakdown of this compound. 2. Solvent Artifacts: Impurities in the solvent or reactions with the solvent. 3. Contamination: Introduction of foreign substances during sample preparation.1. Use a mass spectrometer to identify the unknown peaks and investigate potential degradation pathways. 2. Analyze a solvent blank to identify any peaks originating from the solvent. 3. Review sample preparation procedures to identify and eliminate sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: To ensure long-term stability, this compound solutions should be stored in tightly sealed amber glass vials at refrigerated temperatures (2-8°C) and protected from light.[7][9]

Q2: Can I store this compound solutions in plastic containers?

A2: It is generally not recommended to store analytical standards in plastic containers for long periods, as plasticizers or other compounds may leach into the solvent and affect the stability or analysis. Glass, particularly amber glass, is the preferred material.

Q3: How does the choice of organic solvent affect the stability of this compound?

A3: The polarity and reactivity of the solvent can influence stability. Non-polar, aprotic solvents like hexane are generally very inert. Polar aprotic solvents like acetonitrile are also a good choice and are commonly used for commercial standards.[3][4] Protic solvents like methanol may have a slightly higher potential for reactivity over extended periods. Solvents like acetone can undergo self-condensation, which could potentially affect the analyte.[7]

Q4: What are the primary degradation pathways for this compound?

A4: While this compound is generally stable, potential degradation pathways include photodegradation (breakdown upon exposure to light), oxidation, and reactions with strong acids or bases.[1][7][10] The aldehyde functional group can be susceptible to oxidation to a carboxylic acid.

Q5: How often should I check the concentration of my this compound stock solution?

A5: For critical applications, it is good practice to verify the concentration of your stock solution against a freshly prepared standard or a certified reference material periodically, for example, every 6-12 months, or more frequently if stored under less than ideal conditions.

Workflow for Solvent Selection and Stability Assessment

The following diagram illustrates a logical workflow for selecting an appropriate solvent and evaluating the stability of this compound for a specific application.

Solvent Selection and Stability Workflow for this compound A Define Analytical Requirements (e.g., LC-MS, GC-ECD) B Select Potential Solvents (e.g., Acetonitrile, Methanol, Hexane) A->B C Check for Analyte Solubility B->C C->B Insoluble D Prepare Test Solutions C->D Soluble E Conduct Initial Analysis (T=0) D->E F Store Solutions Under Controlled Conditions (e.g., 2-8°C, protected from light) E->F G Analyze at Pre-defined Time Points F->G H Calculate % Recovery vs. T=0 G->H I Degradation > Acceptable Limit? H->I J Select New Solvent / Modify Conditions I->J Yes K Solvent is Suitable for Use I->K No J->B

Caption: A flowchart for solvent selection and stability testing of this compound.

References

Resolving co-elution of endrin aldehyde with other organochlorine pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered during the gas chromatographic (GC) analysis of organochlorine pesticides, with a specific focus on resolving the co-elution of endrin (B86629) aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of endrin aldehyde from other organochlorine pesticides challenging?

A1: The resolution of this compound is challenging due to its similar physicochemical properties to other organochlorine pesticides, such as polarity and boiling point. This similarity can lead to overlapping peaks (co-elution) during gas chromatographic analysis, making accurate quantification difficult. Common co-eluting compounds include endosulfan (B1671282) sulfate, 4,4'-DDT, and methoxychlor.

Q2: What are the primary analytical techniques to resolve the co-elution of this compound?

A2: The primary techniques involve chromatographic and detection-based strategies. Chromatographically, employing a dual-column setup with columns of different polarity is a standard approach, as recommended by EPA Method 8081B.[1][2] Optimization of the GC oven temperature program can also significantly improve separation.[3][4][5] From a detection standpoint, using a mass spectrometer (GC-MS) provides mass-to-charge ratio information that can differentiate co-eluting compounds.[6] For highly complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior resolution.[7][8]

Q3: How does analyte degradation affect the analysis of this compound?

A3: Endrin, a related organochlorine pesticide, is thermally labile and can degrade in the GC inlet to form this compound and endrin ketone.[9][10] This degradation can artificially inflate the apparent concentration of this compound in a sample. Similarly, the degradation of DDT to DDE and DDD can introduce interfering peaks.[9][10] Therefore, ensuring the inertness of the entire GC flow path is critical.[1][9] EPA Method 8081B specifies that the breakdown of endrin and DDT should not exceed 15% individually.[1][9][10]

Q4: Which GC columns are recommended for the separation of this compound?

A4: A dual-column confirmation setup is highly recommended. A common primary column is a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, TG-5MS).[2][11][12][13] For confirmation, a more polar column, such as a 35% or 50% phenyl-methylpolysiloxane (e.g., DB-608, DB-1701), is often used.[2] Specialized columns for pesticide analysis, such as the DB-CLP1 and DB-CLP2, are also designed to provide complementary selectivity for these compounds.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor resolution/co-elution of this compound with other pesticides. 1. Inappropriate GC column selection.2. Suboptimal GC oven temperature program.3. Column degradation.1. Column Selection: Implement a dual-column confirmation system using columns of different polarities (e.g., DB-5 and DB-1701).[2]2. Temperature Program Optimization: Adjust the initial temperature, ramp rate, and final temperature to improve separation. A slower ramp rate can often enhance resolution.[3][4][14]3. Column Maintenance: Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column.
High this compound response, even in blank samples. 1. Contamination of the GC system.2. Degradation of endrin in the GC inlet.[9][10]1. System Bake-out: Bake out the inlet and detector at a high temperature to remove contaminants. Run solvent blanks to confirm cleanliness.2. Inlet Maintenance: Clean or replace the inlet liner. Use a liner with glass wool to trap non-volatile residues. Ensure all fittings in the inlet are inert.[10]3. Lower Inlet Temperature: If possible, reduce the inlet temperature to minimize thermal degradation.
Poor peak shape for this compound (e.g., tailing or broadening). 1. Active sites in the GC flow path (liner, column, detector).2. Column contamination.1. Inert Flow Path: Use deactivated inlet liners and gold-plated seals. Ensure the column is of high inertness.[1][9]2. Column Maintenance: Trim the front end of the column (approximately 30 cm) to remove accumulated non-volatile residues.
Inconsistent retention times for this compound. 1. Leaks in the GC system.2. Fluctuations in carrier gas flow rate.1. Leak Check: Perform a thorough leak check of the entire GC system, including all fittings and the septum.2. Flow Control: Ensure the electronic pressure control (EPC) is functioning correctly and providing a constant carrier gas flow.

Experimental Protocols

Protocol 1: Dual-Column GC-ECD Analysis for Organochlorine Pesticides

This protocol is based on EPA Method 8081B for the analysis of organochlorine pesticides, including this compound, in environmental samples.[2]

1. Instrumentation and Columns:

  • Gas chromatograph equipped with dual Electron Capture Detectors (ECDs).

  • Primary Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Confirmation Column: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

2. GC Conditions:

  • Injector: Splitless mode, Temperature: 220°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 270°C.

    • Ramp 3: 20°C/min to 320°C, hold for 2 minutes.[12]

  • Detector: ECD, Temperature: 300°C.

3. Quality Control:

  • Inject an endrin/DDT degradation check standard. The breakdown of each compound must be less than 15%.[1][9][10]

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control spike to assess method accuracy.

Protocol 2: GC-MS Analysis for Confirmation

This protocol provides a confirmatory analysis using a mass spectrometer, which is particularly useful for resolving co-eluting peaks.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

2. GC-MS Conditions:

  • Injector: Splitless mode, Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknowns.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and related compounds.

Analyte Method Recovery (%) Relative Standard Deviation (RSD) (%) Reference
This compoundGC-ECD713.7[15]
This compoundGCxGC-TOFMS68.713.9[8]
Endosulfan SulfateGC-ECD823.7[15]
4,4'-DDTGC-ECDHigh recovery indicates no degradation<5[15]
EndrinGC-ECDHigh recovery indicates no degradation<5[15]

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Co-elution start Co-elution of this compound Observed check_degradation Check Endrin/DDT Degradation (EPA Method 8081B) start->check_degradation degradation_high Degradation > 15% check_degradation->degradation_high Yes degradation_ok Degradation < 15% check_degradation->degradation_ok No maintain_inlet Perform Inlet Maintenance: - Replace Liner - Clean Inlet - Use Inert Fittings degradation_high->maintain_inlet optimize_gc Optimize GC Method degradation_ok->optimize_gc maintain_inlet->check_degradation optimize_temp Adjust Temperature Program: - Lower Initial Temp - Slower Ramp Rate optimize_gc->optimize_temp change_column Use Dual-Column Confirmation (e.g., DB-5 and DB-1701) optimize_gc->change_column use_ms Employ Confirmatory Technique: - GC-MS (SIM Mode) - GCxGC-TOFMS optimize_gc->use_ms If co-elution persists resolution_achieved Resolution Achieved optimize_temp->resolution_achieved change_column->resolution_achieved use_ms->resolution_achieved

Caption: Troubleshooting workflow for resolving this compound co-elution.

signaling_pathway Logical Flow for Method Selection start Sample Analysis Required for Organochlorine Pesticides is_complex Is the sample matrix complex or are co-elutions expected? start->is_complex simple_matrix Simple Matrix / Routine Screen is_complex->simple_matrix No complex_matrix Complex Matrix / Known Co-elution is_complex->complex_matrix Yes gc_ecd Single Column GC-ECD simple_matrix->gc_ecd dual_gc_ecd Dual-Column GC-ECD (EPA Method 8081B) complex_matrix->dual_gc_ecd gcxgc_tofms GCxGC-TOFMS for Maximum Resolution complex_matrix->gcxgc_tofms For very complex samples confirmation_needed Is confirmation required? gc_ecd->confirmation_needed gc_ms GC-MS for Confirmation dual_gc_ecd->gc_ms If ambiguity remains report_results Report Results dual_gc_ecd->report_results gc_ms->report_results gcxgc_tofms->report_results confirmation_needed->dual_gc_ecd Yes confirmation_needed->report_results No

Caption: Logical flow for selecting an analytical method.

References

Improving recovery of endrin aldehyde from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Endrin (B86629) Aldehyde. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you improve the recovery and accurate quantification of endrin aldehyde from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important to analyze?

This compound is a primary degradation product and metabolite of endrin, a persistent organochlorine insecticide.[1] Although the use of endrin has been banned in many countries, its persistence in the environment means that it and its breakdown products, like this compound, can still be found in soil, water, and food products.[2][3] Monitoring this compound is crucial for assessing long-term environmental contamination and ensuring food safety.[1][4]

Q2: What are the main challenges in recovering this compound from complex matrices?

The primary challenges include:

  • Analyte Degradation: Endrin is highly susceptible to thermal and catalytic degradation in the hot injector port of a gas chromatograph (GC), isomerizing into this compound and endrin ketone.[5][6] This can artificially inflate the concentration of this compound.

  • Matrix Effects: Complex sample matrices, such as soil, fatty foods (milk, meat, fish), and biological tissues, contain co-extracted substances that can interfere with analysis.[4][7] These interferences can either suppress the analyte signal or enhance it, leading to inaccurate quantification.[7][8]

  • Low Extraction Efficiency: The hydrophobic nature of organochlorine pesticides can make their extraction from certain matrices, particularly those high in lipids, difficult, resulting in low recoveries.[4]

  • Co-eluting Interferences: Other compounds in the sample extract, such as other pesticides or polychlorinated biphenyls (PCBs), may have similar retention times to this compound, complicating identification and quantification.

Q3: What are the recommended analytical techniques for this compound?

Gas chromatography (GC) is the standard method for analyzing this compound.[1] It is typically coupled with one of the following detectors:

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like organochlorine pesticides.[9][10]

  • Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Provides greater selectivity and confirmation of the analyte's identity, which is crucial when dealing with complex matrices.[11]

Dual-column GC analysis, using two columns of different polarity (e.g., DB-5 and DB-1701), is often recommended to confirm compound identification and resolve co-eluting peaks.[1]

Troubleshooting Guide

Problem 1: Low or Inconsistent Recovery of this compound

This is one of the most common issues encountered during analysis. The cause can often be traced to analyte degradation, inefficient extraction, or matrix effects.

Possible Cause Recommended Solution
Analyte Degradation in GC Inlet Endrin is known to degrade to this compound and endrin ketone in a hot, active, or contaminated GC inlet.[5] Solution: Verify the inertness of your GC system by injecting an endrin/DDT degradation check standard. Degradation should be less than 15-20%.[5][6] If degradation is high, perform inlet maintenance: replace the liner (use an inert, deactivated liner), septum, and gold seal; clean the injector port; and clip the first few centimeters of the analytical column.[12] Consider lowering the inlet temperature to a range of 200-225°C.[12]
Inefficient Sample Extraction The chosen extraction method may not be suitable for the matrix. For example, methods for soil may differ significantly from those for fatty tissues. Solution: For food and biological matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective.[4][13] For solid samples like soil and sediment, techniques such as Soxhlet, pressurized fluid extraction (PLE), or ultrasonic extraction are common.[14] Ensure the chosen solvent system is appropriate; mixtures like hexane-acetone or methylene (B1212753) chloride-acetone are frequently used.
Poor Cleanup of Extract Co-extracted matrix components (e.g., lipids, pigments, sulfur) can interfere with detection and suppress the analyte signal.[4] Solution: Incorporate a cleanup step after extraction. For fatty matrices, enhanced matrix removal techniques like EMR—Lipid are highly effective.[4] For other matrices, common cleanup sorbents include Florisil, silica (B1680970) gel, or alumina.[14] For sediment samples containing sulfur, a specific sulfur cleanup step (e.g., using copper powder) is necessary, but note that some sulfur removal techniques can reduce this compound recovery, so it may need to be determined before this step.
Matrix-Induced Signal Suppression Non-volatile components in the matrix can accumulate in the GC system, creating active sites that trap or degrade the analyte, leading to a diminished response.[8] Solution: Prepare calibration standards in a blank matrix extract that has been through the entire extraction and cleanup process (matrix-matched calibration).[7][13] This helps to compensate for signal suppression or enhancement caused by the matrix.
Problem 2: High this compound Reading with Low Endrin Recovery

This issue strongly suggests the degradation of the parent endrin compound into this compound during the analysis.

Possible Cause Recommended Solution
Active Sites in GC Inlet The GC inlet is the most common source of endrin degradation. Active sites on the liner, metal surfaces, or accumulated sample residue can catalyze the conversion of endrin to this compound and endrin ketone.[6][15] Solution: As detailed above, perform comprehensive inlet maintenance. Use high-quality, deactivated liners and ensure all components of the flow path are inert.[15] Regularly check system inertness with a degradation standard.[5]
Contaminated Standard While less common, the endrin standard itself could be compromised and contain degradation products. Solution: Analyze a fresh, certified endrin standard from a reputable supplier to confirm its purity.
Problem 3: Chromatographic Issues (Peak Tailing, Broadening, or Co-elution)

Poor peak shape or resolution can compromise the accuracy of quantification.

Possible Cause Recommended Solution
Active Sites in GC System Active sites are not limited to the inlet; they can also be present on the column itself or at the detector interface, causing undesirable peak tailing.[7] Solution: Condition the column according to the manufacturer's instructions. If tailing persists, clipping a small section (30-50 cm) from the front of the column can remove accumulated non-volatile residues. Ensure the entire flow path is inert.[15]
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks.[16] Solution: Dilute the sample extract. Alternatively, if your instrument allows, use a split injection instead of splitless to reduce the amount of sample introduced onto the column.[16]
Co-eluting Interferences Other compounds in the extract may have the same retention time as this compound. Solution: Confirm the peak identity using a second GC column with a different stationary phase (orthogonal confirmation).[17] The most definitive confirmation is achieved using GC-MS/MS by monitoring specific precursor-product ion transitions.

Data Presentation

Table 1: Comparison of Common Extraction & Cleanup Techniques
Matrix TypeRecommended TechniqueTypical Recovery RangeKey Considerations
Fruits & Vegetables QuEChERS with d-SPE (PSA/C18)80-110%Fast and requires minimal solvent. PSA removes organic acids; C18 removes non-polar interferences.[18]
Fatty Foods (Milk, Fish, Meat) QuEChERS followed by EMR—Lipid or Z-SEP Sorbent Cleanup75-115%Standard QuEChERS has limited cleanup for samples with >3% lipids.[4] EMR—Lipid selectively removes fats, significantly improving recovery and reducing matrix effects.[4][13]
Soil & Sediment Pressurized Liquid Extraction (PLE) or Soxhlet Extraction with Florisil Cleanup85-105%PLE is automated and faster than traditional Soxhlet.[14] Florisil cleanup is effective at removing polar interferences.[14] Sulfur removal may be required for sediments.
Water Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)85-110%SPE with C18 cartridges is effective for concentrating analytes from large water volumes and reduces solvent usage compared to LLE.[11]

Experimental Protocols

Protocol 1: GC Inlet Inertness Check using Endrin/DDT Standard

This protocol is essential for diagnosing analyte degradation issues within the GC system.

  • Prepare the Standard: Use a certified standard containing only 4,4'-DDT and endrin at a known concentration (e.g., 1 µg/mL).

  • Set GC Conditions: Use your standard analytical method conditions. A typical GC inlet temperature is 220-250°C, but may be lowered to 200°C to reduce degradation.[12]

  • Inject the Standard: Perform a standard injection of the degradation check mix.

  • Analyze the Chromatogram: Identify and integrate the peaks for the parent compounds (endrin, 4,4'-DDT) and their primary breakdown products (this compound, endrin ketone, 4,4'-DDE, 4,4'-DDD).[6]

  • Calculate Percent Degradation: Use the following formulas:

    • % Endrin Degradation = ([Sum of this compound and Endrin Ketone Areas] / [Sum of Endrin, this compound, and Endrin Ketone Areas]) * 100

    • % DDT Degradation = ([Sum of DDE and DDD Areas] / [Sum of DDT, DDE, and DDD Areas]) * 100

  • Assess System Performance: The degradation for each compound should ideally be below 15%. If it exceeds this threshold, perform the inlet maintenance steps described in the troubleshooting guide.[5][6]

Protocol 2: QuEChERS Extraction and EMR—Lipid Cleanup for Fatty Matrices (e.g., Milk)

This method is optimized for high-fat samples to improve the recovery of hydrophobic analytes like this compound.[4]

  • Sample Hydration & Extraction:

    • To a 50 mL centrifuge tube, add 10 mL of whole milk.

    • Spike with internal standards if required.

    • Add 10 mL of acetonitrile (B52724).

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate) to induce phase separation.

    • Vortex vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • EMR—Lipid Cleanup:

    • Transfer the upper acetonitrile layer to a tube containing the EMR—Lipid sorbent and anhydrous magnesium sulfate.

    • Vortex for 1 minute to ensure thorough mixing. The EMR—Lipid sorbent selectively removes lipids from the extract.[4]

    • Centrifuge at >3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a new tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or toluene) to a final volume of 1 mL for GC analysis.

Visualizations

Workflow_for_Endrin_Aldehyde_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qaqc Quality Assurance / Quality Control Sample 1. Sample Collection (Soil, Food, Water) Homogenize 2. Homogenization & Sub-sampling Sample->Homogenize Extract 3. Extraction (QuEChERS, PLE, etc.) Homogenize->Extract Cleanup 4. Extract Cleanup (d-SPE, Florisil, EMR-Lipid) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate GC_Analysis 6. GC-MS/MS Analysis Concentrate->GC_Analysis Data_Processing 7. Data Processing (Integration & Quantification) GC_Analysis->Data_Processing Degradation_Check GC System Inertness Check Degradation_Check->GC_Analysis Informs System Suitability Matrix_Spike Matrix Spike Recovery Check Matrix_Spike->Extract Evaluates Method Performance

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Low_Recovery Start Start: Low or Inconsistent This compound Recovery Check_Degradation 1. Perform Endrin/DDT Degradation Check. Is breakdown > 15%? Start->Check_Degradation Inlet_Maintenance Action: Perform GC Inlet Maintenance (clean, replace liner, lower temp). Re-analyze check. Check_Degradation->Inlet_Maintenance Yes Check_Cleanup 2. Review Cleanup Step. Is it appropriate for the matrix (e.g., EMR-Lipid for fats)? Check_Degradation->Check_Cleanup No Inlet_Maintenance->Check_Degradation Verify Fix Improve_Cleanup Action: Optimize cleanup protocol using a more effective sorbent. Check_Cleanup->Improve_Cleanup No Check_Extraction 3. Review Extraction Method. Is it validated for the analyte and matrix? Check_Cleanup->Check_Extraction Yes Improve_Cleanup->Check_Cleanup Verify Fix Improve_Extraction Action: Optimize extraction solvents or switch to a more robust method (e.g., QuEChERS). Check_Extraction->Improve_Extraction No Use_Matrix_Match Final Step: Use Matrix-Matched Calibration to compensate for residual matrix effects. Check_Extraction->Use_Matrix_Match Yes Improve_Extraction->Check_Extraction Verify Fix

References

Minimizing breakdown of endrin to endrin aldehyde during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of endrin (B86629). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the breakdown of endrin to its aldehyde and ketone derivatives during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is endrin breakdown and why is it a concern in GC analysis?

Endrin is a thermally labile organochlorine pesticide that can degrade into endrin aldehyde and endrin ketone, particularly in the hot environment of a GC inlet.[1][2][3] This breakdown is problematic because it leads to inaccurate quantification of endrin, as the parent compound is lost and transformed into its degradation products.[4] Furthermore, this compound and endrin ketone may also be target analytes in some environmental methods, making it crucial to distinguish between breakdown that occurs in the instrument versus what is present in the original sample.[5]

Q2: What are the primary causes of endrin breakdown?

The primary causes of endrin breakdown during GC analysis are:

  • Active Sites in the GC Inlet: The hot metal surfaces of the injector port, contaminated or poorly deactivated inlet liners, and septum particles can all contain active sites that catalyze the degradation of endrin.[1][2]

  • High Inlet Temperatures: Elevated temperatures in the GC inlet provide the energy required for the thermal breakdown of endrin.[6][7]

  • Dirty Samples and Matrix Effects: Accumulation of non-volatile sample residues in the inlet liner can create new active sites, exacerbating breakdown.[8]

  • Contaminated Carrier Gas: The presence of oxygen or other impurities in the carrier gas can contribute to the degradation of thermally sensitive compounds like endrin.

Q3: What is an acceptable level of endrin breakdown?

Acceptable levels of endrin breakdown are typically defined by regulatory methods. For instance, U.S. EPA Method 8081B specifies that the breakdown of endrin should be less than 15%.[5][8][9] U.S. EPA Method 525.2 has a degradation limit of no more than 20% for endrin.[2] It is essential to consult the specific method being followed for the applicable acceptance criteria.

Q4: How is the percentage of endrin breakdown calculated?

The percentage of endrin breakdown is calculated by comparing the peak areas of the degradation products (this compound and endrin ketone) to the total peak area of endrin and its degradation products. The formula is as follows:

% Endrin Breakdown = [(Peak Area of this compound + Peak Area of Endrin Ketone) / (Peak Area of Endrin + Peak Area of this compound + Peak Area of Endrin Ketone)] * 100[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to excessive endrin breakdown.

Problem: Endrin breakdown exceeds the method-specified limit.

Step 1: Initial Assessment & Basic Maintenance

  • Verify System Suitability: Before analyzing samples, inject a mid-level standard containing only endrin and DDT to check the system's inertness.[5]

  • Perform Basic Inlet Maintenance:

    • Replace the septum.[10][11][12]

    • Replace the inlet liner.[10][11][12]

    • Replace the inlet seal.[11]

Step 2: Investigate the GC Inlet

  • Clean the Inlet: If basic maintenance does not resolve the issue, the inlet itself may be contaminated. A thorough cleaning of the split/splitless inlet is necessary.

  • Optimize Inlet Temperature: High inlet temperatures can promote thermal degradation. Consider lowering the inlet temperature. A starting point of 200°C is often recommended for endrin analysis.[6][7]

Step 3: Evaluate the GC Column

  • Column Contamination: The front end of the analytical column can become contaminated with non-volatile residues. Trimming 0.5 to 1 meter from the inlet end of the column can remove these active sites.

  • Column Inertness: Ensure you are using a high-quality, inert GC column specifically designed for pesticide analysis.

Step 4: Advanced Troubleshooting

  • Consider Alternative Injection Techniques:

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV injector introduces the sample into a cool inlet, which is then rapidly heated. This minimizes the time the analyte spends in the hot inlet, reducing thermal breakdown.[3]

    • Split Injection: While splitless injection is common for trace analysis, a split injection can reduce the residence time of analytes in the inlet, thereby minimizing breakdown.

  • Use an Inert Flow Path: Employing components designed for an inert flow path, including inert-coated liners, inlet bodies, and seals, can significantly reduce analyte interaction and degradation.[1][9]

Data Presentation

Table 1: Comparison of Endrin Breakdown with Different GC Inlet Liners

Liner TypeInitial Endrin Breakdown (%)Endrin Breakdown after 100 Injections of Soil Extract (%)
Agilent Ultra Inert Single Taper Splitless1.212.2
Agilent Standard Deactivated Single Taper Splitless>15>30
Restek Siltek Deactivated Gooseneck Splitless~5>20

Data synthesized from an Agilent Technologies application note.[4]

Table 2: Impact of GC Flow Path on Endrin Breakdown Over 200 Injections

Flow Path ComponentInitial Combined Endrin/DDT Breakdown (%)Combined Endrin/DDT Breakdown after 200 Injections (%)
Agilent Inert Flow Path< 5< 15
Agilent Standard Flow Path~10> 30
Non-Agilent Deactivated Flow Path> 15> 35

Data synthesized from an Agilent Technologies application note.[1][9]

Experimental Protocols

Protocol 1: Standard Procedure for GC Inlet Maintenance

  • Cool Down the GC: Set the inlet and oven temperatures to below 50°C and turn off the carrier gas flow.

  • Remove the Column: Carefully disconnect the analytical column from the inlet.

  • Replace the Septum: Unscrew the septum nut, remove the old septum with forceps, and insert a new, pre-conditioned septum. Do not overtighten the nut.[10]

  • Remove the Inlet Liner: Use liner removal tools to carefully extract the old liner from the inlet.

  • Inspect and Clean the Inlet (if necessary): Visually inspect the inside of the inlet for any residue. If contamination is present, clean the inlet body with appropriate solvents (e.g., methanol, acetone, hexane) using a lint-free swab or a specialized brush.

  • Install a New Liner: Place a new, deactivated liner into the inlet.

  • Replace the Inlet Seal: Unscrew the reducing nut and replace the inlet seal and washer.

  • Reinstall the Column: Reconnect the analytical column to the inlet, ensuring the correct ferrule is used and the column is inserted to the proper depth.

  • Leak Check and Condition: Restore the carrier gas flow, heat the inlet and oven, and perform a leak check. Condition the system by running a few solvent blanks before analyzing standards or samples.

Protocol 2: Endrin Breakdown Evaluation (based on EPA Method 8081B)

  • Prepare the Standard: Prepare a standard containing endrin and 4,4'-DDT at a mid-range concentration in a suitable solvent (e.g., isooctane).

  • Set GC-ECD Conditions:

    • Inlet Temperature: 200-250°C (start with 200°C)

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min

    • Oven Program: 100°C (hold 1 min), ramp to 180°C at 20°C/min, ramp to 270°C at 5°C/min, ramp to 320°C at 20°C/min (hold 2 min)[13]

    • Detector Temperature: 300-330°C

  • Inject the Standard: Inject 1 µL of the endrin/DDT standard.

  • Acquire and Analyze Data: Acquire the chromatogram and integrate the peaks for endrin, this compound, and endrin ketone.

  • Calculate Breakdown: Use the formula provided in the FAQ section to calculate the percentage of endrin breakdown.

  • Compare to Acceptance Criteria: The calculated breakdown should be less than 15% to proceed with sample analysis.[5] If it exceeds this limit, perform the troubleshooting steps outlined in this guide.

Visualizations

Endrin_Breakdown_Pathway Endrin Endrin Endrin_Aldehyde This compound Endrin->Endrin_Aldehyde Isomerization Endrin_Ketone Endrin Ketone Endrin->Endrin_Ketone Isomerization Active_Sites Active Sites (Heat, Metal Surfaces) Active_Sites->Endrin

Caption: Chemical breakdown pathway of endrin in a GC system.

Troubleshooting_Workflow Start High Endrin Breakdown Detected Basic_Maintenance Perform Basic Inlet Maintenance (Replace Septum, Liner, Seal) Start->Basic_Maintenance Check_Breakdown_1 Re-evaluate Breakdown Basic_Maintenance->Check_Breakdown_1 Clean_Inlet Clean GC Inlet Check_Breakdown_1->Clean_Inlet Fail Pass Breakdown within Limit Check_Breakdown_1->Pass Pass Check_Breakdown_2 Re-evaluate Breakdown Clean_Inlet->Check_Breakdown_2 Trim_Column Trim GC Column Check_Breakdown_2->Trim_Column Fail Check_Breakdown_2->Pass Pass Check_Breakdown_3 Re-evaluate Breakdown Trim_Column->Check_Breakdown_3 Advanced_Troubleshooting Advanced Troubleshooting (PTV, Inert Flow Path) Check_Breakdown_3->Advanced_Troubleshooting Fail Check_Breakdown_3->Pass Pass Advanced_Troubleshooting->Pass Fail Problem Persists

References

Technical Support Center: Troubleshooting Interferences in Endrin Aldehyde Detection by ECD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common interferences and issues encountered during the detection of endrin (B86629) aldehyde using an Electron Capture Detector (ECD).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in endrin aldehyde detection by ECD?

A1: Interferences in this compound analysis are often sample matrix-dependent and can originate from several sources:

  • Matrix Co-extractives: Complex sample matrices, such as soil, sediment, and fatty tissues, contain numerous organic compounds that can be co-extracted with this compound. These compounds can produce a response in the ECD, leading to elevated baselines, and co-eluting peaks that interfere with the accurate quantification of this compound.[1]

  • Lipids and Waxes: High molecular weight compounds like lipids and waxes are common in biological and food samples. If not adequately removed, they can contaminate the GC inlet and column, leading to peak distortion and analyte degradation.[2]

  • Sulfur Compounds: Environmental samples, particularly sediments, often contain elemental sulfur which can cause significant interference in the early-eluting region of the chromatogram.[2]

  • Phthalate Esters: These compounds are ubiquitous plasticizers and can leach from plastic labware, solvents, and reagents, causing contamination and interfering peaks.

  • Endrin Degradation: Endrin can degrade into this compound and endrin ketone, particularly in a hot and active GC inlet. This is a critical interference as it directly impacts the quantification of the target analyte.[3][4]

Q2: My chromatogram shows a high baseline and numerous interfering peaks. What cleanup methods can I use to improve my results?

A2: Several cleanup techniques can be employed to remove interferences prior to GC-ECD analysis. The choice of method depends on the sample matrix and the nature of the interferences.

  • Solid Phase Extraction (SPE) with Florisil (B1214189)®: Florisil®, a magnesium silicate (B1173343) adsorbent, is effective in removing polar interferences from sample extracts.[5][6] It is a widely used and cost-effective cleanup method for organochlorine pesticides.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is highly effective for removing large molecules such as lipids, waxes, and polymers from sample extracts, making it particularly suitable for fatty samples.[2][7]

  • Combined Cleanup Approaches: For highly complex matrices, a combination of cleanup techniques may be necessary. For instance, GPC can be used for initial lipid removal, followed by Florisil® SPE for polishing the extract and removing more polar interferences.[1][8]

Q3: I am observing low recovery for this compound after sample cleanup. What could be the cause?

A3: Low recovery of this compound can be due to several factors during the sample preparation and cleanup process:

  • Inappropriate Elution Solvent: The choice and volume of the elution solvent in SPE are critical. An elution solvent that is too weak may not effectively elute this compound from the sorbent, while an overly strong solvent might co-elute interfering compounds.

  • Improper pH of the Sample: The pH of the sample can influence the extraction efficiency of this compound. It is important to adjust the sample pH to the optimal range as specified in standard methods.

  • Analyte Breakthrough: Overloading the SPE cartridge with either too much sample or a highly concentrated extract can lead to analyte breakthrough, where the analyte passes through the sorbent without being retained.

  • Adsorption to Glassware: Active sites on glassware can lead to the adsorption of analytes. Ensure all glassware is properly cleaned and deactivated if necessary.

Q4: My this compound peak is broad and tailing. What are the possible causes and solutions?

A4: Peak broadening and tailing for this compound can be indicative of several issues within the GC system:

  • Active Sites in the Inlet or Column: Endrin and its degradation products are susceptible to interaction with active sites in the GC inlet liner, gold seal, or the analytical column itself. This can lead to peak tailing and degradation.[3][4] Regular maintenance, including changing the liner and trimming the column, is crucial. Using inert-coated liners and seals can significantly reduce these interactions.[9]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape. Trimming a small portion (e.g., 10-15 cm) from the front of the column can often resolve this issue.

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect chromatographic performance. Verify and optimize the flow rate for your specific column and method.

Q5: The response for this compound is unexpectedly high, even in my blanks. What should I investigate?

A5: A high response for this compound, especially in blank samples, points towards contamination or carryover.

  • Contaminated Solvents or Reagents: Check all solvents, reagents, and glassware for potential contamination. Phthalates from plastics are a common source of interference.

  • Injector Carryover: High concentration samples can lead to carryover in the injector. A thorough cleaning of the injector port and replacing the septum and liner are recommended.

  • Syringe Contamination: The autosampler syringe can also be a source of carryover. Ensure the syringe is properly rinsed between injections with an appropriate solvent.

Troubleshooting Guides

Guide 1: High Endrin Breakdown

According to EPA Method 8081B, the breakdown of endrin to this compound and endrin ketone should not exceed 15%.[4] If you are observing higher breakdown, follow this troubleshooting guide.

DOT Script for Endrin Breakdown Troubleshooting Workflow:

Endrin_Breakdown_Troubleshooting Troubleshooting High Endrin Breakdown (>15%) Start High Endrin Breakdown Detected Check_Inlet Inspect and Maintain GC Inlet Start->Check_Inlet Check_Liner Replace Inlet Liner (Use inert-coated liner) Check_Inlet->Check_Liner First step Check_Seal Replace Gold Seal (Use inert-coated seal) Check_Liner->Check_Seal Lower_Temp Lower Inlet Temperature (e.g., 200-220 °C) Check_Seal->Lower_Temp Reanalyze Reanalyze Endrin Breakdown Standard Check_Seal->Reanalyze After replacement Check_Column Evaluate Analytical Column Lower_Temp->Check_Column If breakdown is still high Lower_Temp->Reanalyze After adjustments Trim_Column Trim 10-15 cm from Column Inlet Check_Column->Trim_Column Condition_Column Recondition Column Trim_Column->Condition_Column Condition_Column->Reanalyze

Caption: A logical workflow for troubleshooting excessive endrin breakdown in GC-ECD analysis.

Guide 2: Matrix Interference

When dealing with complex matrices that cause significant interference, a systematic cleanup approach is necessary.

DOT Script for Sample Cleanup Workflow:

Sample_Cleanup_Workflow Sample Cleanup Workflow for Complex Matrices Start Sample Extract GPC Gel Permeation Chromatography (GPC) - Removes lipids, waxes, and high MW compounds Start->GPC For fatty matrices Florisil_SPE Florisil® Solid Phase Extraction (SPE) - Removes polar interferences Start->Florisil_SPE For polar interferences Sulfur_Removal Sulfur Removal (e.g., with copper powder or GPC) Start->Sulfur_Removal For sediment/soil samples GPC->Florisil_SPE Sequential cleanup Analysis GC-ECD Analysis GPC->Analysis If sufficient cleanup Florisil_SPE->Analysis Sulfur_Removal->Florisil_SPE

Caption: A workflow illustrating different sample cleanup strategies for complex matrices.

Data Presentation

Table 1: Recovery of this compound using In-line Florisil® SPE Cleanup

This table summarizes the recovery of this compound from a spiked water sample using an automated solid phase extraction system with an in-line Florisil® cartridge for cleanup.

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound84.15.8
Data from an Initial Product Report (IPR) study performed on a TurboTrace ABN system with in-line Florisil®.[10]
Table 2: Impact of GC Flow Path Inertness on Endrin Breakdown

This table shows the percentage of endrin breakdown observed with different GC flow path components after a series of injections. An inert flow path is crucial for minimizing analyte degradation.

Flow Path ComponentInitial Endrin Breakdown (%) (1st Injection)Final Endrin Breakdown (%) (201st Injection)
Agilent Inert Flow Path2.19.2
Agilent Standard Flow Path>15>30
Non-Agilent Deactivated Flow Path>15>35
Data from a comparative study of different GC flow path components.[3][9]
Table 3: Effect of GC Inlet Temperature on Endrin Breakdown
Inlet Temperature RangeExpected Endrin BreakdownRecommendation
> 250 °CHighNot recommended for endrin analysis.
220 - 250 °CModerate to HighUse with caution, requires a highly inert system.
200 - 220 °CLow to ModerateRecommended starting range. Balances volatilization with minimal degradation.[11]
< 200 °CLowMay lead to incomplete volatilization and poor peak shape for later eluting compounds.

Experimental Protocols

Protocol 1: Florisil® Solid Phase Extraction (SPE) Cleanup

This protocol is a general guideline for the cleanup of organochlorine pesticide extracts using a Florisil® SPE cartridge.

Materials:

  • Florisil® SPE cartridge (e.g., 1000 mg)

  • Hexane, pesticide grade

  • Acetone, pesticide grade

  • Sample extract in hexane

  • Collection tube

  • Nitrogen evaporator

Procedure:

  • Pre-rinse the Cartridge: Pre-rinse the Florisil® SPE cartridge with 9 mL of 90:10 (v/v) hexane/acetone. Allow the solvent to pass through by gravity. A low vacuum may be applied to initiate the flow.[12]

  • Discard Solvent: Discard the solvent from the pre-rinse step.

  • Position Collection Tube: Place a clean collection tube under the SPE cartridge.

  • Load Sample: Add a 2 mL aliquot of the sample extract (in hexane) to the cartridge.[12]

  • Elute by Gravity: Allow the sample to pass through the cartridge by gravity and collect the eluate.

  • Further Elution: Add 9 mL of 90:10 (v/v) hexane/acetone to the cartridge to elute the target analytes.[12]

  • Continue Collection: Continue to collect the eluate by gravity.

  • Concentrate the Extract: Gently evaporate the collected eluate to a volume of 1 mL using a nitrogen evaporator.[12]

  • Final Volume Adjustment: Bring the final volume of the cleaned extract to 2 mL with hexane.[12] The sample is now ready for GC-ECD analysis.

Protocol 2: Gel Permeation Chromatography (GPC) Cleanup

This protocol provides a general procedure for the cleanup of extracts containing high molecular weight interferences using GPC.

Materials:

  • GPC system with an appropriate column (e.g., Bio-Beads S-X3)

  • Mobile phase (e.g., toluene-ethyl acetate (B1210297) (1+3 v/v) or ethyl acetate/cyclopentane (70:30 v/v))[7]

  • Sample extract dissolved in the mobile phase

  • Collection vials

Procedure:

  • System Equilibration: Equilibrate the GPC system by pumping the mobile phase through the column until a stable baseline is achieved.

  • Calibration: Calibrate the GPC system by injecting a standard mixture containing both the analytes of interest and the high molecular weight interferences to determine the elution volumes for the fraction to be collected and the fraction to be discarded.

  • Sample Injection: Inject a known volume of the sample extract onto the GPC column.

  • Fraction Collection:

    • Waste Fraction: Initially, elute the high molecular weight interferences (e.g., lipids) to waste based on the predetermined elution volume.

    • Analyte Fraction: Collect the fraction containing the pesticides of interest in a clean collection vial.

  • Concentration: Concentrate the collected analyte fraction to a suitable volume using a rotary evaporator or nitrogen evaporator.

  • Solvent Exchange (if necessary): If the GPC mobile phase is not compatible with the GC analysis, perform a solvent exchange into a suitable solvent like hexane.

  • Final Volume Adjustment: Adjust the final volume of the cleaned extract. The sample is now ready for GC-ECD analysis.

Signaling Pathways and Logical Relationships

DOT Script for Endrin Degradation Pathway:

Endrin_Degradation Thermal and Catalytic Degradation Pathway of Endrin in GC Inlet Endrin Endrin Endrin_Aldehyde This compound Endrin->Endrin_Aldehyde Degradation Endrin_Ketone Endrin Ketone Endrin->Endrin_Ketone Degradation Active_Sites Hot Active Sites (e.g., metal surfaces, contaminants) Active_Sites->Endrin catalyzes

Caption: The degradation of endrin to this compound and endrin ketone, catalyzed by active sites in the GC inlet.

References

Validation & Comparative

Confirming Endrin Aldehyde: A Guide to Mass Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of environmental contaminants like endrin (B86629) aldehyde are paramount. This guide provides a comprehensive comparison of mass spectrometric methods for the confirmation of endrin aldehyde, supported by experimental data and detailed protocols.

This compound, a degradation product of the pesticide endrin, is a persistent organic pollutant that necessitates sensitive and specific analytical methods for its detection in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique for this purpose, offering high selectivity and sensitivity. This guide will delve into different mass spectrometric approaches, including single quadrupole and tandem mass spectrometry, as well as compare them with other detection methods like electron capture detection (ECD).

Performance Comparison of Analytical Methods

The choice of analytical method for this compound confirmation depends on factors such as the sample matrix, required sensitivity, and the level of confidence needed for identification. The following table summarizes the performance of different techniques based on published data.

Analytical TechniqueSample MatrixMethod Detection Limit (MDL) / Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS/MSOlive OilLOQ: < 5 ppbNot Specified[1]
GC-MSDrinking WaterMDL: 0.19 µg/LNot Specified[2]
GC-ECDWaterNot Specified119.1[2]
GC-ECDGround and Drinking WaterMDL: 0.011 µg/LNot Specified[2]
GC-MS/MSMilkLOQ: < 5 ng/mL86[3]
GC-µECDAnimal-derived Food ProductsLOQ: 0.01 mg/kg75.63 - 117.92[4]

Experimental Workflow for this compound Confirmation

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the key steps and decision points in the process.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Collection (Water, Soil, Food, etc.) Extraction Extraction Sample->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Liquid Samples SPE Solid-Phase Extraction (SPE) Extraction->SPE Aqueous Samples QuEChERS QuEChERS Extraction->QuEChERS Solid/Food Samples Cleanup Cleanup/Purification LLE->Cleanup SPE->Cleanup QuEChERS->Cleanup Florisil Florisil Cleanup->Florisil GPC Gel Permeation Chromatography (GPC) Cleanup->GPC PSA Primary Secondary Amine (PSA) Cleanup->PSA GC Gas Chromatography (GC) Separation Florisil->GC GPC->GC PSA->GC MS_Detection Mass Spectrometric Detection GC->MS_Detection SQ_MS Single Quadrupole MS (Scan/SIM) MS_Detection->SQ_MS TQ_MS Tandem MS (MRM) MS_Detection->TQ_MS HR_MS High-Resolution MS MS_Detection->HR_MS Data_Processing Data Processing and Quantification SQ_MS->Data_Processing TQ_MS->Data_Processing HR_MS->Data_Processing Confirmation Confirmation of Identity (Retention Time, Ion Ratios) Data_Processing->Confirmation

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments involved in the mass spectrometric confirmation of this compound.

Sample Preparation: QuEChERS for Solid and Fatty Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticides from food and agricultural samples.[3]

a. Extraction:

  • Homogenize 10-15 g of the sample.

  • Add an appropriate volume of water to dry samples to achieve a total water content of about 80%.

  • Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge at 3000-5000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).

  • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

Solid-phase extraction is a common technique for the extraction and concentration of organic pollutants from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped analytes with a small volume (e.g., 5-10 mL) of an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

GC-MS and GC-MS/MS Analysis

Gas chromatography is used to separate this compound from other components in the sample extract before it enters the mass spectrometer for detection and quantification.

a. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column is typically used, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[5]

  • Injector Temperature: Typically set between 250-280 °C. It is crucial to monitor for the breakdown of endrin to this compound and endrin ketone, which can be exacerbated by high injector temperatures.[5]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80 °C), ramps up to a final temperature of around 280-300 °C, and holds for a few minutes to ensure elution of all analytes.[6]

  • Carrier Gas: Helium is commonly used at a constant flow rate of 1-1.5 mL/min.

b. Mass Spectrometry (MS) Conditions:

  • Single Quadrupole MS (GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be operated in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. In SIM mode, characteristic ions of this compound are monitored.

  • Tandem MS (GC-MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting a precursor ion specific to this compound and then monitoring for specific product ions after fragmentation.

    • MRM Transitions for this compound: A common precursor ion for this compound is m/z 345. Product ions that are typically monitored include m/z 281 and 245.[1]

Signaling Pathways and Logical Relationships

The analytical process for this compound confirmation can be visualized as a decision-making pathway, where the choice of each step influences the final outcome in terms of sensitivity, selectivity, and accuracy.

Analytical Decision Pathway cluster_matrix Sample Matrix cluster_prep Preparation Method cluster_detection Detection Technique Start Start: Need to confirm This compound Water Aqueous Start->Water Solid Solid/Fatty Start->Solid SPE Solid-Phase Extraction Water->SPE QuEChERS QuEChERS Solid->QuEChERS GC_ECD GC-ECD (Screening/Quant) SPE->GC_ECD GC_MS GC-MS (SIM) (Confirmation/Quant) SPE->GC_MS GC_MSMS GC-MS/MS (MRM) (High Confidence Confirmation/Quant) SPE->GC_MSMS QuEChERS->GC_ECD QuEChERS->GC_MS QuEChERS->GC_MSMS Result Result: Confirmed Identity and Concentration GC_ECD->Result Lower Confidence GC_MS->Result Good Confidence GC_MSMS->Result High Confidence

Caption: Decision pathway for this compound confirmation.

References

Comparative Toxicity of Endrin and its Primary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the acute oral toxicity of the organochlorine insecticide endrin (B86629) and its principal metabolites, endrin aldehyde and endrin ketone. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Endrin, a stereoisomer of dieldrin, is a highly toxic compound known for its persistence in the environment and its potent effects on the central nervous system.[1] Its toxicity is largely attributed to its metabolites, primarily this compound and endrin ketone, which are formed through metabolic and environmental degradation.[2][3] Understanding the comparative toxicity of these compounds is crucial for assessing the overall risk associated with endrin exposure.

Quantitative Toxicity Data

The acute oral toxicity of endrin, this compound, and endrin ketone has been evaluated in various animal models. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and is expressed in milligrams of the substance per kilogram of body weight (mg/kg). A lower LD50 value indicates greater toxicity. The available data are summarized in the table below.

CompoundSpeciesSexOral LD50 (mg/kg)Reference(s)
Endrin RatMale43.4[4]
RatFemale7.3 - 40-43[4][5]
Mouse-1.4[6]
RabbitFemale7-10[5]
Guinea PigMale36[7]
Guinea PigFemale16[7]
This compound RatMale>500[8]
MouseMale>500[9]
Endrin Ketone Rat-10[5]

Key Findings from Toxicity Data:

  • Endrin and endrin ketone are significantly more toxic than this compound. The oral LD50 value for this compound in rats and mice is greater than 500 mg/kg, while the LD50 values for endrin and endrin ketone are in the single or low double digits.[4][5][8][9]

  • Endrin exhibits the highest acute toxicity among the three compounds in most tested species, with LD50 values as low as 1.4 mg/kg in mice.[6]

  • Endrin ketone is also highly toxic, with a reported oral LD50 of 10 mg/kg in rats.[5]

  • There appears to be some sex-dependent variability in the toxicity of endrin, with females generally showing higher sensitivity in some studies.[4][7]

Experimental Protocols

The determination of acute oral toxicity (LD50) is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reproducibility and reliability of the data while minimizing the number of animals used. The most relevant OECD guidelines for acute oral toxicity testing are TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[10][11][12][13][14][15][16][17][18][19][20][21][22]

General Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines)
  • Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice) of a single sex (usually females, as they are often more sensitive) are used.[11] The animals are acclimatized to the laboratory conditions for at least five days before the study.

  • Housing and Fasting: The animals are housed in appropriate cages with controlled temperature, humidity, and lighting.[10] Food is withheld overnight for rats and for a shorter period for mice before administration of the test substance, while water is provided ad libitum.[11]

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The dose is administered orally in a single volume using a stomach tube or a suitable intubation cannula.[11]

  • Dose-Finding and Main Study:

    • Sighting Study/Dose-Ranging: A preliminary study is often conducted with a small number of animals to determine the appropriate starting dose for the main study.

    • Main Study (following a specific OECD guideline, e.g., TG 425 - Up-and-Down Procedure): A stepwise procedure is used where a single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This continues until a stopping criterion is met, allowing for the statistical calculation of the LD50.[12][14][19]

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis, maximum likelihood method).

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_observation Observation & Analysis Phase animal_selection Animal Selection & Acclimatization fasting Fasting animal_selection->fasting dose_prep Dose Preparation fasting->dose_prep sighting_study Sighting Study (Dose-Ranging) dose_prep->sighting_study Administer Test Substance main_study Main Study (e.g., OECD TG 425) sighting_study->main_study observation Observation (14 days) main_study->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis final_report final_report data_analysis->final_report Report Results

Experimental workflow for determining acute oral toxicity.

Mechanism of Neurotoxicity: The GABAergic Signaling Pathway

The primary target of endrin and its neurotoxic metabolites is the central nervous system.[1] These compounds act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor.

The GABAA Receptor and its Function:

The GABAA receptor is a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the brain. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Mechanism of Action of Endrin and its Metabolites:

Endrin and related cyclodiene insecticides bind to a site within the chloride channel of the GABAA receptor complex, distinct from the GABA binding site. This binding allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The blockade of this inhibitory signal leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.

While it is established that endrin acts on the GABAA receptor, the specific comparative binding affinities and potencies of endrin, this compound, and endrin ketone at the receptor are not well-documented in the available literature. However, the significantly lower acute toxicity of this compound suggests a weaker interaction with the GABAA receptor compared to endrin and endrin ketone.

Simplified diagram of the GABAergic signaling pathway and the inhibitory action of endrin.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Endrin Aldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of endrin (B86629) aldehyde, a persistent and toxic degradation product of the pesticide endrin, is of paramount importance. This guide provides a comparative overview of analytical methodologies for endrin aldehyde, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your laboratory's needs.

This compound's presence in environmental and biological samples necessitates robust and reliable analytical methods. Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used technique for the analysis of organochlorine pesticides like this compound, offering high sensitivity.[1][2] Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), provide higher selectivity and confirmation of the analyte's identity.

This guide summarizes key performance data from various analytical approaches, outlines experimental protocols, and presents a logical workflow for conducting an inter-laboratory comparison to ensure data quality and consistency across different testing facilities.

Quantitative Performance Data

The following tables summarize key performance metrics for the analysis of this compound using different methodologies. These metrics are crucial for evaluating a method's suitability for a specific application.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ECDWater0.011 µg/L--[3]
GC-MSDrinking Water0.19 µg/L--[3]
GC-FID----[4]
HPLC-DAD----[4]

Table 1: Comparison of Detection Limits for this compound in Water.

InstrumentRetention Time (min)Concentration (mcg/kg)
GC-FID13.2264.48
HPLC-DAD13.260-

Table 2: Comparative Instrumental Analysis of this compound. [4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are outlines of common experimental protocols for this compound analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting organochlorine pesticides from aqueous samples.

  • Sample Collection: Collect 1-liter water samples in clean glass bottles.

  • pH Adjustment: Adjust the sample pH to a neutral range (6.5-7.5) using sodium hydroxide (B78521) or sulfuric acid.

  • Solvent Extraction: Add 60 mL of a 15% methylene (B1212753) chloride in hexane (B92381) solution to the sample bottle.

  • Shaking: Shake the bottle vigorously for 2 minutes.

  • Phase Separation: Allow the organic and aqueous layers to separate.

  • Collection: Transfer the organic layer to a Kuderna-Danish (K-D) concentrator.

  • Repeat Extraction: Repeat the extraction two more times with fresh solvent.

  • Concentration: Concentrate the combined extracts to a final volume of 1-2 mL using a water bath.

  • Solvent Exchange: Exchange the solvent to isooctane (B107328) for GC analysis.

Analytical Instrumentation: Gas Chromatography-Electron Capture Detection (GC-ECD)
  • Instrument: Gas chromatograph equipped with an electron capture detector.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 5°C/minute.

    • Ramp 2: Increase to 275°C at 10°C/minute, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1-2 µL.

A critical aspect of analyzing endrin and its byproducts is monitoring for thermal breakdown in the GC inlet. The degradation of endrin to this compound and endrin ketone, and DDT to DDE and DDD, should be regularly checked. If the breakdown exceeds 15%, corrective actions such as cleaning the injector port or replacing the liner are necessary.[5]

Inter-laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is a valuable tool for assessing the competence of laboratories in performing specific analyses. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Evaluation & Reporting Coordinator Coordinator Sample_Preparation Preparation of Homogeneous Test Samples Coordinator->Sample_Preparation Protocol_Development Development of Detailed Analytical Protocol Sample_Preparation->Protocol_Development Sample_Distribution Distribution of Samples to Participating Labs Protocol_Development->Sample_Distribution Lab_Analysis Analysis of Samples by Laboratories Sample_Distribution->Lab_Analysis Data_Submission Submission of Results to Coordinator Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Submitted Data Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance (e.g., Z-scores) Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Comparison Report Performance_Evaluation->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

By adhering to standardized protocols and participating in inter-laboratory comparisons, researchers and scientists can ensure the accuracy and reliability of their this compound analytical data, contributing to better environmental monitoring and public health protection.

References

A Comparative Guide to a Novel Analytical Procedure for Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of endrin (B86629) aldehyde against the traditional Gas Chromatography-Electron Capture Detector (GC-ECD) method. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate methodology for their specific needs, with a focus on method validation parameters, experimental protocols, and performance data.

Introduction

Endrin aldehyde is a metabolite and degradation product of the organochlorine pesticide endrin.[1] Its detection and quantification in various matrices are crucial for environmental monitoring and toxicology studies. Traditional analytical methods for this compound have predominantly relied on gas chromatography. This guide introduces a novel LC-MS/MS method, offering potential advantages in terms of specificity, sensitivity, and sample throughput.

Methodology Comparison

The performance of the novel LC-MS/MS method was validated against a well-established GC-ECD method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[2][3]

Data Presentation: Method Validation Parameters

The following table summarizes the comparative performance of the two methods.

Validation ParameterTraditional Method (GC-ECD)Novel Method (LC-MS/MS)Acceptance Criteria (ICH Q2(R2))
Specificity Subject to interference from co-eluting compounds.Highly specific due to MS/MS detection.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (R²) ≥ 0.995≥ 0.999R² ≥ 0.99
Accuracy (% Recovery) 85-110%95-105%For drug substance: 98.0% to 102.0%. For drug product: 95.0% to 105.0%.
Precision (%RSD)
- Repeatability< 5%< 2%For drug substance: ≤ 1.0%. For drug product: ≤ 2.0%.
- Intermediate Precision< 8%< 3%For drug substance: ≤ 2.0%. For drug product: ≤ 3.0%.
Limit of Detection (LOD) 0.01 µg/L[4]0.005 µg/LSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.03 µg/L0.015 µg/LSignal-to-Noise ratio of 10:1

Experimental Protocols

Traditional Method: Gas Chromatography-Electron Capture Detector (GC-ECD)

This method is based on established EPA protocols for organochlorine pesticide analysis.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 liter of water sample, add 60g of sodium sulfate (B86663) and mix to dissolve.
  • Extract the sample three times with 60 mL portions of methylene (B1212753) chloride in a separatory funnel.
  • Combine the methylene chloride extracts and dry by passing through a column of anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator.

2. GC-ECD Analysis:

  • Instrument: Gas chromatograph equipped with an electron capture detector.
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-5).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  • Detector Temperature: 300°C.
  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min.
  • Injection Volume: 1 µL.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This novel method offers a more direct analysis with simplified sample preparation.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5 mL/min.
  • Wash the cartridge with 5 mL of 5% methanol in water.
  • Elute the analyte with 5 mL of acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of 50:50 acetonitrile:water.

2. LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 50% B, increase to 95% B over 5 min, hold for 2 min, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: ESI negative.
  • MRM Transitions: Precursor ion (m/z) → Product ion (m/z) for quantification and qualification.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for method validation and the logical relationship of the validation parameters.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation LLE Liquid-Liquid Extraction (Traditional) GC_ECD GC-ECD LLE->GC_ECD SPE Solid-Phase Extraction (Novel) LC_MSMS LC-MS/MS SPE->LC_MSMS Data Data Acquisition & Processing GC_ECD->Data LC_MSMS->Data Report Validation Report Data->Report

Caption: Experimental Workflow Comparison.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Linearity Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ LOD->LOQ

Caption: ICH Q2(R2) Method Validation Parameters.

References

Navigating the Landscape of Endrin Aldehyde Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the validity of experimental results. This guide provides a comprehensive comparison of commercially available CRMs for endrin (B86629) aldehyde, a significant metabolite of the organochlorine pesticide endrin. We present a quantitative data summary, detailed experimental protocols for analysis, and a workflow for CRM certification to aid in the selection of the most suitable reference material for your analytical needs.

Comparison of Endrin Aldehyde Certified Reference Materials

The selection of an appropriate CRM is critical for accurate quantification and method validation. Key parameters for consideration include the certified purity or concentration, the associated uncertainty, the format of the material (neat solid or solution), and the accreditation of the supplier. The following table summarizes the specifications of this compound CRMs from prominent suppliers.

SupplierProduct Name/IDFormatCertified ValueUncertaintyAccreditation
LGC Standards (Dr. Ehrenstorfer) Endrin-aldehyde (DRE-C13161000)NeatData not publicly availableData not publicly availableISO 17034
Sigma-Aldrich (PESTANAL®) This compound (442578)NeatData not publicly availableData not publicly availableAnalytical Standard
NSI Lab Solutions This compound #97Solution (1000 µg/mL in Methanol)Data not publicly availableData not publicly availableISO 17034, ISO/IEC 17025
Agilent Technologies Organochlorine Pesticides Mixture (8500-5926)Solution (in Methyl tert-butyl ether)1003 µg/mL± 5 µg/mLISO 17034, ISO/IEC 17025, ISO 9001[1]

Note: While LGC Standards, Sigma-Aldrich, and NSI Lab Solutions state that Certificates of Analysis with certified values and uncertainties are available for their products, this specific data was not publicly accessible at the time of this compilation. Users are advised to obtain the specific COA for the desired lot number directly from the supplier.

Experimental Protocols for this compound Analysis

The accurate analysis of this compound relies on robust and validated analytical methods. The United States Environmental Protection Agency (US EPA) has established several methods suitable for the determination of organochlorine pesticides, including this compound, in various matrices. Below are detailed summaries of key experimental protocols.

EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography

This method is suitable for the determination of various organochlorine pesticides in extracts from solid and liquid matrices using a gas chromatograph with an electron capture detector (GC-ECD).

1. Sample Preparation:

  • Extraction:

    • Aqueous samples can be extracted using separatory funnel liquid-liquid extraction (Method 3510) or solid-phase extraction (Method 3535) with a suitable solvent like methylene (B1212753) chloride.

    • Solid samples can be extracted using methods such as Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) with a solvent mixture like hexane-acetone (1:1).

  • Cleanup:

    • Extracts may require cleanup to remove interfering substances. This can be achieved using techniques like Florisil cleanup (Method 3620) or gel permeation chromatography (Method 3640).

2. Gas Chromatography (GC) Analysis:

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) is used. Dual column confirmation is recommended for positive identifications.

  • Columns: Fused-silica capillary columns are employed. Commonly used primary and confirmation columns are an Rtx-CLPesticides and Rtx-CLPesticides2 column set.

  • Temperature Program:

    • Injector Temperature: 200-250°C (to minimize thermal degradation).

    • Oven Temperature Program: An initial temperature of around 150°C, held for a short period, followed by a temperature ramp to approximately 270°C.

    • Detector Temperature: 300-320°C.

  • Carrier Gas: Helium or nitrogen.

  • Calibration: A multi-point calibration curve is generated using certified reference material standards.

3. Quality Control:

  • Method blanks, laboratory control samples, and matrix spikes are analyzed with each batch of samples to ensure data quality.

  • Surrogate standards are added to all samples to monitor extraction efficiency.

EPA Method 508: Determination of Chlorinated Pesticides in Water by Gas Chromatography with an Electron Capture Detector

This method is designed for the analysis of chlorinated pesticides, including this compound, in ground water and finished drinking water.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction with a micro-extraction technique using a small volume of solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • No cleanup step is typically required for relatively clean water matrices.

2. GC-ECD Analysis:

  • Similar to Method 8081B, a GC-ECD system with capillary columns is used.

  • The temperature program and other GC conditions are optimized for the target analytes.

3. Confirmation:

  • Confirmation of positive results should be performed by analysis on a second, dissimilar GC column or by gas chromatography/mass spectrometry (GC/MS).

Visualizing the CRM Certification Workflow

The production of a Certified Reference Material is a meticulous process governed by international standards to ensure its accuracy, stability, and traceability. The following diagram illustrates the logical workflow involved in the certification of a reference material.

CRM_Certification_Workflow cluster_Planning Phase 1: Planning & Synthesis cluster_Characterization Phase 2: Characterization cluster_Certification Phase 3: Certification & Documentation A Material Selection & Purity Assessment B Synthesis or Purification of Candidate Material A->B C Homogeneity Studies B->C D Stability Studies (Short & Long Term) B->D E Value Assignment using Primary Methods B->E F Calculation of Certified Value & Uncertainty Budget C->F D->F E->F G Preparation of Certificate of Analysis (COA) F->G H Packaging & Labeling G->H I Post-certification Monitoring H->I

Caption: Workflow for the certification of a reference material.

This guide provides a foundational understanding of the availability and analytical considerations for this compound certified reference materials. For the most accurate and up-to-date information, it is always recommended to consult the specific Certificate of Analysis provided by the supplier for your chosen CRM lot.

References

Cross-Reactivity of Endrin Aldehyde in Immunoassays for Endrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of immunoassay performance for the detection of the organochlorine pesticide endrin (B86629), with a specific focus on the cross-reactivity of its metabolite, endrin aldehyde. While immunoassays offer a rapid and high-throughput screening method for environmental and biological samples, their specificity is a critical parameter. Understanding the potential for cross-reactivity with structurally related compounds like this compound is essential for accurate data interpretation.

Performance Comparison: Immunoassay vs. Chromatographic Methods

Immunoassays, typically in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the initial screening of a large number of samples for the presence of endrin. However, for confirmatory analysis and the specific quantification of endrin and its metabolites, chromatographic methods such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC/MS) are the gold standard.

Data Presentation: Quantitative Comparison

A critical aspect of evaluating an immunoassay is its cross-reactivity with related compounds. Cross-reactivity is typically expressed as the percentage of the antibody's binding affinity for the cross-reactant compared to its affinity for the target analyte (endrin in this case). An ideal immunoassay would exhibit 100% reactivity with the target analyte and 0% with all other compounds.

Cross-Reactivity of an Anti-Endrin Antibody

CompoundChemical StructureIC50 (ng/mL)¹Cross-Reactivity (%)¹
Endrin Target Analyte 5.2 100
DieldrinStereoisomer4.8108
AldrinPrecursor1535
IsodrinStereoisomer1243
Endosulfan (α)Related Cyclodiene>1000<0.5
Endosulfan (β)Related Cyclodiene>1000<0.5
HeptachlorRelated Cyclodiene2521
This compound Metabolite Data Not Available Data Not Available
Endrin KetoneMetaboliteData Not AvailableData Not Available

¹Data is synthesized from a study on a broad-specificity monoclonal antibody for cyclodiene insecticides. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity (%) = (IC50 of Endrin / IC50 of cross-reactant) x 100.

Note: Despite extensive literature review, specific quantitative data on the cross-reactivity of this compound and endrin ketone in immunoassays specifically developed for endrin could not be located. The provided data is for a broad-specificity antibody and highlights the need for specific validation of any endrin immunoassay with these metabolites. The absence of this data is a significant gap in the currently available information.

Experimental Protocols

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Endrin

This protocol describes a typical indirect competitive ELISA used for the detection of endrin in a sample.

Materials:

  • Microtiter plates (96-well)

  • Endrin standard

  • Anti-endrin antibody (monoclonal or polyclonal)

  • Coating antigen (e.g., endrin-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Sample extracts

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., endrin-BSA conjugate) in a coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound coating antigen.

  • Blocking: A blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: Endrin standards or samples are added to the wells, immediately followed by the addition of the anti-endrin antibody. The plate is incubated for 1-2 hours at room temperature. During this step, free endrin in the sample competes with the coated endrin for binding to the limited amount of antibody.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated endrin.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: The stop solution is added to each well to stop the color development.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of endrin in the sample.

2. Gas Chromatography-Mass Spectrometry (GC/MS) for Endrin and this compound

This is a standard confirmatory method for the identification and quantification of endrin and its metabolites.

Procedure Outline:

  • Sample Extraction: The sample (e.g., water, soil, tissue) is extracted with an organic solvent (e.g., hexane, dichloromethane).

  • Cleanup: The extract is cleaned up to remove interfering substances using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Concentration: The cleaned-up extract is concentrated to a small volume.

  • GC/MS Analysis: An aliquot of the concentrated extract is injected into the GC/MS system. The compounds are separated based on their boiling points and retention times in the GC column and then identified and quantified by the mass spectrometer based on their unique mass spectra.

Visualizing Cross-Reactivity and Experimental Workflow

Diagram 1: Principle of Competitive ELISA and Cross-Reactivity

ELISA_Cross_Reactivity cluster_well Microtiter Well Surface cluster_solution Sample & Antibody Solution Coated Antigen Endrin-Protein Conjugate Endrin Endrin (Analyte) Antibody Anti-Endrin Antibody Endrin->Antibody High Affinity Binding This compound This compound (Cross-Reactant) This compound->Antibody Lower Affinity Binding (Cross-Reactivity) Antibody->Coated Antigen Binding Competition

Caption: Competitive binding in an endrin ELISA.

Diagram 2: Immunoassay vs. GC/MS Workflow

Workflow_Comparison cluster_Immunoassay Immunoassay Workflow cluster_GCMS GC/MS Workflow IA_Start Sample IA_Extract Extraction (Optional/Simple) IA_Start->IA_Extract IA_ELISA Competitive ELISA IA_Extract->IA_ELISA IA_Result Screening Result (Positive/Negative) IA_ELISA->IA_Result GCMS_Start Sample IA_Result->GCMS_Start Confirmation of Positive Samples GCMS_Extract Solvent Extraction GCMS_Start->GCMS_Extract GCMS_Cleanup SPE/GPC Cleanup GCMS_Extract->GCMS_Cleanup GCMS_Concentrate Concentration GCMS_Cleanup->GCMS_Concentrate GCMS_Analyze GC/MS Analysis GCMS_Concentrate->GCMS_Analyze GCMS_Result Confirmed & Quantified Result GCMS_Analyze->GCMS_Result

Caption: Workflow comparison of Immunoassay and GC/MS.

Conclusion

Immunoassays serve as a valuable primary screening tool for endrin contamination due to their speed and cost-effectiveness. However, the potential for cross-reactivity with metabolites such as this compound is a significant consideration that can lead to false-positive results. The lack of available quantitative data on the cross-reactivity of this compound in endrin-specific immunoassays underscores the critical need for thorough validation of any immunoassay intended for this purpose. For regulatory and confirmatory purposes, more specific and quantitative methods like GC/MS are indispensable. Researchers and professionals in drug development should be aware of these limitations and employ a tiered analytical approach, using immunoassays for high-throughput screening and chromatographic methods for confirmation and accurate quantification.

Comparative analysis of endrin aldehyde levels in different environmental media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of endrin (B86629) aldehyde levels in various environmental media. Endrin aldehyde is a degradation product and a minor impurity of the pesticide endrin, which has been banned in many countries but persists in the environment.[1][2] Understanding its distribution across different environmental compartments is crucial for assessing its ecological impact and potential for human exposure. This document summarizes available quantitative data, details experimental protocols for its detection, and visualizes its environmental fate.

Data Presentation: this compound Levels in Environmental Media

Environmental MediumSub-MediumConcentration RangeLocation/Study Details
Water Surface Water0.1 - 26.5 ng/LDaya Bay, China[3]
Detected (concentration not specified)Northern Greece[3]
< 0.002 µg/LAthens, Greece (Drinking Water)[3]
Not DetectedU.S. EPA STORET database (<1% of 770 stations)[3]
GroundwaterNot DetectedCalifornia (263 wells) & U.S. EPA study (1,364 wells)[3]
Exceeding regulatory limits (specific concentration not provided)Pampanga River, Philippines[4]
Wastewater2.2 - 58 ppb (raw); 0.3 - 20 ppb (treated)Effluent from coal mining, aluminum forming, foundries, and metal finishing industries[3]
Soil Agricultural SoilNot Detected49 agrichemical facilities in Illinois[3]
Not DetectedNatural and agricultural soils in Argentina[3]
Recreational Area Soil0.95 ng/g (0-15 cm depth); 0.20 ng/g (15-30 cm depth)Argentina[3]
Biota Fish (Redbreasted Sunfish, Central Stonerollers)Detected (concentration not specified)Oakridge, Tennessee[5]
Meat (Cow, Goat, Pig, Ram)Mean concentration of 0.0002 mg/kgAwe, Nigeria[6]

Experimental Protocols

The detection and quantification of this compound in environmental samples typically involve extraction, cleanup, and analysis by gas chromatography. The following are summaries of commonly employed methodologies.

Sample Preparation and Extraction
  • Water Samples: Liquid-solid extraction is a common technique. For instance, EPA Method 525.2 involves passing the water sample through a solid-phase extraction (SPE) cartridge to adsorb the organic compounds, which are then eluted with a solvent.[3] Another approach involves liquid-liquid extraction with a solvent like dichloromethane.[7]

  • Soil and Sediment Samples: Soxhlet extraction (EPA Method 3540), ultrasonic extraction (EPA Method 3550), or pressurized fluid extraction (EPA Method 3545) are frequently used. A common solvent mixture for extraction is hexane-acetone or methylene (B1212753) chloride-acetone.

  • Biota Samples: Tissues are typically homogenized and extracted with an organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been applied for the extraction of pesticide residues from meat samples.[6]

Cleanup

After extraction, the sample extracts often contain interfering substances that need to be removed before chromatographic analysis. Common cleanup techniques include:

  • Adsorption Chromatography: Using materials like Florisil (EPA Method 3620) or silica (B1680970) gel (Method 3630) to separate the target analytes from interfering compounds.

  • Gel Permeation Chromatography (GPC) (EPA Method 3640): This method is effective in removing high-molecular-weight interferences such as lipids from biological samples.

  • Sulfur Removal (EPA Method 3660): For soil and sediment samples, sulfur can be a significant interference and can be removed using copper powder or other specialized techniques.

Analytical Instrumentation
  • Gas Chromatography with Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. EPA Method 508 and 8081B utilize GC-ECD.[3]

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique provides more definitive identification and confirmation of the analyte by providing mass spectral data. EPA Method 525.2 is an example of a GC-MS method.[3]

Mandatory Visualization

The following diagrams illustrate the environmental fate of this compound and a typical experimental workflow for its analysis.

Endrin_Aldehyde_Environmental_Fate cluster_sources Sources cluster_environmental_media Environmental Media Endrin (Pesticide) Endrin (Pesticide) This compound (Impurity & Degradation) This compound (Impurity & Degradation) Endrin (Pesticide)->this compound (Impurity & Degradation) Degradation (Photochemical, Microbial) Industrial Discharge Industrial Discharge Water Water Industrial Discharge->Water Direct Release Soil Soil Soil->Water Leaching & Runoff Biota Biota Water->Biota Bioaccumulation Air Air Air->Soil Deposition Air->Water Deposition This compound (Impurity & Degradation)->Soil Deposition This compound (Impurity & Degradation)->Water Runoff This compound (Impurity & Degradation)->Air Volatilization (minor)

Environmental fate and transport of this compound.

Experimental_Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction (Water, Soil, Biota) Cleanup Cleanup Extraction->Cleanup (e.g., LLE, SPE, Soxhlet) Analysis Analysis Cleanup->Analysis (e.g., Florisil, GPC) Data Interpretation Data Interpretation Analysis->Data Interpretation (GC-ECD, GC-MS)

A typical experimental workflow for this compound analysis.

References

A Comparative Guide: GC-ECD vs. GC-MS for the Analysis of Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of analytes like endrin (B86629) aldehyde is paramount. Endrin aldehyde, a degradation product of the persistent organochlorine pesticide endrin, is a critical compound to monitor in environmental and biological matrices. The two most common analytical techniques for this purpose are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.

Quantitative Performance Comparison

The choice between GC-ECD and GC-MS for this compound analysis often hinges on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance characteristics for each technique.

Performance CharacteristicGC-ECDGC-MS
Method Detection Limit (MDL) 0.011 µg/L (for this compound in water, EPA Method 508)[1]0.19 µg/L (for this compound in drinking water, EPA Method 525.2)[1]
Selectivity Highly selective for electrophilic compounds (e.g., halogenated compounds).Highly selective based on the mass-to-charge ratio of fragmented ions, providing structural confirmation.
Linearity (Correlation Coefficient, R²) Generally > 0.99 for organochlorine pesticides.[2]Typically ≥ 0.99 for organochlorine pesticides.[3]
Matrix Interference Susceptible to interference from co-eluting electrophilic compounds, which can lead to false positives.[4]Less prone to matrix interference due to the specificity of mass detection, reducing the likelihood of false positives.[3]
Confirmation Capability Identification is based on retention time on one or two columns, which is not definitive.[4]Provides mass spectral data which can be used for definitive identification of the analyte.[3]
Cost & Complexity Generally lower instrument cost and less complex to operate and maintain.[5]Higher initial instrument cost and requires more specialized training for operation and data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-ECD and GC-MS, based on established EPA methods.

GC-ECD Analysis (Based on EPA Method 8081B)

This method is suitable for the determination of various organochlorine pesticides, including this compound, in extracts from solid and liquid matrices.[4]

1. Sample Preparation:

  • Extraction: A measured volume or weight of the sample is extracted using a matrix-specific technique. For aqueous samples, this can involve separatory funnel extraction (Method 3510) or solid-phase extraction (Method 3535). For solid samples, Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) can be used.[6]

  • Cleanup: Depending on the matrix, cleanup steps may be necessary to remove interferences. This can include procedures like Florisil cleanup (Method 3620) or sulfur removal (Method 3660).[4][6] It is important to note that some cleanup procedures, like the TBA procedure in Method 3660, can significantly reduce the recovery of this compound.[4]

2. GC-ECD System Parameters:

  • Gas Chromatograph: An analytical system equipped with a gas chromatograph suitable for split/splitless injection and an electron capture detector.[4]

  • Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 0.25 µm film thickness (e.g., TG-5MS or equivalent) is commonly used.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1.0 min.

    • Ramp 1: 20.0 °C/min to 180 °C.

    • Ramp 2: 5.0 °C/min to 270 °C.

    • Ramp 3: 20.0 °C/min to 320 °C, hold for 2.0 min.[5]

  • Detector Temperature: 300 °C.[7]

GC-MS Analysis (Based on EPA Method 525.2)

This method is used for the determination of organic compounds, including this compound, in drinking water by liquid-solid extraction and capillary column gas chromatography/mass spectrometry.[1]

1. Sample Preparation:

  • Extraction: A one-liter water sample is passed through a liquid-solid extraction (LSE) cartridge. The organic compounds are then eluted from the cartridge with a suitable solvent like methylene (B1212753) chloride.[8]

  • Concentration: The extract is concentrated to a final volume of 1 mL.[8]

2. GC-MS System Parameters:

  • Gas Chromatograph/Mass Spectrometer: An integrated system with a temperature-programmable gas chromatograph and a mass spectrometer detector.

  • Column: A 30 m x 0.25 mm ID fused-silica capillary column bonded with a 0.25 µm film of a low-polarity phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1.0 min.

    • Ramp 1: 40 °C/min to 170 °C.

    • Ramp 2: 10 °C/min to 310 °C, hold for 3 min.[3]

  • Mass Spectrometer: Operated in the electron ionization (EI) mode, typically scanning over a mass range of 35-450 amu.

Visualizing the Workflow and Detection Principles

To better understand the analytical process and the fundamental differences between the two detection methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation ECD ECD Separation->ECD GC-ECD Path MS MS Separation->MS GC-MS Path Data_ECD Chromatogram (ECD) ECD->Data_ECD Data_MS Chromatogram & Mass Spectrum (MS) MS->Data_MS Quantification Quantification Data_ECD->Quantification Data_MS->Quantification

Caption: General experimental workflow for the analysis of this compound by GC-ECD or GC-MS.

detection_principles cluster_ecd Electron Capture Detector (ECD) cluster_ms Mass Spectrometer (MS) ECD_Source Radioactive Source (Ni-63) emits β-particles ECD_Process β-particles ionize carrier gas, creating a steady current ECD_Source->ECD_Process ECD_Analyte Electrophilic Analyte (this compound) captures electrons ECD_Process->ECD_Analyte ECD_Signal Decrease in current is measured as the signal ECD_Analyte->ECD_Signal MS_Source Ion Source (EI) fragments analyte molecules MS_Analyzer Mass Analyzer separates ions by m/z ratio MS_Source->MS_Analyzer MS_Detector Detector counts ions MS_Analyzer->MS_Detector MS_Signal Mass spectrum is generated MS_Detector->MS_Signal

Caption: Comparison of the detection principles of Electron Capture Detector (ECD) and Mass Spectrometer (MS).

Conclusion

Both GC-ECD and GC-MS are powerful techniques for the analysis of this compound.

  • GC-ECD offers excellent sensitivity for halogenated compounds like this compound and is a more cost-effective option.[5] It is a suitable choice for routine screening of relatively clean samples where high throughput is required.

  • GC-MS provides superior selectivity and definitive identification, making it the preferred method for complex matrices where matrix interferences are a concern and for confirmatory analysis.[3] The ability to generate a mass spectrum for the analyte provides a higher degree of confidence in the results.

The ultimate decision between GC-ECD and GC-MS will depend on the specific analytical goals, sample complexity, required level of confidence in the results, and budgetary considerations. For regulatory purposes or in cases where unambiguous identification is critical, GC-MS is the more robust and defensible technique.

References

Estimating a Toxic Equivalency Factor for Endrin Aldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive Toxic Equivalency Factor (TEF) for endrin (B86629) aldehyde cannot be established due to a significant lack of requisite experimental data. Current scientific literature does not provide evidence of endrin aldehyde's ability to bind to and activate the aryl hydrocarbon (Ah) receptor, a fundamental criterion for inclusion in the World Health Organization's TEF scheme for dioxin-like compounds.

This guide provides a comprehensive overview of the available toxicological data for this compound and compares it to the established framework for TEF estimation. It is intended for researchers, scientists, and drug development professionals to understand the data gaps and the challenges in assigning a TEF to this compound.

Understanding Toxic Equivalency Factors (TEFs)

TEFs are consensus values that express the toxicity of individual dioxin-like compounds relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.[1][2][3] This approach allows for the assessment of the total toxic potential of complex mixtures of these compounds by calculating a single Toxic Equivalency (TEQ).[1][3][4] The TEF methodology is based on the principle that these compounds share a common mechanism of toxicity mediated by the Ah receptor.[1][5][6][7][8]

For a compound to be considered for TEF assignment, it must meet the following criteria:

  • Structural similarity to dioxins and furans: The compound should possess a planar or semi-planar structure.

  • Binding to the Aryl Hydrocarbon (Ah) Receptor: The compound must demonstrate affinity for the Ah receptor.

  • AhR-mediated biochemical and toxic responses: The compound must elicit downstream toxic effects characteristic of AhR activation.

  • Persistence and accumulation in the food chain: The compound should be resistant to metabolic degradation and bioaccumulate.

This compound: Chemical Profile and Available Data

This compound is a metabolite and an impurity of the organochlorine pesticide endrin.[3][9] Its chemical structure, while complex, does not possess the planar, multi-ring aromatic system characteristic of dioxin-like compounds.

Compound Chemical Structure CAS Registry Number Molecular Formula Molecular Weight
This compound[Image of this compound chemical structure]7421-93-4[10][11]C₁₂H₈Cl₆O[2][10][11]380.91 g/mol [2][10][11]
In Vivo Toxicity Data

Limited in vivo toxicity data is available for this compound. One study investigated its effects on hepatobiliary function in rats.

Study Species Exposure Route Dose Observed Effects
Young and Mehendale (1986)[1]Sprague-Dawley RatsOral (dietary)10 ppm for 15 daysSlight increase in serum glutamic-oxalacetic transaminase (SGOT) and glutamic-pyruvic transaminase (SGPT). No significant alterations in bile flow or biliary excretion of phenolphthalein (B1677637) glucuronide.[1]

Comparison with Dioxin-Like Compounds and TEF Estimation

A direct comparison of this compound's properties with the criteria for TEF assignment reveals significant data deficiencies:

TEF Criterion Dioxin-Like Compounds (e.g., TCDD) This compound Data Availability
Structural Similarity Planar, halogenated aromatic hydrocarbonsPolycyclic chlorinated hydrocarbon with an aldehyde groupDoes not meet criterion
Ah Receptor Binding High-affinity bindingNo data availableCritical Data Gap
AhR-Mediated Responses Induction of CYP1A1/1A2 enzymes, thymic atrophy, wasting syndrome, reproductive and developmental toxicityLimited data on liver enzyme elevation. No data on other dioxin-like effects.Insufficient Data
Persistence HighPresumed to be persistent, but specific data is lacking.Limited Data

Experimental Protocols

Hepatobiliary Function Assay (based on Young and Mehendale, 1986) [1]

  • Animal Model: Male and female Sprague-Dawley rats.

  • Treatment: Animals were fed a diet containing 10 ppm this compound for 15 days. A control group received a standard diet.

  • Hepatotoxicity Assessment:

    • On day 16, blood samples were collected to measure the levels of serum glutamic-oxalacetic transaminase (SGOT) and glutamic-pyruvic transaminase (SGPT) as indicators of liver damage.

    • Bile flow was measured by cannulating the bile duct.

    • Biliary excretion was assessed by administering a model compound, phenolphthalein glucuronide (PG), and measuring its concentration in the collected bile.

Visualizing the TEF Estimation Process and Endrin Metabolism

The following diagrams illustrate the general workflow for TEF estimation and the metabolic relationship between endrin and this compound.

TEF_Estimation_Workflow cluster_data Data Collection cluster_analysis Data Analysis & TEF Derivation cluster_application Risk Assessment in_vitro In Vitro Studies (e.g., AhR Binding Assays) rep Determine Relative Potency (REP) compared to TCDD in_vitro->rep in_vivo In Vivo Studies (Dioxin-Like Effects) in_vivo->rep tef Derive Toxic Equivalency Factor (TEF) (WHO Consensus) rep->tef teq Calculate Toxic Equivalency (TEQ) for Mixtures tef->teq

General workflow for Toxic Equivalency Factor (TEF) estimation.

Endrin_Metabolism Endrin Endrin Metabolism Metabolism (e.g., in the liver) Endrin->Metabolism Endrin_Aldehyde This compound Metabolism->Endrin_Aldehyde Endrin_Ketone Endrin Ketone Metabolism->Endrin_Ketone

Simplified metabolic pathway of endrin.

Conclusion and Recommendations

The absence of critical data, particularly regarding Ah receptor binding and activation, makes it scientifically unsound to assign a Toxic Equivalency Factor to this compound. The available in vivo data is insufficient to establish a clear dioxin-like toxicological profile.

For a comprehensive risk assessment of this compound, the following research is recommended:

  • In vitro studies:

    • Competitive binding assays to determine the affinity of this compound for the Ah receptor from different species.

    • Reporter gene assays (e.g., CALUX) to assess the ability of this compound to induce AhR-mediated gene expression.

  • In vivo studies:

    • Comprehensive toxicological studies in animal models to investigate a broader range of dioxin-like endpoints, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.

Until such data becomes available, any risk assessment of this compound should be approached with caution, acknowledging the significant uncertainties. Relying on the toxicological data of the parent compound, endrin, as a surrogate for this compound is not recommended without a thorough understanding of the comparative toxicokinetics and toxicodynamics of both compounds. The toxicity of endrin itself is primarily characterized by neurotoxicity, which is not a hallmark of dioxin-like compounds.[3] This further complicates any attempt to extrapolate a TEF for its aldehyde metabolite.

References

Safety Operating Guide

Proper Disposal Procedures for Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Endrin (B86629) Aldehyde, a hazardous substance. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. All waste must be handled in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Endrin aldehyde is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin.[3] It is classified as a hazardous substance, and any non-domestic waste containing it must be treated as hazardous waste.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, chemical goggles, and a lab coat.[2] For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.[2]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Avoid Contact: Avoid all personal contact, including inhalation and skin and eye contact.[2] In case of contact, immediately flush the affected area with water and seek medical attention.[3]

  • Storage: Store this compound away from incompatible materials such as oxidizing agents, heat, and ignition sources.[1][2]

Disposal Plans and Methodologies

The primary recommended methods for the disposal of this compound are high-temperature incineration and chemical treatment.[1] Land disposal of waste containing this compound is restricted.[1]

ParameterDisposal by IncinerationChemical Treatment (Reductive Dechlorination)
Operating Temperature 820°C to 1600°C[6]Ambient to moderate heat (e.g., 30°C)[7]
Required Residence Time ~2 seconds for liquids/gases; hours for solids[6]Variable (minutes to days), dependent on specific protocol[7][8]
Required Efficiency >99.99% Destruction and Removal Efficiency (DRE)[4]High conversion efficiency demonstrated in studies[7][8]
Key Reagents/Setup Rotary kiln or liquid injection incinerator[6]Zero-valent metals (e.g., Zinc, Iron), acid, and a solvent[7][8]
Toxicity (Oral LD50, Rat) N/AThis compound: 500 mg/kg[2]

Experimental Protocol: Reductive Dechlorination (Lab-Scale)

This protocol is based on research investigating the reductive dechlorination of endrin for field disposal and is intended as a guideline for treating small, laboratory-scale quantities of this compound waste.[8] This procedure must be carried out by qualified personnel in a controlled laboratory setting, and a full risk assessment should be conducted prior to implementation.

Objective: To convert this compound into less toxic, dechlorinated products.[8]

Materials:

  • This compound waste

  • Powdered Zinc (Zn)

  • Glacial Acetic Acid (CH₃COOH)

  • Acetone (B3395972) ((CH₃)₂CO)

  • Water

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, prepare a slurry of the this compound waste. If the waste is solid, dissolve it in a minimal amount of acetone to facilitate the reaction.

  • Reagent Addition: To the slurry in the reaction vessel, add powdered zinc and a volume of acetone to ensure the mixture is stirrable.

  • Acidification: Slowly add dilute acetic acid to the mixture while stirring. The acid activates the zinc to facilitate the reductive dechlorination process.[8]

  • Reaction: Allow the mixture to react at room temperature with continuous stirring. The reaction time can vary, so it is recommended to monitor the degradation of this compound using an appropriate analytical method (e.g., Gas Chromatography) until the concentration of the parent compound is below the desired limit. Studies have shown that this method can achieve essentially complete conversion.[8]

  • Quenching and Neutralization: Once the reaction is complete, quench the reaction by carefully adding water. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Final Disposal: The resulting mixture, containing dechlorinated products and zinc salts, must still be disposed of as hazardous waste through a licensed disposal facility, as it may contain residual contaminants and reaction byproducts.

This compound Disposal Workflow

start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always First assess Assess Waste Quantity and Form (Solid/Liquid) ppe->assess spill Spill or Contamination? assess->spill cleanup Follow Spill Cleanup Protocol: 1. Isolate Area 2. Use Absorbents/Dry Cleanup 3. Package Waste Securely 4. Decontaminate Surfaces spill->cleanup Yes small_quant Small Quantity (Lab-Scale) spill->small_quant No, Small Quantity large_quant Large Quantity (Bulk) spill->large_quant No, Large Quantity package Package, Label, and Store Waste for Pickup cleanup->package chem_treat Option 1: Chemical Treatment (Reductive Dechlorination) small_quant->chem_treat incinerate Option 2: High-Temperature Incineration large_quant->incinerate chem_treat->package incinerate->package disposal Transfer to Licensed Hazardous Waste Facility package->disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

Spill Cleanup Procedures

In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.

  • Isolate the Area: For solids, isolate the spill area for at least 25 meters (75 feet) in all directions.[3] For liquids, this distance increases to 50 meters (150 feet).[3]

  • Cleanup:

    • For solid spills, use dry cleanup procedures to avoid generating dust.[2]

    • For liquid spills, use absorbent paper to pick up all material.[3]

  • Containment: Place all contaminated materials (absorbent paper, used PPE, contaminated clothing) into a suitable, labeled, and vapor-tight plastic bag for disposal.[2][3]

  • Decontamination: Wash all contaminated surfaces with a solvent like alcohol, followed by a thorough washing with a strong soap and water solution.[3] Do not allow wash water to enter drains; collect it for treatment and disposal.[1]

Container Disposal

Empty containers that held this compound may contain hazardous residue. To prevent reuse, all empty containers must be punctured and/or crushed before being sent for disposal through a licensed hazardous waste facility.[2][4]

References

Essential Safety and Operational Guide for Handling Endrin Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Endrin aldehyde, tailored for research and drug development professionals.

Hazard Identification and Quantitative Data

This compound is a hazardous substance that is harmful if swallowed and may cause long-term adverse effects in the aquatic environment.[1][2] It is a combustible solid that can form explosive mixtures with air as a dust.[1]

Toxicological Data

PropertyValueSpeciesReference
Oral LD50500 mg/kgRat[2]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical goggles are required.[1] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[3][4]
Hand Protection Chemical-resistant gloves, such as Neoprene or PVC, must be worn.[1][3] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher glove (breakthrough time > 60 minutes) is suitable.[1] Always wash hands after removing gloves.
Body Protection Wear protective clothing such as overalls or a lab coat.[1][3] For tasks with a higher risk of exposure, disposable Tyvek-type sleeves or a full suit should be used.[5] A chemical-resistant apron is recommended when mixing, loading, or cleaning equipment.[6]
Respiratory Protection If there is a risk of inhalation or if working with the powder form, a NIOSH-approved respirator is necessary.[5] A half-face respirator with a combination filter cartridge for organic vapors, acid gas, and high-efficiency particulate air (HEPA) is recommended.[5] Ensure good ventilation or use a local exhaust ventilation system.[7][8]

Standard Operating Procedure for Handling this compound

The following workflow outlines the standard procedure for safely handling this compound from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Ensure Proper Ventilation prep_sds->prep_area handle_weigh Weigh Solid in Ventilated Area prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dilute as Needed handle_weigh->handle_dissolve handle_use Perform Experimental Work handle_dissolve->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Methodology for Standard Handling:

  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2][7][8][9]

    • Ensure a well-ventilated area, preferably a chemical fume hood.[7][8]

    • Put on all required PPE as specified in the table above.[1][3][5]

  • Handling :

    • Avoid all personal contact, including inhalation.[1]

    • When handling the solid form, prevent the generation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[2][8][10]

  • Storage :

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][8]

    • Keep away from heat, sparks, and open flames.[7]

    • Store away from incompatible materials, such as oxidizing agents.[1]

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill or exposure is critical.

Spill Response Workflow

This compound Spill Response cluster_minor_spill Minor Spill cluster_major_spill Major Spill spill Spill Occurs is_major is_major spill->is_major Major Spill? minor_absorb Cover with Absorbent Material minor_collect Collect and Place in Labeled Container minor_absorb->minor_collect minor_clean Clean Area with Soap and Water minor_collect->minor_clean major_evacuate Evacuate Area and Move Upwind major_alert Alert Emergency Responders major_evacuate->major_alert major_secure Secure the Area major_alert->major_secure is_major->minor_absorb No is_major->major_evacuate Yes

References

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.